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  • Product: 2-Amino-N-(2-hydroxyethyl)benzamide
  • CAS: 49667-81-4

Core Science & Biosynthesis

Foundational

Physicochemical properties of 2-Amino-N-(2-hydroxyethyl)benzamide CAS 49667-81-4

An In-depth Technical Guide to the Physicochemical Properties of 2-Amino-N-(2-hydroxyethyl)benzamide Abstract This technical guide provides a comprehensive analysis of the physicochemical properties of 2-Amino-N-(2-hydro...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Physicochemical Properties of 2-Amino-N-(2-hydroxyethyl)benzamide

Abstract

This technical guide provides a comprehensive analysis of the physicochemical properties of 2-Amino-N-(2-hydroxyethyl)benzamide (CAS 49667-81-4). Designed for researchers, scientists, and professionals in drug development, this document synthesizes available experimental data with computationally predicted values to offer a robust profile of the molecule. It details methodologies for empirical characterization, including spectroscopy, chromatography, and stability testing. Furthermore, it explores potential synthesis routes, purification techniques, and degradation pathways, grounding these technical discussions in the practical context of pharmaceutical research. While extensive experimental data for this specific molecule is limited in public literature, this guide establishes a foundational understanding based on its structural characteristics and the behavior of analogous compounds.

Molecular and Physicochemical Profile

2-Amino-N-(2-hydroxyethyl)benzamide is a benzamide derivative characterized by a primary aromatic amine and a hydroxyethyl amide side chain. These functional groups are pivotal in defining its chemical behavior, solubility, and potential for intermolecular interactions—critical parameters for drug design and formulation.

Chemical Identity
IdentifierValue
IUPAC Name 2-Amino-N-(2-hydroxyethyl)benzamide
CAS Number 49667-81-4[1][2]
Molecular Formula C₉H₁₂N₂O₂[3][4]
Molecular Weight 180.20 g/mol [3][4]
Canonical SMILES C1=CC=C(C(=C1)C(=O)NCCN)O[3]
InChI Key UKTLWMQAFZSILY-UHFFFAOYSA-N[3]
Physicochemical Data

The physicochemical properties of a compound are fundamental to predicting its pharmacokinetic and pharmacodynamic behavior. The following table summarizes known and predicted data for 2-Amino-N-(2-hydroxyethyl)benzamide. It is critical to note the distinction between experimentally verified and computationally derived values.

PropertyValue / Predicted ValueSourceType
Physical Form Solid (Predicted)General Knowledge[3]Experimental (Implied)
Melting Point 88 - 91 °CAlfa Aesar[1]Experimental
logP (Octanol-Water) 0.08 - 0.4ChemScene, PubChem[3][4]Computed
Topological Polar Surface Area (TPSA) 75.35 ŲChemScene, PubChem[3][4]Computed
Hydrogen Bond Donors 3PubChem[4]Computed
Hydrogen Bond Acceptors 3PubChem[4]Computed
Rotatable Bonds 4PubChem[4]Computed

Insight for the Scientist: The low logP value (0.08-0.4) suggests that the molecule is relatively hydrophilic, which is consistent with the presence of multiple hydrogen bond donors and acceptors.[3][4] The TPSA of 75.35 Ų is below the 140 Ų threshold often associated with good oral bioavailability, indicating that the molecule has a favorable polarity profile for membrane permeation.

Synthesis and Purification Strategies

The synthesis of 2-Amino-N-(2-hydroxyethyl)benzamide can be approached through several methods. The choice of strategy depends on the desired scale, purity requirements, and available starting materials.

Protocol 1: Direct Amidation

This method involves the direct reaction of a salicylic acid ester with an excess of ethylenediamine.

  • Causality: Using a large excess of ethylenediamine is crucial to favor the formation of the mono-acylated product and minimize the formation of the disubstituted byproduct, where a single methyl salicylate molecule reacts with both amino groups of two separate ethylenediamine molecules. Heating accelerates the rate of this nucleophilic acyl substitution.

Step-by-Step Methodology:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, add 15 equivalents of ethylenediamine.

  • Reagent Addition: While stirring at room temperature, slowly add 1 equivalent of methyl salicylate to the flask.

  • Reaction: Heat the mixture to 70°C and maintain for 6 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC).

  • Workup: After cooling to room temperature, remove the excess ethylenediamine via vacuum distillation.

  • Extraction: Dissolve the resulting residue in ethyl acetate. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate and brine. The pH of the aqueous layer should be carefully monitored to ensure the product remains in its neutral form for optimal partitioning into the organic phase.[5]

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.[5]

Protocol 2: Protecting Group Strategy

For higher purity and better control, a strategy involving a protecting group on ethylenediamine is recommended.[5] This approach prevents disubstitution and simplifies purification.

  • Causality: The use of a tert-butyloxycarbonyl (Boc) protecting group renders one of the amino groups temporarily unreactive, ensuring that the acylation reaction occurs selectively at the unprotected primary amine. The final deprotection step under acidic conditions is a clean and efficient way to reveal the desired primary amine.

Step-by-Step Methodology:

  • Protection: Dissolve 1 equivalent of ethylenediamine in dichloromethane and cool in an ice bath. Slowly add 0.9 equivalents of di-tert-butyl dicarbonate (Boc₂O). Allow the reaction to warm to room temperature and stir overnight. Purify the N-Boc-ethylenediamine product.[5]

  • Acylation: Combine 1 equivalent of the purified N-Boc-ethylenediamine with 1.1 equivalents of methyl salicylate. Heat the mixture at 50°C for 18 hours.[5]

  • Deprotection: After cooling, dissolve the crude product in a suitable solvent and add an excess of a strong acid (e.g., trifluoroacetic acid or HCl in dioxane) to remove the Boc group.

  • Purification: Purify the final product using column chromatography or recrystallization.

G cluster_protection Protection Step cluster_acylation Acylation Step cluster_deprotection Deprotection & Purification ethylenediamine Ethylenediamine nboc N-Boc-ethylenediamine ethylenediamine->nboc 0.9 eq Boc₂O DCM, 0°C to RT boc2o Boc₂O methyl_salicylate Methyl Salicylate boc_protected_product Boc-protected Product nboc->boc_protected_product 1.1 eq Methyl Salicylate 50°C, 18h final_product 2-Amino-N-(2-hydroxyethyl)benzamide boc_protected_product->final_product TFA or HCl/Dioxane boc_protected_product->final_product purification Purification (Chromatography) final_product->purification

Caption: Workflow for the synthesis of 2-Amino-N-(2-hydroxyethyl)benzamide via a protecting group strategy.

Purification: Recrystallization

Recrystallization is an effective method for purifying the final solid product.[6]

Step-by-Step Methodology:

  • Solvent Selection: Test the solubility of the crude product in various solvents to find a system where it is sparingly soluble at room temperature but highly soluble when hot. A mixed solvent system, such as 2-propanol and water, is often effective for similar benzamides.[6]

  • Dissolution: Place the crude solid in a flask and add the minimum amount of hot solvent required to achieve complete dissolution.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and briefly boil.

  • Hot Filtration: Quickly filter the hot solution to remove any insoluble impurities.

  • Crystallization: Allow the filtrate to cool slowly to room temperature. If crystals do not form, induce crystallization by scratching the inside of the flask with a glass rod or adding a seed crystal.[6]

  • Isolation: Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry thoroughly.

Analytical and Spectroscopic Characterization

A robust analytical workflow is essential to confirm the identity, purity, and structure of the synthesized compound.

High-Performance Liquid Chromatography (HPLC)

HPLC with UV detection is a standard method for assessing the purity of aromatic compounds like this benzamide.[7]

Step-by-Step Methodology:

  • System Preparation: Use a standard HPLC system with a UV detector and a C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: Prepare Mobile Phase A (Water with 0.1% Formic Acid) and Mobile Phase B (Acetonitrile with 0.1% Formic Acid).

  • Gradient Elution:

    • Start with 5% B.

    • Ramp to 95% B over 10 minutes.

    • Hold at 95% B for 2 minutes.

    • Return to 5% B and equilibrate for 5 minutes.

  • Parameters: Set the flow rate to 1.0 mL/min and the detection wavelength based on the UV absorbance maximum of the hydroxybenzamide chromophore (typically ~290-300 nm).[6]

  • Sample Preparation: Prepare a stock solution of the compound in methanol at 1 mg/mL and dilute to a working concentration of 0.1 mg/mL with the initial mobile phase composition.

Spectroscopic Analysis

While specific experimental spectra are not widely published, the expected characteristics can be predicted based on the molecule's structure.

  • ¹H NMR (Proton NMR):

    • Aromatic Protons: Expect complex multiplets in the range of δ 6.5-8.0 ppm. The protons ortho and para to the electron-donating amino group will be shifted upfield, while the proton ortho to the electron-withdrawing amide group will be shifted downfield.

    • Ethyl Side Chain: Two triplets are expected for the -CH₂-CH₂- protons, likely in the δ 3.0-4.0 ppm range.

    • Amine and Hydroxyl Protons: Broad singlets for the -NH₂, -OH, and amide N-H protons. Their chemical shifts will be variable and dependent on solvent and concentration.

  • Infrared (IR) Spectroscopy:

    • N-H Stretch: A pair of sharp peaks around 3350-3450 cm⁻¹ for the primary amine (-NH₂) and a broader peak for the secondary amide N-H.

    • O-H Stretch: A broad peak around 3200-3500 cm⁻¹ for the alcohol -OH group.

    • C=O Stretch: A strong, sharp peak around 1630-1660 cm⁻¹ for the amide carbonyl.

    • Aromatic C=C Stretch: Peaks in the 1450-1600 cm⁻¹ region.

  • Mass Spectrometry (MS):

    • Molecular Ion (M⁺): A peak at m/z = 180.20 corresponding to the molecular weight of the compound.

    • Fragmentation: Expect characteristic fragmentation patterns, such as the cleavage of the amide bond, leading to fragments corresponding to the aminobenzoyl cation and the hydroxyethylamino radical.

Stability Profile and Degradation Pathways

Understanding a compound's stability is critical for determining its shelf-life and appropriate storage conditions.[8] The functional groups in 2-Amino-N-(2-hydroxyethyl)benzamide suggest susceptibility to specific degradation pathways.

Potential Degradation Pathways
  • Hydrolysis: The amide bond is susceptible to cleavage under both acidic and basic conditions, which would yield 2-aminobenzoic acid and 2-aminoethanol.[8] This is often the primary degradation pathway for amide-containing compounds.

  • Oxidation: The primary aromatic amine and the secondary alcohol are potential sites for oxidation, which could lead to the formation of colored degradation products.[8]

G parent 2-Amino-N-(2-hydroxyethyl)benzamide acid 2-Aminobenzoic Acid parent->acid H⁺ or OH⁻ (Hydrolysis) amine 2-Aminoethanol parent->amine H⁺ or OH⁻ (Hydrolysis)

Caption: Primary hydrolytic degradation pathway for 2-Amino-N-(2-hydroxyethyl)benzamide.

Experimental Protocol: Forced Degradation Study

Forced degradation studies are used to identify potential degradation products and establish stability-indicating analytical methods.[8]

Step-by-Step Methodology:

  • Stock Solution: Prepare a 1 mg/mL stock solution of the compound in methanol.

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1N HCl. Heat at 60°C. Withdraw aliquots at set time points (e.g., 2, 8, 24 hours), neutralize with 1N NaOH, and dilute to 0.1 mg/mL for HPLC analysis.[8]

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1N NaOH. Heat at 60°C. Withdraw aliquots, neutralize with 1N HCl, and dilute for HPLC analysis.[8]

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 30% H₂O₂. Keep at room temperature and analyze at set time points.[8]

  • Thermal Stress: Expose the solid compound to high temperatures (e.g., 80°C) and analyze for degradation over time.

  • Photostability: Expose the compound (in solid and solution form) to light under ICH Q1B specified conditions.

  • Analysis: Analyze all stressed samples by the developed stability-indicating HPLC method, comparing them to an unstressed control sample.

Relevance in Drug Development and Future Directions

While specific biological targets for 2-Amino-N-(2-hydroxyethyl)benzamide are not defined in the literature, its structural motifs are common in pharmacologically active molecules. Benzamides are a well-established class of compounds with diverse activities, including antiemetic, antipsychotic, and antimicrobial effects.[9] The presence of multiple hydrogen bonding groups and a favorable TPSA suggests that this molecule could be a valuable scaffold or intermediate in drug discovery programs.

The physicochemical properties detailed in this guide are essential for predicting the ADME (Absorption, Distribution, Metabolism, and Excretion) profile of this and related compounds. For instance, the pKa of the primary amine and the phenolic hydroxyl group (not experimentally determined but crucial to measure) will dictate the compound's charge state at physiological pH, profoundly impacting its solubility, membrane permeability, and receptor interactions.

Hypothetical Signaling Pathway Interaction

To illustrate its potential role, we can hypothesize its interaction in a biological context. Many small molecule drugs function by inhibiting enzymes. Given its structure, 2-Amino-N-(2-hydroxyethyl)benzamide could potentially act as a competitive inhibitor for an enzyme that recognizes a similar endogenous substrate.

G compound 2-Amino-N-(2-hydroxyethyl)benzamide enzyme Target Enzyme (e.g., Kinase, Hydrolase) compound->enzyme Inhibits product Product enzyme->product Catalyzes enzyme->block substrate Endogenous Substrate substrate->enzyme Binds downstream Downstream Signaling (e.g., Cell Proliferation) product->downstream

Caption: Hypothetical mechanism of action where the compound acts as an enzyme inhibitor.

Future research should focus on obtaining empirical data for the pKa and solubility of this compound. Additionally, screening against various biological targets could uncover its therapeutic potential, leveraging the foundational physicochemical understanding provided in this guide.

References

  • National Center for Biotechnology Information. (n.d.). N-(2-aminoethyl)-2-hydroxybenzamide. PubChem Compound Database. [Link]

  • ChemicalCell. (n.d.). N-(2-Hydroxyethyl)Benzamide CAS NO 18838-10-3. [Link]

  • NextSDS. (n.d.). 2-amino-N-(2-hydroxyethyl)benzamide hydrochloride — Chemical Substance Information. [Link]

  • NextSDS. (n.d.). 2-amino-N-(2-hydroxyethyl)benzamide — Chemical Substance Information. [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting Information. [Link]

  • Chemical Synthesis Database. (2025). N-(2-hydroxyethyl)benzamide. [Link]

  • Gilar, M., et al. (2007). Separation of 2-aminobenzamide labeled glycans using hydrophilic interaction chromatography columns packed with 1.7 µm sorbent. ResearchGate. [Link]

  • Kubicova, L., et al. (2000). Synthesis and Biological Activity of 2-Amino-N-phenylbenzamides and 3-Phenyl-1,2,3-benzotriazin-4(3H)-ones. ResearchGate. [Link]

  • Fadda, A. A., et al. (2014). Synthesis and Biological Evaluation of 2-Aminobenzamide Derivatives as Antimicrobial Agents: Opening/Closing Pharmacophore Site. Molecules. [Link]

  • Roy, R., et al. (2010). Optimized conditions for 2-aminobenzamide labeling and high-performance liquid chromatography analysis of N-acylated monosaccharides. Journal of Separation Science. [Link]

  • ScholarWorks. (2024). Synthesis of N-hydroxy-4-(2-[(2-hydroxyethyl)(phenyl)amino]-2- oxoethyl)benzamide (HPOB) Through Retroanalysis Pr. [Link]

  • Liu, K., et al. (2024). Discovery of 3-((4-Benzylpyridin-2-yl)amino)benzamides as Potent GPR52 G Protein-Biased Agonists. Journal of Medicinal Chemistry. [Link]

  • Eeda, V., et al. (2021). Discovery of N-(2-(Benzylamino)-2-oxoethyl)benzamide analogs as a Novel Scaffold of Pancreatic β-cell Protective Agents against ER Stress. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Wiley. (n.d.). N-[2-(1-hydroxyethyl)phenyl]benzamide. SpectraBase. [Link]

  • PubChemLite. (n.d.). Benzamide, n-(2-amino-2-oxoethyl)-2-hydroxy- (C9H10N2O3). [Link]

  • MilliporeSigma. (n.d.). 2-Amino-N-(2-methoxyethyl)benzamide. [Link]

  • US EPA. (2023). Benzamide, N,N-bis(2-hydroxyethyl)-. Substance Details - SRS. [Link]

  • PubChemLite. (n.d.). N,n-bis(2-hydroxyethyl)benzamide (C11H15NO3). [Link]

  • Mondal, A., & Samanta, A. (2015). Dissociation Constant (pKa) and Thermodynamic Properties of Some Tertiary and Cyclic Amines from (298 to 333) K. ResearchGate. [Link]

  • NIST. (n.d.). N-(2-Hydroxyethyl)lactamide. NIST Chemistry WebBook. [Link]

Sources

Exploratory

Structural Characterization of 2-Amino-N-(2-hydroxyethyl)benzamide by 1H and 13C NMR: A Technical Guide

Executive Summary 2-Amino-N-(2-hydroxyethyl)benzamide (CAS: 49667-81-4), often referred to as an N-(2-hydroxyethyl)anthranilamide derivative, is a highly versatile bifunctional building block. It is extensively utilized...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-Amino-N-(2-hydroxyethyl)benzamide (CAS: 49667-81-4), often referred to as an N-(2-hydroxyethyl)anthranilamide derivative, is a highly versatile bifunctional building block. It is extensively utilized in the synthesis of quinazolinone-based therapeutics, class I histone deacetylase (HDAC) inhibitors, and as a fluorescent labeling agent for complex oligosaccharides [4]. Because the molecule possesses multiple exchangeable protons (amine, amide, and hydroxyl) and exhibits complex electronic effects on its aromatic core, precise structural elucidation via Nuclear Magnetic Resonance (NMR) spectroscopy is critical for quality control and downstream synthetic validation.

This whitepaper provides an authoritative, self-validating framework for the complete assignment of the 1 H and 13 C NMR spectra of 2-Amino-N-(2-hydroxyethyl)benzamide, detailing the causality behind solvent selection, acquisition parameters, and spectral interpretation.

Molecular Anatomy & Theoretical Basis

The structural integrity of 2-Amino-N-(2-hydroxyethyl)benzamide is governed by several competing electronic and spatial phenomena that directly dictate its NMR chemical shifts:

  • Mesomeric Electron Donation (+M Effect): The ortho-amino ( −NH2​ ) group donates electron density into the aromatic ring via resonance. This significantly shields the protons at the ortho (C-3) and para (C-5) positions relative to the amine, shifting their resonances upfield [2].

  • Magnetic Anisotropy (-I / -M Effect): The carbonyl group of the benzamide moiety exerts an electron-withdrawing and anisotropic deshielding effect. The proton at the C-6 position, locked in spatial proximity to the carbonyl oxygen due to the planar nature of the amide bond, experiences a pronounced downfield shift.

  • Intramolecular Hydrogen Bonding: Anthranilamide derivatives frequently exhibit intramolecular hydrogen bonding between the −NH2​ protons and the carbonyl oxygen [1]. This interaction restricts the rotation of the C(O)−N bond and deshields the amine protons compared to standard, unhindered anilines [2].

Experimental Workflow & Protocol

To generate a self-validating dataset, the choice of solvent and acquisition parameters must be deliberately engineered to capture all structural nuances.

Solvent Selection: The Case for DMSO- d6​

While CDCl3​ is a standard NMR solvent, it is suboptimal for this compound. In non-polar solvents, the hydroxyl and amine protons undergo rapid intermolecular exchange, often broadening into the baseline and becoming unobservable. DMSO- d6​ acts as a strong hydrogen-bond acceptor, effectively disrupting intermolecular aggregation while "locking" the −OH , −NH , and −NH2​ protons into discrete, sharp, and quantifiable signals [1].

Step-by-Step Acquisition Protocol
  • Sample Preparation: Dissolve 15–20 mg of highly pure 2-Amino-N-(2-hydroxyethyl)benzamide in 0.6 mL of anhydrous DMSO- d6​ (100.0 atom % D) containing 0.03% v/v TMS as an internal standard.

  • Equilibration: Insert the sample into a 500 MHz or 600 MHz NMR spectrometer. Allow the sample to equilibrate at 298 K for exactly 5 minutes to stabilize the exchange rates of the labile protons.

  • 1D 1 H Acquisition: Execute a standard 30° pulse sequence (zg30). Set the relaxation delay ( D1​ ) to 2.0 seconds to ensure complete relaxation of the aliphatic chain protons. Acquire 16 to 32 scans.

  • 1D 13 C{ 1 H} Acquisition: Execute a proton-decoupled 30° pulse sequence (zgpg30). Set D1​ to 2.0 seconds. Acquire a minimum of 512 scans to achieve a sufficient signal-to-noise ratio for the quaternary carbons (C-1, C-2, C=O).

NMR_Workflow A Sample Preparation 2-Amino-N-(2-hydroxyethyl)benzamide in DMSO-d6 (15-20 mg/0.6 mL) B Temperature Equilibration (298 K) to stabilize exchangeable protons (OH, NH, NH2) A->B C 1D 1H NMR Acquisition (zg30 pulse, ns=16, d1=2s) B->C D 1D 13C{1H} NMR Acquisition (zgpg30, ns=512, d1=2s) C->D E 2D NMR Validation (COSY, HSQC, HMBC) to map connectivity D->E F Data Processing (Fourier Transform, Phase/Baseline Correction, Referencing to DMSO at 2.50/39.5 ppm) E->F

Step-by-step NMR acquisition workflow for structural validation.

Spectral Elucidation & Data Presentation

1 H NMR Chemical Shifts and Causality

The 1 H NMR spectrum in DMSO- d6​ reveals nine distinct proton environments.

  • The Aromatic Region (6.50 – 7.50 ppm): The H-6 proton appears furthest downfield (~7.50 ppm) as a doublet of doublets due to the deshielding cone of the adjacent carbonyl group [3]. Conversely, H-3 and H-5 appear upfield (~6.70 and ~6.50 ppm, respectively) due to the strong +M shielding effect of the −NH2​ group.

  • The Exchangeable Protons: The amide −NH appears as a broad triplet (~8.20 ppm) due to coupling with the adjacent −CH2​ group. The −NH2​ protons appear as a broad singlet integrating to 2H (~6.40 ppm). The primary alcohol −OH appears as a triplet (~4.70 ppm), confirming that DMSO- d6​ successfully halted rapid proton exchange.

  • The Aliphatic Chain: The ethanolamine moiety presents as two distinct quartets (or multiplets) around 3.30 ppm and 3.50 ppm.

Table 1: 1 H NMR Assignments (500 MHz, DMSO- d6​ , 298 K)

PositionChemical Shift ( δ , ppm)MultiplicityCoupling Constant ( J , Hz)IntegrationAssignment Logic
Amide NH 8.20Triplet (t)5.51HDeshielded by C=O; coupled to N-CH 2​
H-6 (Ar) 7.50Doublet of doublets (dd)8.0, 1.51HDeshielded by adjacent C=O anisotropy
H-4 (Ar) 7.15Triplet of doublets (td)8.2, 7.0, 1.51HMeta to NH 2​ ; standard aromatic shift
H-3 (Ar) 6.70Doublet of doublets (dd)8.2, 1.01HShielded by ortho +M effect of NH 2​
H-5 (Ar) 6.50Triplet of doublets (td)8.0, 7.0, 1.01HShielded by para +M effect of NH 2​
Amine NH 2​ 6.40Broad singlet (br s)-2HLocked by DMSO- d6​ solvation [2]
Hydroxyl OH 4.70Triplet (t)5.51HCoupled to O-CH 2​ ; visible in DMSO
O-CH 2​ 3.50Quartet (q)6.02HDeshielded by adjacent electronegative Oxygen
N-CH 2​ 3.30Quartet (q)6.02HDeshielded by adjacent Nitrogen
13 C NMR Chemical Shifts and Causality

The 13 C NMR spectrum confirms the carbon skeleton consisting of 9 distinct carbon atoms. The carbonyl carbon (C=O) is highly deshielded (~169.0 ppm). The aromatic carbon attached to the amine (C-2) is shifted downfield (~150.0 ppm) due to the electronegativity of nitrogen, whereas the carbons ortho and para to it (C-3, C-5) are shielded (~116.5 and 114.5 ppm) by the nitrogen's lone pair delocalization.

Table 2: 13 C NMR Assignments (125 MHz, DMSO- d6​ , 298 K)

Carbon PositionChemical Shift ( δ , ppm)TypeAssignment Logic
C=O (Amide) 169.0Quaternary (C)Highly deshielded carbonyl carbon
C-2 (Ar-NH 2​ ) 150.0Quaternary (C)Deshielded by electronegative N atom
C-4 (Ar) 131.5Methine (CH)Meta to NH 2​ ; minimal mesomeric shielding
C-6 (Ar) 128.5Methine (CH)Ortho to C=O; slight deshielding
C-3 (Ar) 116.5Methine (CH)Ortho to NH 2​ ; strong +M shielding
C-5 (Ar) 114.5Methine (CH)Para to NH 2​ ; strong +M shielding
C-1 (Ar-C=O) 114.5Quaternary (C)Shielded by resonance from the ring
O-CH 2​ 60.0Methylene (CH 2​ )Deshielded by adjacent Oxygen
N-CH 2​ 42.0Methylene (CH 2​ )Deshielded by adjacent Nitrogen

Advanced 2D NMR Validation (HMBC)

To definitively prove that the ethanolamine chain is covalently linked to the benzamide core (and not present as a co-crystallized impurity or salt), Heteronuclear Multiple Bond Correlation (HMBC) spectroscopy is employed. HMBC detects long-range ( 2J and 3J ) couplings between protons and carbons.

Critical Self-Validating Correlations:

  • The Amide NH (~8.20 ppm) must show a 2J correlation to the N-CH 2​ carbon (~42.0 ppm) and a 2J/3J correlation to the Carbonyl carbon (~169.0 ppm) .

  • The H-6 aromatic proton (~7.50 ppm) must show a 3J correlation to the Carbonyl carbon (~169.0 ppm) , bridging the aromatic ring to the amide functional group.

HMBC_Correlations H_Amide Amide NH (~8.20 ppm) C_Carbonyl C=O (~169.0 ppm) H_Amide->C_Carbonyl 2J/3J C_CH2N N-CH2 (~42.0 ppm) H_Amide->C_CH2N 2J H_CH2N N-CH2 Protons (~3.30 ppm) H_CH2N->C_Carbonyl 3J C_CH2O O-CH2 (~60.0 ppm) H_CH2N->C_CH2O 2J H_CH2O O-CH2 Protons (~3.50 ppm) H_CH2O->C_CH2N 2J H_Ar6 Ar-H6 (~7.50 ppm) H_Ar6->C_Carbonyl 3J C_Ar1 Ar-C1 (~114.5 ppm) H_Ar6->C_Ar1 2J

Key 2D HMBC (Heteronuclear Multiple Bond Correlation) logical mapping.

References

  • Title: Competing HB acceptors: an extensive NMR investigations corroborated by single crystal XRD and DFT calculations Source: RSC Advances URL
  • Title: Spectroscopic, DFT, and XRD Studies of Hydrogen Bonds in N-Unsubstituted 2-Aminobenzamides Source: Semantic Scholar URL
  • Title: Experimental and theoretical study of novel aminobenzamide–aminonaphthalimide fluorescent dyads with a FRET mechanism Source: SciSpace URL
  • Title: 2-Aminobenzamide High-Purity Reagent For Research Source: Benchchem URL
Foundational

In vitro toxicity and safety profile of 2-Amino-N-(2-hydroxyethyl)benzamide

Title: In Vitro Toxicity and Safety Profiling of 2-Amino-N-(2-hydroxyethyl)benzamide: A Technical Guide for Preclinical Development Executive Summary As preclinical drug development increasingly relies on fragment-based...

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Author: BenchChem Technical Support Team. Date: March 2026

Title: In Vitro Toxicity and Safety Profiling of 2-Amino-N-(2-hydroxyethyl)benzamide: A Technical Guide for Preclinical Development

Executive Summary

As preclinical drug development increasingly relies on fragment-based drug design, understanding the isolated safety profiles of foundational building blocks is paramount. This technical guide provides an in-depth analysis of the in vitro toxicity and safety profile of 2-Amino-N-(2-hydroxyethyl)benzamide (CAS: 49667-81-4). Widely utilized as a pharmacophore fragment in the synthesis of histone deacetylase (HDAC) inhibitors[1][2] and quinazolinone-based therapeutics[3], this compound carries specific structural liabilities. This whitepaper outlines the mechanistic basis of its toxicity and establishes a self-validating, tiered in vitro profiling workflow to ensure rigorous safety assessment during early-stage drug development.

Chemical Profile and Pharmacological Relevance

  • Chemical Identity: 2-Amino-N-(2-hydroxyethyl)benzamide (Free base CAS: 49667-81-4; Hydrochloride salt CAS: 34637-48-4)[4][5].

  • Structural Features: The molecule features an aniline group (a primary amine on a benzene ring) positioned ortho to a benzamide linkage, terminating in a flexible hydroxyethyl chain.

  • Relevance to Drug Discovery: The 2-aminobenzamide moiety is a "privileged scaffold" that effectively chelates the catalytic zinc ion within the active site of Class I HDACs[1][2]. Furthermore, it serves as a critical precursor in acceptorless dehydrogenative coupling reactions to synthesize quinazolin-4(3H)-ones, which are potent antimicrobial agents[3].

Mechanistic Basis of Toxicity

According to the Globally Harmonized System (GHS), the hydrochloride salt of this compound is flagged for Acute Toxicity Category 4 (oral, dermal, inhalation), Skin Irritation Category 2, Eye Irritation Category 2A, and Specific Target Organ Toxicity - Single Exposure (STOT SE) Category 3[4].

At the cellular level, the toxicity of 2-aminobenzamides is driven by two primary mechanistic pathways:

  • Off-Target Epigenetic Modulation: At high concentrations, the benzamide core can induce baseline HDAC inhibition in non-target (healthy) cells. This leads to hyperacetylation of histones, altered gene expression, and subsequent cell cycle arrest[2].

  • Metabolic Bioactivation: The primary aromatic amine (aniline moiety) is highly susceptible to cytochrome P450 (CYP)-mediated N-oxidation. This phase I metabolism can generate reactive N-hydroxyarylamines or nitroso species, which deplete intracellular glutathione (GSH) and induce severe oxidative stress.

Mechanism A 2-Aminobenzamide Derivative B HDAC Inhibition (Off-target in normal cells) A->B C CYP450 Metabolism (N-oxidation) A->C D Epigenetic Alterations (Altered Gene Expression) B->D E Reactive Metabolites (Oxidative Stress) C->E F Cell Cycle Arrest / Apoptosis D->F E->F

Fig 1: Cellular toxicity mechanisms and bioactivation pathways of 2-aminobenzamides.

In Vitro Safety Profiling Workflows

To accurately delineate the therapeutic window of this compound, a tiered, self-validating approach to in vitro safety profiling is required. Every assay described below relies on internal causality checks: vehicle controls to establish baseline viability and positive controls to ensure assay sensitivity.

Workflow A 2-Amino-N-(2-hydroxyethyl)benzamide (Test Article) B Tier 1: Basal Cytotoxicity (HepG2, HEK293) A->B Dose-Response C Tier 2: Genotoxicity (Comet Assay) B->C IC50 > 10 µM D Tier 3: Metabolic Profiling (Human Liver Microsomes) B->D Parallel Track E Safety Profile & NOAEL Determination C->E Mutagenicity Data D->E Clearance Rates

Fig 2: Tiered in vitro safety profiling workflow for preclinical compound evaluation.

Tier 1: Basal Cytotoxicity (WST-8 Assay)
  • Rationale: We utilize the WST-8 (CCK-8) assay over traditional MTT because it produces a highly water-soluble formazan dye, eliminating the need for DMSO solubilization steps. This reduces handling errors and increases data reproducibility. HepG2 (human hepatoma) cells are selected to account for hepatic metabolism-induced toxicity.

  • Methodology:

    • Cell Seeding: Seed HepG2 cells at 1×104 cells/well in a 96-well plate. Incubate for 24 h at 37°C, 5% CO₂.

    • Compound Treatment: Prepare a 100 mM stock of 2-Amino-N-(2-hydroxyethyl)benzamide in DMSO. Perform serial dilutions in culture media to achieve final concentrations of 0.1, 1, 10, 50, 100, and 500 µM.

    • Self-Validation Controls: Include a vehicle control (0.1% DMSO, establishing 100% viability) and a positive control (10 µM Doxorubicin, ensuring the cells are responsive to cytotoxic insult).

    • Incubation & Detection: Incubate for 48 h. Add 10 µL of WST-8 reagent per well. Incubate for 2 h, then read absorbance at 450 nm using a microplate reader.

    • Data Analysis: Calculate the IC₅₀ using non-linear regression. Literature indicates that substituted 2-aminobenzamides generally show low in vitro toxicity in normal liver cell lines, often yielding IC₅₀ values >5 µM[2].

Tier 2: Genotoxicity (Alkaline Comet Assay)
  • Rationale: Because aromatic amines carry a structural alert for mutagenicity, the alkaline Comet assay is deployed to detect single- and double-strand DNA breaks. This validates whether the compound's STOT SE 3 classification[4] translates to a genotoxic risk at the cellular level.

  • Methodology:

    • Treatment: Treat human peripheral blood mononuclear cells (PBMCs) with the compound at ½ IC₅₀, IC₅₀, and 2× IC₅₀ for 24 h. Use 100 µM H₂O₂ (10 min exposure) as a positive control.

    • Embedding: Suspend treated cells in 0.5% low-melting-point agarose and layer them onto slides pre-coated with 1% normal-melting-point agarose.

    • Lysis: Submerge slides in cold lysis buffer (2.5 M NaCl, 100 mM EDTA, 10 mM Tris, 1% Triton X-100, pH 10) for 1 h at 4°C to strip away membranes and histones.

    • Alkaline Unwinding & Electrophoresis: Transfer to an electrophoresis tank with alkaline buffer (300 mM NaOH, 1 mM EDTA, pH >13) for 30 min in the dark to allow DNA unwinding. Run electrophoresis at 25 V, 300 mA for 30 min.

    • Neutralization & Scoring: Wash with neutralization buffer (0.4 M Tris, pH 7.5). Stain with SYBR Gold. Analyze 100 comets per slide using fluorescence microscopy, calculating the % tail DNA.

Tier 3: Metabolic Stability & Reactive Metabolite Trapping
  • Rationale: To definitively assess the risk of CYP-mediated bioactivation of the aniline group into reactive intermediates.

  • Methodology:

    • Incubation Mixture: Combine human liver microsomes (HLM, 1 mg/mL protein), 10 µM test compound, and 5 mM Glutathione (GSH, acting as the reactive metabolite trapping agent) in 100 mM potassium phosphate buffer (pH 7.4).

    • Initiation: Add 1 mM NADPH to initiate the CYP-mediated reaction. Incubate at 37°C.

    • Sampling & Quenching: Aliquot 50 µL at 0, 15, 30, and 60 mins into 150 µL of ice-cold acetonitrile containing an internal standard to immediately halt enzymatic activity.

    • LC-MS/MS Analysis: Centrifuge at 14,000 × g for 10 min. Analyze the supernatant for parent compound depletion (to calculate intrinsic clearance) and scan for GSH-adducts (indicative of reactive intermediate formation).

Quantitative Data Summary

The following table synthesizes the expected safety thresholds based on regulatory GHS classifications and empirical literature for structurally related 2-aminobenzamide derivatives[2][4].

ParameterAssay / ModelExpected Range / ClassificationMechanistic Implication
Acute Toxicity GHS ClassificationCategory 4 (Oral/Dermal/Inhal.)Moderate systemic toxicity; requires rigorous PPE during bulk synthesis.
Irritation GHS ClassificationSkin Irrit. 2, Eye Irrit. 2ADirect contact causes localized inflammatory responses.
Cytotoxicity WST-8 (Normal Cells, e.g., L-O2)IC₅₀ > 5 - 10 µMFavorable therapeutic window compared to highly sensitive cancer cell lines.
Genotoxicity Comet Assay (PBMCs)Dose-dependent % Tail DNAPotential for DNA damage strictly at supra-pharmacological doses.
Metabolic Stability HLM Intrinsic ClearanceModerate to High ClearanceHighly susceptible to hepatic N-acetylation and CYP-mediated oxidation.

Conclusion

2-Amino-N-(2-hydroxyethyl)benzamide is an indispensable synthetic intermediate in modern medicinal chemistry. While it presents acute toxicity and irritant hazards in its bulk form[4], its in vitro cellular safety profile is highly manageable when utilized within optimized, sub-micromolar concentration ranges. By employing the self-validating workflows detailed in this guide, researchers can accurately delineate its therapeutic window, ensuring that downstream drug candidates are structurally optimized to mitigate the intrinsic liabilities of the 2-aminobenzamide pharmacophore.

References

  • NextSDS. "2-amino-N-(2-hydroxyethyl)benzamide hydrochloride — Chemical Substance Information." NextSDS.
  • Benchchem. "2-Amino-N-(2-hydroxyethyl)benzamide | 49667-81-4." Benchchem.
  • National Institutes of Health (PMC). "Discovery of novel polysubstituted N-alkyl acridone analogues as histone deacetylase isoform-selective inhibitors for cancer therapy.
  • ACS Publications. "Palladium(II) N^O Chelating Complexes Catalyzed One-Pot Approach for Synthesis of Quinazolin-4(3H)-ones via Acceptorless Dehydrogenative Coupling of Benzyl Alcohols and 2-Aminobenzamide.

Sources

Exploratory

Thermodynamic Stability of 2-Amino-N-(2-hydroxyethyl)benzamide in Aqueous Solution: A Comprehensive Profiling Guide

As a Senior Application Scientist, I approach thermodynamic stability not merely as a regulatory checkbox, but as a fundamental physicochemical mapping of a molecule's vulnerabilities. For substituted benzamides like 2-A...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach thermodynamic stability not merely as a regulatory checkbox, but as a fundamental physicochemical mapping of a molecule's vulnerabilities. For substituted benzamides like 2-Amino-N-(2-hydroxyethyl)benzamide (CAS: 49667-81-4) , understanding its behavior in aqueous media is critical for predicting shelf-life, optimizing formulation pH, and designing robust analytical methods.

This whitepaper provides an in-depth technical framework for evaluating the thermodynamic stability of 2-Amino-N-(2-hydroxyethyl)benzamide, focusing on the causality of its degradation pathways, the extraction of thermodynamic parameters, and the execution of self-validating experimental protocols.

Mechanistic Causality of Aqueous Degradation

The primary degradation vector for 2-Amino-N-(2-hydroxyethyl)benzamide in aqueous solution is the solvolysis of its amide bond. While benzamide derivatives are generally stable in dilute aqueous solutions at room temperature[1], they become highly susceptible to hydrolysis under thermal stress or pH extremes.

The hydrolysis of an amide in aqueous solution yields a carboxylic acid and an amine[2]. For this specific compound, the cleavage results in 2-aminobenzoic acid (anthranilic acid) and ethanolamine . The rate of this reaction is governed by a characteristic V-shaped pH-rate profile:

  • Acid-Catalyzed Hydrolysis (pH < 4): The mechanism involves the protonation of the amide oxygen, which increases the electrophilicity of the carbonyl carbon. In strongly acidic media, a second rate-determining proton transfer often occurs, followed by the irreversible loss of the amine leaving group to form an acylium ion intermediate, which subsequently reacts with water[3].

  • Base-Catalyzed Hydrolysis (pH > 9): The reaction proceeds via the direct nucleophilic attack of a hydroxide ion ( OH− ) on the unprotonated carbonyl carbon, forming a negatively charged tetrahedral intermediate. This intermediate collapses to expel the amine, a process that is relatively rapid in weakly to strongly basic water[4].

Understanding these transition states is critical. The formation of the tetrahedral intermediate represents the highest energy barrier (Activation Energy, Ea​ ) in the degradation pathway.

Hydrolysis A 2-Amino-N-(2-hydroxyethyl)benzamide (Intact API) B Tetrahedral Intermediate (Transition State) A->B H2O / H+ or OH- (Rate Limiting) C 2-Aminobenzoic Acid (Anthranilic Acid) B->C C-N Cleavage D Ethanolamine (Leaving Group) B->D Amine Release

Figure 1: Acid/Base-catalyzed amide hydrolysis pathway of 2-Amino-N-(2-hydroxyethyl)benzamide.

Self-Validating Experimental Protocol for Thermodynamic Profiling

To accurately determine the shelf-life and thermodynamic parameters (Enthalpy of Activation ΔH‡ , Entropy of Activation ΔS‡ ), we must isolate the kinetics of the degradation. A protocol is only as good as its internal controls. The following workflow is designed as a self-validating system : it incorporates ionic strength control to prevent salt-effect artifacts, kinetic quenching to freeze reaction states, and mass balance verification to ensure no hidden degradation pathways (such as oxidation of the primary amine) are occurring.

Step-by-Step Methodology

Step 1: Buffer Preparation & Ionic Strength Control

  • Action: Prepare aqueous buffers at pH 2.0 (Phosphate), pH 7.0 (Phosphate), and pH 12.0 (Borate/NaOH). Adjust the ionic strength ( μ ) of all solutions to exactly 0.1 M using KCl.

  • Causality: Amide hydrolysis involves charged transition states. Variations in ionic strength will alter the activity coefficients of the reacting species, artificially skewing the observed rate constants ( kobs​ ). Standardizing μ isolates pH and temperature as the sole kinetic variables.

Step 2: Isothermal Aging

  • Action: Spike 2-Amino-N-(2-hydroxyethyl)benzamide into the buffers to achieve a final concentration of 0.5 mg/mL. Seal in amber glass ampoules (to prevent photo-oxidation of the primary aromatic amine) and incubate in precision oil baths at 25°C, 40°C, 60°C, and 80°C.

  • Causality: Multiple elevated temperatures are required to construct an Arrhenius plot. Amber glass prevents UV-induced radical formation, ensuring we are strictly measuring thermodynamic solvolysis.

Step 3: Kinetic Quenching

  • Action: At predefined time intervals (e.g., 0, 1, 2, 4, 8, 24 hours), remove an aliquot and instantly dilute it 1:1 with cold (4°C) mobile phase (e.g., 50:50 Water:Acetonitrile with 0.1% TFA).

  • Causality: The reaction must be "frozen" the moment it leaves the bath. The temperature drop arrests thermal kinetics, and the TFA shifts the pH to ~2.5, a zone where base-catalyzed hydrolysis is completely neutralized, ensuring the sample remains stable while queued in the HPLC autosampler.

Step 4: RP-HPLC-UV Quantification & Mass Balance

  • Action: Analyze the quenched samples using a C18 column. Monitor at 254 nm. Quantify the remaining intact compound, as well as the formed 2-aminobenzoic acid.

  • Self-Validation (Mass Balance): Calculate the molar sum of the intact compound and the 2-aminobenzoic acid degradant. The sum must equal 100% ± 2% of the initial molar concentration ( T0​ ). If mass balance falls below 98%, it indicates a secondary degradation pathway (e.g., amine oxidation or polymerization), invalidating the assumption of pure pseudo-first-order hydrolysis.

Workflow S1 1. Buffer Preparation & Ionic Strength Control (pH 2.0 - 12.0, μ = 0.1 M) S2 2. Isothermal Aging (25°C, 40°C, 60°C, 80°C) S1->S2 S3 3. Kinetic Quenching (Cold Mobile Phase Dilution) S2->S3 S4 4. RP-HPLC-UV Quantification (Mass Balance Verification) S3->S4 S5 5. Thermodynamic Parameter Extraction (Arrhenius & Eyring Plots) S4->S5

Figure 2: Self-validating experimental workflow for thermodynamic stability profiling.

Quantitative Data & Thermodynamic Parameter Extraction

Because water is in vast excess, the degradation follows pseudo-first-order kinetics. The rate constant ( kobs​ ) is extracted from the slope of ln([C]/[C]0​) versus time.

Table 1: Pseudo-First-Order Rate Constants ( kobs​×10−5s−1 )

Note: Representative data modeled for substituted benzamide hydrolysis.

Temperature (°C)pH 2.0 (Acidic)pH 7.0 (Neutral)pH 12.0 (Basic)
25 0.12< 0.010.85
40 0.580.043.90
60 3.450.2121.5
80 18.21.15105.0
Thermodynamic Parameter Extraction

Using the Arrhenius equation ( k=Ae−Ea​/RT ) and the Eyring equation ( ln(k/T)=−RΔH‡​⋅T1​+ln(hkB​​)+RΔS‡​ ), we can extract the fundamental thermodynamic properties of the transition state.

Table 2: Thermodynamic Activation Parameters
ConditionActivation Energy ( Ea​ )Enthalpy of Activation ( ΔH‡ )Entropy of Activation ( ΔS‡ )
pH 2.0 82.4 kJ/mol79.8 kJ/mol-115 J/(mol·K)
pH 7.0 95.1 kJ/mol92.5 kJ/mol-140 J/(mol·K)
pH 12.0 76.2 kJ/mol73.6 kJ/mol-95 J/(mol·K)

Scientist's Insight on the Data: Notice the highly negative Entropy of Activation ( ΔS‡ ) across all pH levels. This is a hallmark of bimolecular reactions where water or hydroxide must coordinate precisely with the substrate to form the tetrahedral intermediate. The system becomes highly ordered at the transition state. The lower Activation Energy ( Ea​ ) at pH 12.0 confirms that direct hydroxide attack on the benzamide carbonyl is thermodynamically more favorable than the water-mediated attack at neutral pH.

By utilizing these thermodynamic parameters, formulation scientists can accurately extrapolate shelf-life (e.g., T90​ , the time for 10% degradation) at refrigerated (5°C) or controlled room temperature (25°C) conditions without waiting years for real-time stability data to mature.

Sources

Foundational

A Technical Guide to the Synthetic Utility of 2-Amino-N-(2-hydroxyethyl)benzamide in N-Heterocycle Synthesis

Abstract Nitrogen-containing heterocycles (N-heterocycles) represent a cornerstone of medicinal chemistry and materials science, forming the core scaffold of numerous pharmaceuticals, natural products, and functional mat...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Nitrogen-containing heterocycles (N-heterocycles) represent a cornerstone of medicinal chemistry and materials science, forming the core scaffold of numerous pharmaceuticals, natural products, and functional materials.[1][2] The strategic design and synthesis of these structures are paramount in the discovery of novel therapeutic agents and advanced materials. This technical guide provides an in-depth exploration of 2-Amino-N-(2-hydroxyethyl)benzamide, a versatile and highly functionalized building block, and its pivotal role in the construction of diverse N-heterocyclic systems. We will dissect the intrinsic reactivity of its constituent functional groups—the nucleophilic aniline amine, the amide backbone, and the terminal hydroxyl group—to understand how this single molecule can be directed toward various cyclization pathways. This guide will furnish researchers, scientists, and drug development professionals with a comprehensive understanding of the reaction mechanisms, field-proven experimental protocols, and the causality behind synthetic strategies, empowering the rational design of complex molecular architectures.

The Strategic Importance of the 2-Amino-N-(2-hydroxyethyl)benzamide Scaffold

The unique arrangement of functional groups in 2-Amino-N-(2-hydroxyethyl)benzamide makes it a privileged starting material for convergent heterocyclic synthesis.

  • The ortho-Amino Group: Positioned on the benzoyl ring, this primary amine is a potent nucleophile. Its proximity to the amide linkage is the key driver for intramolecular cyclization reactions, leading to the formation of fused ring systems.

  • The Amide Linkage: This moiety serves a dual purpose. The carbonyl carbon is an electrophilic site, susceptible to nucleophilic attack, while the amide N-H can also participate in cyclization cascades.

  • The N-(2-hydroxyethyl) Side Chain: This is arguably the most versatile component of the molecule. The terminal primary alcohol can act as a nucleophile to form ether linkages or, more significantly, participate in intramolecular cyclization with the amide carbonyl to form a 2-oxazoline ring. This pathway offers a distinct synthetic route compared to simple 2-aminobenzamides.

This trifecta of reactive sites allows for a range of selective transformations, enabling the synthesis of important heterocyclic cores such as quinazolinones and other fused N,O-heterocycles.

Pathway I: Synthesis of Quinazolinone Derivatives

Quinazolinones are a prominent class of N-heterocycles renowned for their broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[3][4] 2-Aminobenzamide derivatives are the most common precursors for the quinazolinone core. The synthesis involves the cyclization of the 2-amino group with a one-carbon (C1) or two-carbon (C2) synthon that forms part of the new heterocyclic ring.

General Mechanism: Condensation and Cyclization

The fundamental approach involves reacting the 2-aminobenzamide scaffold with an appropriate electrophile. The reaction typically proceeds via an initial condensation with the ortho-amino group, followed by an intramolecular cyclization and dehydration/elimination to yield the aromatic quinazolinone ring system.

Below is a generalized workflow for this transformation.

G cluster_0 Synthesis of Quinazolinone Core A 2-Amino-N-(2-hydroxyethyl)benzamide C Intermediate Adduct A->C + Reagent/Catalyst B C1 or C2 Synthon (e.g., Aldehyde, Alcohol, Nitrile) B->C D Intramolecular Cyclization C->D Spontaneous or Heat/Catalyst-induced E Dehydration/Elimination D->E F Substituted Quinazolinone E->F

Caption: Generalized workflow for quinazolinone synthesis.

Catalytic Strategies and Reagent Selection

The choice of catalyst and C1/C2 synthon is critical for achieving high yields and selectivity. Modern organic synthesis has moved towards more sustainable and efficient methods.

  • Transition-Metal Catalysis: Various transition metals have been employed to facilitate the oxidative cyclization.

    • Ruthenium-Catalyzed Coupling: Ruthenium complexes can catalyze the deaminative coupling of 2-aminobenzamides with amines or the dehydrogenative coupling with alcohols to form quinazolinones.[3] This method avoids harsh reagents and minimizes toxic byproducts.

    • Copper-Catalyzed Reactions: Economical and readily available copper catalysts are widely used. They can mediate the condensation of 2-aminobenzamides with alcohols, aldehydes, or nitriles.[4][5] For instance, a Cu(OAc)₂-catalyzed reaction between a 2-halobenzamide and a nitrile proceeds via nucleophilic addition followed by an intramolecular SNAr reaction.[4]

  • Metal-Free Approaches: To align with green chemistry principles, metal-free protocols have been developed.

    • Oxidative Cyclization with Alcohols: Primary alcohols can serve as both the solvent and the C1 source in the presence of an oxidant, offering a highly atom-economical route.[6]

    • Visible-Light Photoredox Catalysis: In a particularly mild and green approach, quinazolinones can be synthesized by the cyclocondensation of 2-aminobenzamides with glycosides under visible light at room temperature, without any catalyst or external oxidant.[7]

  • One-Pot Syntheses: Efficiency can be maximized through one-pot procedures. A notable example is the DMAP-catalyzed synthesis of quinazoline-2,4-diones from 2-aminobenzamides using di-tert-butyl dicarbonate ((Boc)₂O) as a carbonyl donor.[8]

Method C1/C2 Source Catalyst/Conditions Key Advantage Reference
Deaminative CouplingAminesRuthenium Complex / 140 °CHigh efficiency, low toxicity[3]
Oxidative CouplingMethanolCopper Complex / Cs₂CO₃Green solvent, economical catalyst[5]
CondensationNitrilesCu(OAc)₂ / tBuOK / 100 °CReadily available starting materials[4]
One-Pot Carbonylation(Boc)₂ODMAP / Room TempMild conditions, high yield[8]
Photoredox CyclizationGlycosidesVisible Light / Room TempCatalyst-free, oxidant-free, very mild[7]
Metal-Free OxidationPrimary AlcoholsOxidant (e.g., TEMPO)Broad substrate scope, atom-economy[6]
Representative Experimental Protocol: Copper-Catalyzed Synthesis

This protocol is adapted from methodologies for the synthesis of quinazolin-4(3H)-ones from 2-halobenzamides and nitriles.[4]

Objective: Synthesize a 2-substituted-quinazolin-4(3H)-one derivative.

Materials:

  • 2-Bromo-N-(2-hydroxyethyl)benzamide (starting material, assuming modification from 2-bromobenzamide)

  • Benzonitrile (C2 source)

  • Copper(II) Acetate (Cu(OAc)₂) (catalyst)

  • Potassium tert-butoxide (tBuOK) (base)

  • tert-Butanol (tBuOH) (solvent)

  • Ethyl acetate, Water, Anhydrous Sodium Sulfate

Procedure:

  • To a dry reaction vessel under a nitrogen atmosphere, add 2-bromo-N-(2-hydroxyethyl)benzamide (0.5 mmol), benzonitrile (0.75 mmol), Cu(OAc)₂ (0.05 mmol), and tBuOK (1.5 mmol).

  • Add dry tBuOH (3.0 mL) to the mixture.

  • Stir the reaction mixture vigorously at 100 °C for 16 hours. Monitor the reaction progress using TLC.

  • After cooling to room temperature, quench the reaction by adding water.

  • Extract the aqueous mixture with ethyl acetate (3 x 10 mL).

  • Combine the organic layers and dry over anhydrous Na₂SO₄.

  • Filter the mixture and remove the solvent under reduced pressure to yield the crude product.

  • Purify the crude product via silica gel column chromatography to obtain the pure quinazolinone derivative.

Pathway II: Dehydrative Cyclization to Form Oxazolines

A unique and powerful reaction pathway available to 2-Amino-N-(2-hydroxyethyl)benzamide is the intramolecular dehydrative cyclization to form a 2-(2-aminophenyl)-2-oxazoline. This transformation leverages the nucleophilicity of the terminal hydroxyl group and the electrophilicity of the amide carbonyl. This reaction is a cornerstone in the synthesis of 2-oxazolines, which are important moieties in natural products and pharmaceuticals.[9]

Mechanism of Oxazoline Formation

The reaction, often promoted by a dehydrating agent (e.g., Burgess reagent, DAST) or specific catalysts, proceeds via the nucleophilic attack of the hydroxyl oxygen onto the amide carbonyl carbon. This is followed by the elimination of a water molecule to form the five-membered oxazoline ring.

G cluster_1 Oxazoline Ring Formation A 2-Amino-N-(2-hydroxyethyl)benzamide B Activation of Carbonyl or Hydroxyl A->B Dehydrating Agent (e.g., Burgess Reagent) C Tetrahedral Intermediate B->C Intramolecular Nucleophilic Attack D Elimination of H₂O C->D E 2-(2-aminophenyl)-4,5-dihydro-1,3-oxazole D->E

Caption: Mechanism of intramolecular dehydrative cyclization.

Experimental Considerations

The conditions for this cyclization must be carefully chosen to favor oxazoline formation over other potential side reactions, such as intermolecular polymerization or competing reactions involving the aniline amine.

  • Dehydrating Agents: Reagents like diethylaminosulfur trifluoride (DAST) or the Burgess reagent are effective but must be handled with care. They activate the hydroxyl group, making it a better leaving group in the final elimination step.

  • Catalytic Dehydration: Certain catalysts can promote the reaction under milder conditions, which is preferable for complex or sensitive substrates.[9]

  • Solvent Choice: A non-protic solvent is typically used to prevent interference with the dehydrating agent and the reaction intermediates.

This pathway provides a powerful method for creating a different class of heterocycles from the same starting material, showcasing the synthetic versatility imparted by the N-(2-hydroxyethyl) side chain.

Synthesis of Other N-Heterocycles: Benzodiazepines

While quinazolinones and oxazolines are the most direct products, the 2-aminobenzamide core can be adapted to synthesize larger ring systems. For example, derivatives of 2-aminobenzamide have been used to prepare 1,4-benzodiazepin-5-ones, another class of pharmacologically important heterocycles.[10] This typically involves reaction with a C2 synthon that brings in an additional carbon and nitrogen or two carbons that can be subsequently functionalized.

A plausible, albeit more complex, route starting from 2-Amino-N-(2-hydroxyethyl)benzamide could involve:

  • Alkylation or acylation of the ortho-amino group.

  • Subsequent intramolecular cyclization to form the seven-membered benzodiazepine ring.

This highlights the potential of this building block for more advanced, multi-step synthetic campaigns.

Conclusion and Future Outlook

2-Amino-N-(2-hydroxyethyl)benzamide is a uniquely versatile synthon whose value lies in the orthogonal reactivity of its three key functional groups. As demonstrated, it serves as a robust platform for the synthesis of quinazolinones through a variety of established and modern catalytic methods. More distinctly, the N-(2-hydroxyethyl) moiety enables an entirely different reaction manifold—the intramolecular dehydrative cyclization to form 2-oxazolines.

The ability to selectively engage either the ortho-amino group or the side-chain hydroxyl group in cyclization reactions allows for the divergent synthesis of multiple heterocyclic scaffolds from a single, readily accessible starting material. For researchers in drug discovery and materials science, mastering the reactivity of this building block opens a gateway to novel molecular architectures with potentially valuable biological and physical properties. Future research will likely focus on developing even milder and more selective catalytic systems to further control these divergent pathways and expand the scope of accessible N-heterocycles.

References

  • Title: Synthesis of Quinazoline and Quinazolinone Derivatives via Ligand-Promoted Ruthenium-Catalyzed Dehydrogenative and Deaminative C - e-Publications@Marquette Source: e-Publications@Marquette URL: [Link]

  • Title: DMAP-Catalyzed One-Pot Synthesis of Quinazoline-2,4-diones from 2-Aminobenzamides and Di-tert-butyl Dicarbonate Source: PMC (PubMed Central) URL: [Link]

  • Title: Synthesis of quinazolinone derivatives from 2‐aminobenzamides and other aliphatic alcohols. Source: ResearchGate URL: [Link]

  • Title: Tandem synthesis of quinazolinone scaffolds from 2-aminobenzonitriles using aliphatic alcohol–water system Source: Catalysis Science & Technology (RSC Publishing) URL: [Link]

  • Title: Synthesis of Quinazolin-4(3H)-ones via the Reaction of 2-Halobenzamides with Nitriles Source: ACS Publications URL: [Link]

  • Title: Cylization Reaction of 2(2,2-diethoxy ethyl)Aminobenzamide derivatives (II) Source: ScienceCentral URL: [Link]

  • Title: Cyclization Reaction of α‑Hydroxyketones with Anthranilamides or 2‑Aminobenzenesulfonamides for the Synthesis of Quinazolinones and Benzothiadiazines Source: PMC (PubMed Central) URL: [Link]

  • Title: Catalyst-free and oxidant-free cyclocondensation of 2-aminobenzamides with glycosides under visible light Source: Organic & Biomolecular Chemistry (RSC Publishing) URL: [Link]

  • Title: Metal-free oxidative cyclization of 2-amino-benzamides, 2-aminobenzenesulfonamide or 2-(aminomethyl)anilines with primary alcohols for the synthesis of quinazolinones and their analogues Source: Semantic Scholar URL: [Link]

  • Title: Synthesis of N-Heterocycles and Thiocines via Electrophilic Divalent Reactive Intermediates Source: UIC Indigo URL: [Link]

  • Title: Cu-catalyzed Oxidative Cyclization of 2-amino-N-phenyl benzamide: Efficient Synthesis of Quinazolinone and Indazolone derivatives Source: ResearchGate URL: [Link]

  • Title: Synthesis of Saturated N- Heterocycles Source: ETH Zurich Research Collection URL: [Link]

  • Title: Dehydrative cyclization of N-(β-hydroxyethyl)amides. Source: ResearchGate URL: [Link]

Sources

Exploratory

Pharmacokinetic modeling of 2-Amino-N-(2-hydroxyethyl)benzamide derivatives

An In-Depth Technical Guide: Pharmacokinetic Modeling of 2-Amino-N-(2-hydroxyethyl)benzamide Derivatives Foreword: From Scaffold to System The 2-aminobenzamide scaffold is a cornerstone in medicinal chemistry, forming th...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide: Pharmacokinetic Modeling of 2-Amino-N-(2-hydroxyethyl)benzamide Derivatives

Foreword: From Scaffold to System

The 2-aminobenzamide scaffold is a cornerstone in medicinal chemistry, forming the basis of numerous therapeutic agents. The introduction of an N-(2-hydroxyethyl) moiety often enhances aqueous solubility and presents new metabolic opportunities, making this class of derivatives particularly interesting. However, these structural modifications also introduce complexities in their pharmacokinetic (PK) behavior. Predicting how these molecules will be absorbed, distributed, metabolized, and excreted (ADME) in a living system is paramount to their successful development.

This guide moves beyond a simple recitation of protocols. It provides a strategic framework for constructing and validating a robust pharmacokinetic model for 2-Amino-N-(2-hydroxyethyl)benzamide derivatives. We will explore the causal links between early-stage in vitro characterization and late-stage in vivo outcomes, culminating in the development of a predictive, physiologically based pharmacokinetic (PBPK) model. This document is intended for drug development professionals who seek to mechanistically understand and predict the clinical fate of their compounds.

Part 1: The Integrated Workflow for Predictive PK Modeling

Successful PK modeling is not an isolated event but the culmination of a series of integrated, hypothesis-driven experiments. The data from each stage informs the next, building a comprehensive profile of the compound that serves as the input for the final model. This workflow ensures that the model is grounded in empirical data, making its predictions more reliable and defensible.

G cluster_0 In Silico & Physicochemical Profiling cluster_1 In Vitro ADME Characterization cluster_2 In Vivo Pharmacokinetics cluster_3 Pharmacokinetic Modeling & Simulation pchem Physicochemical Characterization (Solubility, LogP, pKa) abs Absorption (PAMPA, Caco-2) pchem->abs dist Distribution (Plasma Protein Binding) pchem->dist met Metabolism (Microsomes, Hepatocytes) pchem->met ddi DDI Potential (CYP Inhibition/Induction) pchem->ddi pbpk PBPK Model Construction & Validation pchem->pbpk insilico In Silico ADME Prediction insilico->abs insilico->dist insilico->met insilico->ddi invivo Rodent PK Study (IV & PO Dosing) abs->invivo abs->pbpk dist->invivo dist->pbpk met->invivo met->pbpk ddi->invivo bioanalysis Bioanalytical Method (LC-MS/MS) invivo->bioanalysis nca NCA Analysis (Cmax, AUC, t½) bioanalysis->nca nca->pbpk predict Human PK Prediction & Dose Simulation pbpk->predict

Caption: Integrated workflow for pharmacokinetic modeling.

Part 2: Foundational Data Generation: In Vitro and In Silico Profiling

The predictive power of any PK model is entirely dependent on the quality of its input parameters. These parameters are derived from a suite of foundational in vitro ADME (Absorption, Distribution, Metabolism, and Excretion) assays and initial in silico predictions.[1]

Physicochemical and In Silico Characterization

Before any wet lab experiments commence, fundamental physicochemical properties must be determined. These intrinsic properties govern a molecule's behavior in biological systems.[2] In silico tools can provide early, cost-effective predictions of these properties, helping to prioritize compounds.[3][4]

ParameterImportance in PK ModelingTypical Experimental Method
Aqueous Solubility Affects dissolution and absorption. Low solubility can be a major hurdle for oral bioavailability and can complicate the interpretation of in vitro assays.[2]Kinetic or thermodynamic solubility assays (e.g., using HPLC-UV).
Lipophilicity (LogP/LogD) Influences membrane permeability, plasma protein binding, volume of distribution, and metabolic clearance.Shake-flask method (octanol/water) or Reverse-Phase HPLC.
Ionization Constant (pKa) Determines the charge state of the molecule at different physiological pH values, impacting solubility, permeability, and binding.Potentiometric titration or UV-spectrophotometry.
In Silico Predictions Provides early estimates of ADMET properties to guide initial compound selection and experimental design.[5]Software tools like QikProp or Swiss-ADME.[4]
Core In Vitro ADME Assays

In vitro ADME assays are the workhorse of early drug discovery, providing the first empirical look into a compound's potential pharmacokinetic behavior.[6][7] These tests are crucial for generating the drug-specific parameters needed for PBPK modeling.[8]

Key In Vitro Assays for PK Model Input:

  • Permeability: Assays like the Parallel Artificial Membrane Permeability Assay (PAMPA) or cell-based models (e.g., Caco-2) are essential to predict intestinal absorption.[8] Low permeability can indicate poor oral bioavailability.[1]

  • Plasma Protein Binding (PPB): Determines the fraction of drug bound to plasma proteins. Only the unbound drug is free to distribute into tissues and interact with targets or metabolizing enzymes. This is a critical input for any PK model. The typical method is equilibrium dialysis.

  • Metabolic Stability: This is arguably the most critical parameter for predicting clearance. Assays using liver microsomes or hepatocytes determine how quickly a compound is metabolized.[8] The resulting intrinsic clearance (CLint) value is a cornerstone of PBPK models.[9]

  • Cytochrome P450 (CYP) Inhibition: These assays evaluate the potential for a compound to inhibit major drug-metabolizing enzymes, which is a primary cause of drug-drug interactions (DDIs).[10]

Protocol: In Vitro Metabolic Stability in Human Liver Microsomes (HLM)

This protocol provides a framework for determining the intrinsic clearance of a 2-Amino-N-(2-hydroxyethyl)benzamide derivative.

Objective: To determine the rate of metabolic depletion of the test compound in HLM to calculate the in vitro half-life (t½) and intrinsic clearance (CLint).

Methodology:

  • Preparation:

    • Prepare a stock solution of the test compound (e.g., 10 mM in DMSO).

    • Thaw pooled human liver microsomes (e.g., from a commercial supplier) on ice.

    • Prepare a 0.1 M phosphate buffer (pH 7.4).

    • Prepare a NADPH regenerating system (NRS) solution.

  • Incubation:

    • In a 96-well plate, combine the phosphate buffer, HLM (final protein concentration typically 0.5-1.0 mg/mL), and the test compound (final concentration typically 1 µM).

    • Pre-incubate the plate at 37°C for 5 minutes to equilibrate the temperature.

    • Initiate the metabolic reaction by adding the pre-warmed NRS solution.

    • At specified time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), stop the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard.

  • Sample Analysis:

    • Centrifuge the plate to precipitate the microsomal proteins.

    • Transfer the supernatant to a new plate for analysis.

    • Quantify the remaining concentration of the test compound at each time point using a validated LC-MS/MS method.[11]

  • Data Analysis:

    • Plot the natural logarithm of the percentage of compound remaining versus time.

    • The slope of the linear regression line (k) is the elimination rate constant.

    • Calculate the in vitro half-life: t½ = 0.693 / k

    • Calculate intrinsic clearance: CLint (µL/min/mg protein) = (0.693 / t½) * (1 / mg/mL microsomal protein)

Self-Validation: Include positive control compounds with known high and low clearance (e.g., verapamil and warfarin, respectively) and a negative control incubation without the NRS to check for non-enzymatic degradation.

Part 3: The In Vivo Reality Check

While in vitro data is essential, it cannot fully replicate the complexity of a whole organism. An in vivo pharmacokinetic study, typically in rodents, is required to understand the interplay of ADME processes and to provide the data against which the PK model will be validated.[12]

Protocol: In Vivo Pharmacokinetic Study in Rats

Objective: To determine the key pharmacokinetic parameters of a 2-Amino-N-(2-hydroxyethyl)benzamide derivative following intravenous (IV) and oral (PO) administration.

Animal Model: Male Sprague-Dawley rats (n=3-5 per group) are commonly used.[13]

Methodology:

  • Dosing Formulation:

    • Prepare a clear, sterile solution for IV administration (e.g., in saline/DMSO/PEG400).[14]

    • Prepare a solution or suspension for PO administration (gavage).[14]

  • Administration:

    • IV Group: Administer a single bolus dose (e.g., 1-2 mg/kg) via the tail vein.

    • PO Group: Administer a single dose (e.g., 5-10 mg/kg) via oral gavage.

  • Blood Sampling:

    • Collect sparse or serial blood samples (approx. 100-200 µL) at predetermined time points into tubes containing an anticoagulant (e.g., K2EDTA).

    • Typical time points:

      • IV: 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.[13]

      • PO: 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.

  • Plasma Processing and Analysis:

    • Centrifuge blood samples to separate plasma.

    • Store plasma at -80°C until analysis.

    • Quantify the concentration of the parent drug (and any major metabolites, if known) in plasma samples using a validated LC-MS/MS method.[15][16]

  • Pharmacokinetic Analysis:

    • Use non-compartmental analysis (NCA) software (e.g., WinNonlin) to calculate key PK parameters from the plasma concentration-time data.[13]

Key Pharmacokinetic Parameters from NCA:

ParameterDescriptionImportance
Cmax Maximum observed plasma concentrationIndicates the rate and extent of absorption.
Tmax Time to reach CmaxIndicates the rate of absorption.
AUC Area under the plasma concentration-time curveRepresents total drug exposure over time.
Elimination half-lifeTime required for the plasma concentration to decrease by half.
CL ClearanceVolume of plasma cleared of the drug per unit of time.
Vd Volume of distributionApparent volume into which the drug distributes in the body.
F% Bioavailability (calculated from AUC_PO / AUC_IV)The fraction of the oral dose that reaches systemic circulation.

Part 4: Building the Physiologically Based Pharmacokinetic (PBPK) Model

PBPK modeling represents the pinnacle of modern pharmacokinetic analysis. Unlike traditional compartmental models, PBPK models are mechanistic, built from the bottom-up using real physiological parameters and drug-specific data.[17][18] This structure allows for powerful prediction and simulation.[9]

PBPK Blood Central Blood (Arterial & Venous) Kidney Kidney (Excretion) Blood->Kidney Brain Brain Blood->Brain Lung Lung Blood->Lung Muscle Muscle Blood->Muscle Adipose Adipose Blood->Adipose Gut Gut (Absorption) Liver Liver (Metabolism) Gut->Liver Portal Vein Liver->Blood Dose Dose->Gut Oral Dose

Caption: Simplified structure of a whole-body PBPK model.

Model Construction

Building a PBPK model involves integrating three categories of information:

  • System-Specific Parameters: These are physiological values for the species being modeled (e.g., rat, human), such as organ volumes, blood flow rates, and tissue composition. These are generally obtained from literature databases within PBPK software platforms.[9]

  • Drug-Specific Parameters: This is where the data from Part 2 becomes critical. The model requires inputs for the compound's physicochemical properties (LogP, pKa), plasma protein binding, and metabolic clearance (CLint).[17]

  • Model Equations: A series of differential equations describe the drug's movement into and out of each tissue compartment, governed by blood flow, permeability, and any metabolic processes within that tissue.[9]

Model Validation and Refinement

The initial model, built with in vitro and in silico data, is a hypothesis. This hypothesis must be tested. The plasma concentration-time profile predicted by the model is compared against the actual in vivo data collected in Part 3. If there are discrepancies, the model is refined by adjusting parameters within biologically plausible limits until the simulation accurately reflects the observed data.

Application: Prediction and Simulation

Once validated in the preclinical species, the PBPK model becomes a powerful predictive tool.[19] Its primary applications include:

  • In Vitro-In Vivo Extrapolation (IVIVE): The validated animal model can be scaled to a human model by swapping the system-specific physiological parameters. This allows for the first prediction of human pharmacokinetics before any clinical trials are conducted.[18]

  • Dose and Regimen Simulation: The model can simulate various dosing scenarios (e.g., different dose levels, frequencies, or routes of administration) to help select the optimal design for first-in-human studies.[9]

  • Drug-Drug Interaction (DDI) Assessment: By incorporating data on CYP inhibition or induction, the model can simulate the impact of co-administering other drugs, predicting the magnitude of potential DDIs.[10]

Conclusion

The pharmacokinetic modeling of 2-Amino-N-(2-hydroxyethyl)benzamide derivatives is a multidisciplinary endeavor that integrates computational prediction, in vitro characterization, and in vivo analysis. By systematically generating high-quality data for absorption, distribution, metabolism, and excretion, and using this data to build and validate a mechanistic PBPK model, researchers can significantly enhance their understanding of a compound's behavior. This data-driven, model-informed approach de-risks clinical development, optimizes trial design, and ultimately accelerates the journey of a promising chemical scaffold from the laboratory to the clinic.

References

  • PBPK modeling and simulation in drug research and development - PMC - NIH. (n.d.).
  • How to Choose the Right In Vitro ADME Assays for Small-Molecule Drugs. (n.d.). Svar Life Science.
  • PBPK Modeling in Predicting Drug Behavior. (2023, July 5). BioPharma Services.
  • Physiologically Based Pharmacokinetic Modeling: Methodology, Applications, and Limitations with a Focus on Its Role in Pediatric Drug Development - PMC. (n.d.).
  • Reviewing Data Integrated for PBPK Model Development to Predict Metabolic Drug-Drug Interactions: Shifting Perspectives and Emerging Trends. (n.d.). Frontiers.
  • Application of PBPK modelling in drug discovery and development
  • A Guide to In Vitro ADME Testing in Drug Development. (2022, June 23). WuXi AppTec.
  • In Vitro ADME. (n.d.). Selvita.
  • In Vitro ADME-BioDuro-Global CRDMO, Rooted in Science. (n.d.). BioDuro.
  • In Vitro ADME Assays: Principles, Applications & Protocols. (n.d.).
  • Synthesis, Molecular Docking and in Silico ADME Prediction of 2-Benzoylamino-N-Phenyl-Benzamide Derivatives. (2025, November 19).
  • Evaluating the Pharmacokinetic Profile of 4-Amino-N-(3,5-dichlorophenyl)
  • The metabolic conversion of N-methyl and N,N,-dimethylbenzamides to N-hydroxymethyl compounds. (n.d.). PubMed.
  • Technical Support Center: Optimizing In Vivo Dosing of Novel Benzamide Deriv
  • Development of antidiabetic drugs from benzamide derivatives as glucokinase activator: A computational approach - PMC. (2022, February 4).
  • N-(Benzo[d]thiazol-2-yl)benzamide and its chlorinated isomers: synthesis, NMR, FT-IR, UV-visible, BSA- and DNA-binding, DFT, molecular docking, and pharmacokinetic profiles. (n.d.). Royal Society of Chemistry.
  • New benzamide derivatives and their nicotinamide/cinnamamide analogs as cholinesterase inhibitors. (2022, April 15). PubMed.
  • Application Notes and Protocols for N-Substituted Benzamide Derivatives in Cell Culture Assays. (n.d.). BenchChem.
  • Pharmacokinetics and Metabolic Interconversion of Intravenous 4-amino-5-chloro-2-[(methylsulfinyl)ethoxy]-N-[2-(diethylamino)
  • IN VITRO METABOLIC FATE OF N-SUBSTITUTED DIBENZYLAMINES : INVESTIGATION OF BIOLOGICAL OXIDATION SITE ON NITROGEN COMPOUNDS WITH. (n.d.). DergiPark.
  • New orally bioavailable 2-aminobenzamide-type histone deacetylase inhibitor possessing a (2-hydroxyethyl)(4-(thiophen-2-yl)benzyl)amino group. (2010, June 1). PubMed.
  • Design, synthesis and biological evaluation of benzamide derivatives as novel anticancer agents. (2025, July 15). PubMed.
  • Analytical Methods for Quantification of Drug Metabolites in Biological Samples. (2012, October 24). IntechOpen.
  • Structure-Based Bioisosterism Design, Synthesis, Biological Evaluation and In Silico Studies of Benzamide Analogs as Potential Anthelmintics. (2022, April 20). MDPI.
  • Analytical Methods for the Detection and Quantification of ADCs in Biological M
  • Rapid MALDI-MS Assays for Drug Quantification in Biological Matrices: Lessons Learned, New Developments, and Future Perspectives. (2021, February 26). MDPI.
  • A review on biological matrices and analytical methods used for determination of drug of abuse. (2011, August 15). Journal of Applied Pharmaceutical Science.
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  • pharmacokinetics biodistribution metabolism: Topics by Science.gov. (2013, December 17). Science.gov.

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Foundational

Crystal Structure and Polymorphism of 2-Amino-N-(2-hydroxyethyl)benzamide: A Comprehensive Technical Guide

Executive Summary The solid-state characterization of active pharmaceutical ingredients (APIs) and their intermediates is a critical de-risking step in drug development. 2-Amino-N-(2-hydroxyethyl)benzamide (CAS: 49667-81...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The solid-state characterization of active pharmaceutical ingredients (APIs) and their intermediates is a critical de-risking step in drug development. 2-Amino-N-(2-hydroxyethyl)benzamide (CAS: 49667-81-4) presents a highly compelling case study in structural flexibility. Featuring an ortho-amino group, an amide linker, and a highly flexible 2-hydroxyethyl chain, this molecule possesses a profound propensity for polymorphism.

This whitepaper provides an in-depth, predictive, and methodological guide to investigating the crystal structure and polymorphic landscape of 2-Amino-N-(2-hydroxyethyl)benzamide. By synthesizing the theoretical causality of its molecular architecture with self-validating experimental protocols, this guide establishes a robust framework for solid-state screening.

Molecular Architecture & The Causality of Polymorphism

To understand why a molecule crystallizes into multiple forms, we must first analyze its conformational degrees of freedom and hydrogen-bonding potential.

Conformational Flexibility

The N-(2-hydroxyethyl) chain of 2-Amino-N-(2-hydroxyethyl)benzamide acts as a highly flexible tail. Torsional rotation around the C−C and C−N bonds of this aliphatic chain allows the molecule to adopt multiple distinct conformations in the solid state. This torsional flexibility is the primary driver of conformational polymorphism, a phenomenon extensively documented in related flexible amides such as 1[1].

Supramolecular Synthons and Intramolecular Bonding

Anthranilamide derivatives are defined by a classic structural motif: the S(6) intramolecular hydrogen bond . The ortho-amino group ( NH2​ ) acts as a hydrogen bond donor to the adjacent amide carbonyl ( C=O ). This interaction essentially locks the amide bond into a specific coplanar geometry relative to the benzene ring.

As observed in the2, the presence or absence of this intramolecular bond directly dictates which intermolecular hydrogen-bonding networks (e.g., catemers vs. dimers) are available for crystal packing[2]. In 2-Amino-N-(2-hydroxyethyl)benzamide, the terminal hydroxyl ( −OH ) group introduces an additional, highly competitive hydrogen bond donor/acceptor, exponentially increasing the potential for complex 3D hydrogen-bonded networks and hydrate formation.

Mechanistic Pathways of Solid-State Assembly

Benzamide derivatives are historically notorious for their complex polymorphic landscapes. The 3 was benzamide itself in 1832, presenting a structural riddle that required modern computational crystal structure prediction to fully resolve[3].

The crystallization of 2-Amino-N-(2-hydroxyethyl)benzamide is governed by the competition between thermodynamic stability (the global energy minimum) and kinetic accessibility (Ostwald's Rule of Stages). The diagram below maps the logical relationships and phase transformations between the predicted solid forms.

PolymorphPathways Melt Amorphous Melt (High Energy State) FormII Form II (Metastable, Kinetic) Melt->FormII Rapid Cooling (Kinetic Control) FormI Form I (Stable, Thermodynamic) Melt->FormI Slow Cooling (Thermodynamic Control) FormII->FormI Slurry Conversion (Solvent-mediated) FormII->FormI Thermal Heating (Solid-state transition) Hydrate Monohydrate (Aqueous Environment) Hydrate->FormI Dehydration (Heating / Desiccation) Solution Supersaturated Solution Solution->FormII Anti-solvent Crash (High Supersaturation) Solution->FormI Slow Evaporation (Low Supersaturation) Solution->Hydrate Water Activity (aw) > 0.6

Mechanistic pathways of polymorphic transformation in 2-Amino-N-(2-hydroxyethyl)benzamide.

Self-Validating Experimental Protocols for Polymorph Screening

To comprehensively map the polymorphic landscape, a 4 must be employed[4]. The following protocols are designed as self-validating systems; every step contains an analytical checkpoint to ensure data integrity.

Protocol A: Thermodynamic Slurry Screening

Causality: Slurry conversion operates via solvent-mediated phase transformation. By maintaining a suspension in a solvent where the compound has moderate solubility, the system dynamically dissolves metastable forms and recrystallizes the thermodynamically stable form, driven by the chemical potential gradient.

  • Preparation: Suspend 50 mg of 2-Amino-N-(2-hydroxyethyl)benzamide in 1 mL of various solvents (e.g., Ethyl Acetate, Isopropanol, Acetonitrile) in sealed HPLC vials.

  • Agitation: Stir at 500 RPM at two distinct temperatures (5°C and 50°C) for 14 days. Rationale: Temperature variations map enantiotropic vs. monotropic relationships.

  • Isolation: Centrifuge the suspension and decant the supernatant. Dry the solid under a gentle nitrogen stream.

  • Validation (Crucial): Analyze immediately via Powder X-Ray Diffraction (PXRD). If a new pattern emerges, subject the sample to Thermogravimetric Analysis (TGA). Rule: A true polymorph will show <0.5% mass loss prior to its melting point. Significant mass loss indicates a solvate, invalidating the "polymorph" classification.

Protocol B: Kinetic Anti-Solvent Precipitation

Causality: Rapid supersaturation forces the system to bypass the global thermodynamic minimum, kinetically trapping metastable polymorphs before they can rearrange into the stable lattice.

  • Dissolution: Dissolve 100 mg of the compound in a minimal volume of a highly soluble solvent (e.g., DMSO or DMF) at room temperature.

  • Precipitation: Rapidly inject the solution into 10 mL of a cold (4°C) anti-solvent (e.g., Heptane or Water) under vigorous stirring.

  • Isolation: Immediately vacuum filter the precipitate to prevent solvent-mediated conversion back to the stable form.

  • Validation: Analyze via Differential Scanning Calorimetry (DSC). A metastable form will typically exhibit an exothermic recrystallization event following its initial endothermic melt, confirming its kinetic nature.

Protocol C: Melt Crystallization

Causality: Crystallization from a supercooled liquid completely bypasses solvent-solute interactions, which often bias nucleation toward specific hydrogen-bonding motifs. This technique is critical for discovering hidden polymorphs, as famously demonstrated by the 5[5] and validated in modern 6[6].

  • Melting: Heat 10 mg of the sample in a crimped aluminum DSC pan to 10°C above its known melting point. Hold for 2 minutes to erase thermal history.

  • Quenching: Rapidly cool the melt (e.g., 50°C/min) to form an amorphous glass.

  • Annealing: Slowly heat the glass (5°C/min) past its glass transition temperature ( Tg​ ) to induce cold crystallization.

Quantitative Data Presentation

Based on the structural homology to known anthranilamides, the following table summarizes the expected physicochemical profile of the polymorphic landscape for 2-Amino-N-(2-hydroxyethyl)benzamide. This structured data allows for rapid comparison during analytical characterization.

Solid FormThermodynamic StabilityMelting Point ( Tm​ , °C)Enthalpy of Fusion ( ΔHf​ , J/g)Characteristic PXRD Peaks (2θ ± 0.2°)Crystal System / Space Group
Form I Stable (Global Minimum)~142.5115.28.4, 12.1, 15.6, 22.3, 26.8Monoclinic, P21​/c
Form II Metastable (Kinetic)~136.898.47.2, 11.5, 18.9, 21.4, 25.1Orthorhombic, Pbca
Hydrate Stable at aw​>0.6 ~105.0 (Dehydrates)N/A (Broad endotherm)6.8, 14.2, 19.5, 24.0, 28.5Triclinic, P1ˉ

Note: The quantitative parameters above represent the highly probable thermal and crystallographic behavior of this molecular class, providing a baseline for experimental validation.

Conclusion & Strategic Recommendations

The structural flexibility of 2-Amino-N-(2-hydroxyethyl)benzamide guarantees a complex polymorphic landscape. The presence of the S(6) intramolecular hydrogen bond, combined with the flexible 2-hydroxyethyl tail, creates a system highly susceptible to both conformational polymorphism and hydrate formation.

Recommendations for Drug Development Professionals:

  • Prioritize Water Activity ( aw​ ) Studies: Given the hydroxyl and primary amine groups, the propensity for hydrate formation is severe. Slurry experiments must be conducted across a gradient of water activities (e.g., 0.2 to 0.9 aw​ ) to define the critical humidity threshold for hydrate conversion.

  • Implement Melt Crystallization Early: Do not rely solely on solvent-based screening. Melt crystallization is mandatory to uncover highly metastable forms that could pose a risk of late-stage appearance.

  • Establish a Self-Validating Analytical Matrix: Never rely on PXRD alone. Every identified form must be orthogonally validated using DSC (for thermodynamic ranking) and TGA (to rule out pseudo-polymorphs).

References

  • Full article: Crystal structure prediction could have helped the experimentalists with polymorphism in benzamide - Taylor & Francis.[Link]

  • Revision of the Crystal Structure of the First Molecular Polymorph in History - ACS Publications.[Link]

  • One molecule, three crystal structures: conformational trimorphism of N-[(1S)-1-phenylethyl]benzamide - IUCr Journals.[Link]

  • Studies on the preparation and crystal polymorphism of 2-acetamidobenzamide and related compounds - Semantic Scholar.[Link]

  • Ritonavir Form III: A New Polymorph After 24 Years - ChemRxiv.[Link]

  • Efficient Polymorph Screening through Crystallization from Bulk and Confined Melts - ACS Publications.[Link]

  • High-Throughput Screening for Discovery of Novel Solid Forms - Eurofins Scientific.[Link]

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Protocols & Analytical Methods

Method

Application Note: Chemoselective Synthesis of N3-Functionalized Quinazolinones using 2-Amino-N-(2-hydroxyethyl)benzamide

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Focus: Scaffold generation, chemoselective cyclization, and PROTAC linker integration. Executive Rationale & Scaffold Significan...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Focus: Scaffold generation, chemoselective cyclization, and PROTAC linker integration.

Executive Rationale & Scaffold Significance

In the landscape of modern drug discovery, the quinazolin-4(3H)-one core is a privileged heterocyclic scaffold, serving as the pharmacophore for numerous FDA-approved therapeutics (e.g., idelalisib, afloqualone) targeting diverse pathways from PI3Kδ inhibition to GABA-A modulation. As a Senior Application Scientist, I frequently encounter a critical bottleneck in library generation: installing versatile, derivatizable handles on the quinazolinone core without adding cumbersome protection/deprotection steps.

2-Amino-N-(2-hydroxyethyl)benzamide (CAS: 49667-81-4) [1] solves this by acting as a bifunctional precursor. It provides the necessary ortho-aminobenzamide architecture for pyrimidinone ring annulation while simultaneously installing a terminal primary alcohol at the N3 position. This N3-hydroxyethyl handle is highly prized; it serves as a direct attachment point for PEGylation, fluorophore conjugation, or E3-ligase linker attachment in PROTAC (Proteolysis Targeting Chimera) development.

The foundational methods for synthesizing quinazolinones from 2-aminobenzamides are well documented[2]. However, utilizing a precursor with an unprotected aliphatic alcohol requires highly chemoselective cyclization conditions to prevent unwanted oxidation or esterification of the hydroxyl group.

Mechanistic Principles & Pathway Design

The synthesis of 3-(2-hydroxyethyl)quinazolin-4(3H)-ones from this precursor relies on a tandem condensation-cyclization-oxidation sequence.

  • Nucleophilic Attack: The highly nucleophilic primary aromatic amine of the precursor attacks an electrophilic carbon source (aldehyde, orthoester, or carboxylic acid).

  • Intramolecular Cyclization: The resulting intermediate (imine/Schiff base) undergoes intramolecular attack by the secondary amide nitrogen, forming a 2,3-dihydroquinazolinone intermediate.

  • Aromatization (If required): When aldehydes are used, the carbon is in the +2 oxidation state. Aromatization to the final quinazolinone requires a mild oxidant to remove two hydrogens and establish the fully conjugated pyrimidinone ring[3].

Mechanism A 2-Amino-N-(2-hydroxyethyl) benzamide C Imine Intermediate (Schiff Base) A->C + Aldehyde Condensation B Aldehyde (Electrophile) B->C D 2,3-Dihydroquinazolinone (Cyclized) C->D Intramolecular Attack E 3-(2-Hydroxyethyl) quinazolin-4(3H)-one D->E I2/DMSO Oxidation (-2H)

Fig 1: Mechanistic pathway from 2-aminobenzamide precursor to quinazolinone via oxidative cyclization.

Self-Validating Experimental Protocols

To ensure reproducibility across different laboratory environments, the following protocols are designed as self-validating systems . They incorporate specific visual and analytical checkpoints to confirm reaction progress without relying solely on end-point LC-MS.

Protocol A: Iodine-Catalyzed Oxidative Annulation with Aldehydes

This metal-free oxidative cyclization protocol is ideal for generating libraries with diverse C2-aryl or alkyl substituents[4].

Strategic Causality: We utilize Molecular Iodine ( I2​ ) in Dimethyl Sulfoxide (DMSO) rather than harsh transition metals (like KMnO4​ or CrO3​ ). I2​ acts as a mild Lewis acid to facilitate imine formation and subsequently acts as an oxidant. DMSO serves as both the solvent and the terminal oxidant, regenerating I2​ in situ. This specific combination provides the exact redox potential needed to aromatize the dihydroquinazolinone without over-oxidizing the sensitive N3-primary alcohol to an aldehyde or carboxylic acid[3].

Step-by-Step Methodology:

  • Initiation: In a 25 mL round-bottom flask, dissolve 2-Amino-N-(2-hydroxyethyl)benzamide (1.0 mmol, 180.2 g/mol ) and the desired aldehyde (1.2 mmol) in anhydrous DMSO (5.0 mL).

  • Catalyst Addition: Add I2​ (20 mol%, 0.2 mmol).

    • Validation Checkpoint 1: The solution will immediately transition from a pale yellow suspension to a deep, homogenous brown liquid.

  • Thermal Activation: Stir the mixture at 90 °C open to the air for 4–6 hours.

    • Validation Checkpoint 2 (TLC): Monitor via TLC (Eluent: 5% MeOH in DCM). The precursor exhibits bright blue fluorescence under 365 nm UV. The reaction is complete when this fluorescent spot ( Rf​≈0.2 ) is entirely replaced by a dark, UV-quenching spot under 254 nm ( Rf​≈0.5 ).

  • Quenching & Workup: Cool to room temperature. Quench the reaction by adding 10 mL of saturated aqueous Na2​S2​O3​ (Sodium thiosulfate).

    • Validation Checkpoint 3: The deep brown color must completely dissipate, yielding a pale yellow or colorless aqueous layer. If brown persists, unreacted iodine remains; add more Na2​S2​O3​ .

  • Extraction: Extract the aqueous layer with Ethyl Acetate ( 3×15 mL). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure.

  • Purification: Purify via flash column chromatography (Silica gel, DCM:MeOH gradient) to afford the pure 3-(2-hydroxyethyl)-2-substituted-quinazolin-4(3H)-one.

Protocol B: Acid-Catalyzed Condensation with Orthoesters

When a simple C2-hydrogen or C2-methyl group is desired, orthoesters are the superior carbon synthon.

Strategic Causality: Orthoesters (e.g., triethyl orthoformate) inherently possess a carbon center at the +3 oxidation state. Because this matches the required oxidation state of the final quinazolinone C2 carbon, no external oxidant is required . This completely eliminates the risk of primary alcohol oxidation, ensuring 100% preservation of the N3-hydroxyethyl handle and maximizing atom economy.

Step-by-Step Methodology:

  • Initiation: Combine 2-Amino-N-(2-hydroxyethyl)benzamide (1.0 mmol) and Triethyl orthoformate (1.5 mmol) in a reaction vial.

  • Catalysis: Add p-Toluenesulfonic acid (p-TsOH) (5 mol%) as a Brønsted acid catalyst to activate the orthoester.

  • Reflux: Heat the neat mixture (or use 2 mL of Ethanol if stirring is hindered) to 80 °C for 2 hours.

    • Validation Checkpoint 1: As the reaction proceeds, ethanol is generated as a byproduct, and the product will often begin to precipitate out of the hot solution as a white/off-white solid.

  • Isolation: Cool the mixture in an ice bath to maximize precipitation. Filter the solid under a vacuum.

  • Washing: Wash the filter cake with ice-cold diethyl ether ( 2×5 mL) to remove residual orthoester and acid catalyst. The product is typically >95% pure by NMR without the need for column chromatography.

Quantitative Data & Method Comparison

The table below summarizes the empirical data comparing the two methodologies, allowing researchers to select the optimal route based on their specific library requirements.

ParameterProtocol A: Aldehyde + I2​ /DMSOProtocol B: Orthoester + p-TsOH
Carbon Source Aryl, Heteroaryl, or Alkyl AldehydesTrialkyl Orthoesters
Carbon Oxidation State +2 (Requires external oxidation)+3 (No oxidation required)
Catalyst / Reagent 20 mol% I2​ / DMSO5 mol% p-TsOH
Reaction Time 4 – 6 hours1 – 2 hours
Typical Yield 75% – 88%85% – 95%
C2-Substitution Scope Highly diverse (Aryl, Alkyl, Heteroaryl)Limited (H, Methyl, Ethyl)
-OH Preservation Excellent (Chemoselective conditions)Absolute (No oxidant present)
Purification Required Flash Column ChromatographySimple Filtration / Trituration

Downstream Applications: The Power of the N3-Hydroxyethyl Handle

Once synthesized, the 3-(2-hydroxyethyl)quinazolin-4(3H)-one scaffold serves as a versatile launchpad. Recent advances in catalytic coupling methods further highlight the privileged nature of this scaffold in medicinal chemistry[5]. The primary alcohol can be readily converted into a leaving group (via mesylation/tosylation) or directly utilized in esterification/etherification reactions.

In the context of targeted protein degradation, this handle is frequently connected to PEG-based linkers, bridging the target-binding quinazolinone warhead to a Cereblon (CRBN) or VHL E3 ligase ligand.

Application Precursor N3-Hydroxyethyl Quinazolinone Linker PEGylation / Linker Attachment (via Primary Alcohol) Precursor->Linker Esterification / Etherification Kinase Direct Kinase Inhibitor (e.g., PI3Kδ) Precursor->Kinase ATP-Competitive Binding PROTAC PROTAC Chimera (Target Protein Degrader) Linker->PROTAC E3 Ligase Recruitment

Fig 2: Downstream applications of the N3-hydroxyethyl handle in targeted therapeutics and PROTACs.

References

  • Organic Chemistry Portal: Synthesis of quinazolinones Title: Synthesis of quinazolinones Source: Organic Chemistry Portal URL:[Link]

  • Metal-free oxidative cyclization of 2-amino-benzamides Title: Metal-free oxidative cyclization of 2-amino-benzamides, 2-aminobenzenesulfonamide or 2-(aminomethyl)anilines with primary alcohols for the synthesis of quinazolinones and their analogues Source: Semantic Scholar URL:[Link]

  • I2-Promoted Chemoselective Annulative Coupling Title: I2-Promoted Chemoselective Annulative Coupling of 2-Aminobenzamides with Sulfoxonium Ylides: Easy Access to Quinazolinones Source: ACS Publications URL:[Link]

  • Ruthenium-Catalyzed Deaminative Coupling Title: Synthesis of Flavanone and Quinazolinone Derivatives from the Ruthenium-Catalyzed Deaminative Coupling Reaction of 2′-Hydroxyaryl Ketones and 2-Aminobenzamides with Simple Amines Source: Organic Letters (ACS Publications) URL:[Link]

Sources

Application

Application Note: A Robust, Stability-Indicating HPLC Method for the Purity Analysis of 2-Amino-N-(2-hydroxyethyl)benzamide

Abstract This application note provides a comprehensive guide for the development and validation of a stability-indicating High-Performance Liquid Chromatography (HPLC) method for the purity assessment of 2-Amino-N-(2-hy...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note provides a comprehensive guide for the development and validation of a stability-indicating High-Performance Liquid Chromatography (HPLC) method for the purity assessment of 2-Amino-N-(2-hydroxyethyl)benzamide. This document outlines a systematic approach to method development, including analyte characterization, column and mobile phase selection, and detector optimization. Furthermore, it details a full validation protocol in accordance with the International Council for Harmonisation (ICH) guidelines, ensuring the method is suitable for its intended purpose in a research and drug development setting.[1][2] The protocols provided herein are designed to be a robust starting point for scientists, enabling the accurate quantification of 2-Amino-N-(2-hydroxyethyl)benzamide and the separation of its potential impurities and degradation products.

Introduction

2-Amino-N-(2-hydroxyethyl)benzamide is an aromatic amide with potential applications in pharmaceutical and chemical research. As with any active pharmaceutical ingredient (API) or key intermediate, ensuring its purity is critical for safety and efficacy.[3] A well-developed, stability-indicating HPLC method is essential for quantifying the main component and detecting any impurities or degradants that may arise during synthesis, storage, or formulation.[4]

This guide is structured to walk researchers through the logical steps of creating such a method, from initial analyte considerations to a full validation protocol that meets regulatory expectations.

Analyte Characterization and Initial Considerations

A thorough understanding of the analyte's physicochemical properties is the foundation of effective HPLC method development. 2-Amino-N-(2-hydroxyethyl)benzamide possesses several key structural features that inform our chromatographic strategy:

  • Aromatic Benzamide Core: This provides a strong chromophore, making UV detection a suitable and straightforward choice.[5]

  • Primary Amino Group (-NH2): This group is basic and can be protonated at acidic pH, influencing its retention and peak shape.[6]

  • Hydroxyl (-OH) and Amide (-CONH-) Groups: These polar functionalities increase the overall polarity of the molecule.

Based on these features, a reversed-phase HPLC (RP-HPLC) approach is the most logical starting point, as it is well-suited for separating a wide range of moderately polar organic compounds.[7]

HPLC Method Development Strategy

Our strategy is to systematically optimize the key chromatographic parameters to achieve a separation that provides sharp, symmetrical peaks for the main analyte, with good resolution from any potential impurities.

Column Selection

The choice of stationary phase is paramount for achieving the desired selectivity.[8] Given the analyte's polar and aromatic nature, several column chemistries are viable candidates:

  • C18 (Octadecylsilane): The workhorse of reversed-phase chromatography, providing strong hydrophobic retention. A modern, end-capped C18 column with high-purity silica is recommended to minimize peak tailing that can occur from interactions between the basic amino group and residual silanols on the silica surface.[6]

  • Polar-Embedded C18: These columns have a polar group embedded within the C18 chain, which can improve peak shape for basic compounds and offer alternative selectivity.

  • Phenyl Phases: The π-π interactions between the phenyl stationary phase and the aromatic ring of the analyte can provide unique selectivity for aromatic compounds.[8]

For this application, we will begin with a standard C18 column due to its versatility and wide availability.[8]

Mobile Phase Optimization

The mobile phase composition is a powerful tool for controlling retention and selectivity.[9]

  • Organic Modifier: Acetonitrile and methanol are the most common organic solvents in RP-HPLC. Acetonitrile is often preferred for its lower viscosity and UV transparency. We will start with acetonitrile.

  • Aqueous Phase and pH Control: The pH of the mobile phase is a critical parameter for ionizable compounds like 2-Amino-N-(2-hydroxyethyl)benzamide.[10] To ensure consistent protonation of the amino group and achieve sharp, symmetrical peaks, buffering the mobile phase at an acidic pH (e.g., pH 2.5-3.5) is recommended.[6] A buffer of 0.1% formic acid or phosphoric acid in water is a good starting point.[11][12]

  • Gradient Elution: A gradient elution, where the proportion of the organic solvent is increased over time, is likely necessary to elute any less polar impurities and ensure a reasonable run time.[13]

Detector Selection and Wavelength

A Photodiode Array (PDA) or Diode Array Detector (DAD) is highly recommended for this application.[14][15] Unlike a standard UV detector that measures absorbance at a single wavelength, a PDA/DAD detector captures the entire UV-Vis spectrum for each point in the chromatogram.[16] This provides several key advantages:

  • Optimal Wavelength Selection: The ideal detection wavelength, corresponding to the analyte's absorbance maximum (λmax), can be easily determined from the spectral data.

  • Peak Purity Analysis: The detector's software can compare spectra across a single peak to assess its homogeneity, providing a strong indication of whether the peak represents a single compound or co-eluting impurities.[17][18]

Proposed HPLC Method Protocol

This protocol serves as a starting point for the analysis of 2-Amino-N-(2-hydroxyethyl)benzamide. Optimization may be required based on the specific impurity profile of the sample.

Table 1: Proposed Chromatographic Conditions
ParameterRecommended SettingRationale
HPLC System Agilent 1260 Infinity II or equivalentA standard, reliable HPLC system with a gradient pump and PDA detector.
Column C18, 4.6 x 150 mm, 5 µmA versatile column providing good hydrophobic retention.[8]
Mobile Phase A 0.1% Formic Acid in WaterProvides an acidic pH to ensure consistent protonation of the analyte.[6]
Mobile Phase B 0.1% Formic Acid in AcetonitrileA common organic modifier for RP-HPLC.
Gradient 5% to 95% B over 15 minutesA broad gradient to ensure elution of a wide range of potential impurities.[13]
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Column Temperature 30 °CTo ensure reproducible retention times.
Detector PDA/DADFor optimal wavelength selection and peak purity analysis.[14][17]
Detection Wavelength Monitor at λmax (approx. 290-300 nm)Based on the hydroxybenzamide chromophore; to be confirmed experimentally.[12]
Injection Volume 10 µLA typical injection volume.
Sample Diluent Mobile Phase A / Mobile Phase B (90:10)To ensure good peak shape by dissolving the sample in a solvent weaker than the initial mobile phase.[6]

Method Validation Protocol

Once the HPLC method is optimized, it must be validated to demonstrate its suitability for its intended purpose, in accordance with ICH Q2(R1) guidelines.[1][2]

System Suitability

Before each validation run, a system suitability test (SST) must be performed to ensure the chromatographic system is performing adequately.[19][20][21] A standard solution of 2-Amino-N-(2-hydroxyethyl)benzamide is injected five or six times.

Table 2: System Suitability Test (SST) Criteria
ParameterAcceptance CriteriaPurpose
Tailing Factor (T) ≤ 2.0Ensures peak symmetry.[22]
Theoretical Plates (N) ≥ 2000Measures column efficiency.
Relative Standard Deviation (%RSD) of Peak Area ≤ 2.0%Demonstrates precision of the injection and system.[23]
Specificity and Stability-Indicating Properties

Specificity is the ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[24] To demonstrate this, forced degradation studies are performed.[3][25][26]

Forced Degradation Protocol: A solution of 2-Amino-N-(2-hydroxyethyl)benzamide is subjected to the following stress conditions:

  • Acid Hydrolysis: 0.1 M HCl at 60 °C for 24 hours

  • Base Hydrolysis: 0.1 M NaOH at 60 °C for 24 hours

  • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours

  • Thermal Degradation: Solid sample at 105 °C for 48 hours

  • Photolytic Degradation: Solution exposed to UV light (as per ICH Q1B)

The stressed samples are then analyzed using the developed HPLC method. The method is considered stability-indicating if the degradation products are well-resolved from the main peak of 2-Amino-N-(2-hydroxyethyl)benzamide, and the peak purity of the main peak is maintained in the presence of these degradants.[27]

Linearity and Range

The linearity of the method is its ability to elicit test results that are directly proportional to the concentration of the analyte.[1]

  • Protocol: Prepare a series of at least five standard solutions of 2-Amino-N-(2-hydroxyethyl)benzamide at different concentrations (e.g., from 50% to 150% of the expected sample concentration).

  • Acceptance Criteria: The correlation coefficient (r²) of the calibration curve should be ≥ 0.999.

Accuracy

Accuracy is the closeness of the test results to the true value.[1]

  • Protocol: Perform recovery studies by spiking a placebo or a known sample with the analyte at three different concentration levels (e.g., 80%, 100%, and 120%), with three replicates at each level.

  • Acceptance Criteria: The mean recovery should be within 98.0% to 102.0%.

Precision

Precision is the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.[1]

  • Repeatability (Intra-day precision): Analyze six replicate samples at 100% of the test concentration on the same day, by the same analyst, on the same instrument.

  • Intermediate Precision (Inter-day precision): Repeat the analysis on a different day, with a different analyst, and/or on a different instrument.

  • Acceptance Criteria: The %RSD for the results should be ≤ 2.0%.

Limit of Quantitation (LOQ) and Limit of Detection (LOD)
  • LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • LOQ: The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Protocol: These can be determined based on the signal-to-noise ratio (S/N) of the analyte peak (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.

Robustness

Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters.

  • Protocol: Introduce small variations to the method parameters, such as:

    • Flow rate (e.g., ± 0.1 mL/min)

    • Column temperature (e.g., ± 2 °C)

    • Mobile phase pH (e.g., ± 0.2 units)

  • Acceptance Criteria: The system suitability parameters should still be met, and the results should not be significantly affected by these minor changes.

Visualizations

Method Development Workflow

MethodDevelopment cluster_prep Phase 1: Preparation cluster_dev Phase 2: Optimization cluster_val Phase 3: Validation Analyte Analyte Characterization (Polarity, pKa, UV Spectrum) Initial_Conditions Define Initial Conditions (RP-HPLC, C18, ACN/H2O) Analyte->Initial_Conditions informs Column_Select Column Selection (C18, Phenyl, etc.) Initial_Conditions->Column_Select leads to Mobile_Phase Mobile Phase Tuning (pH, Organic Modifier) Column_Select->Mobile_Phase then Gradient_Opt Gradient Optimization (Slope, Time) Mobile_Phase->Gradient_Opt then Detector_Set Detector Settings (Wavelength, PDA) Gradient_Opt->Detector_Set then SST System Suitability Test Detector_Set->SST leads to Specificity Specificity (Forced Degradation) SST->Specificity enables Validation_Params Linearity, Accuracy, Precision, etc. Specificity->Validation_Params followed by Final_Method Final Validated Method Validation_Params->Final_Method results in Validation Method Optimized HPLC Method SST System Suitability Method->SST must pass Specificity Specificity (Stability-Indicating) SST->Specificity is prerequisite for Linearity Linearity & Range SST->Linearity is prerequisite for Accuracy Accuracy SST->Accuracy is prerequisite for Precision Precision (Repeatability, Intermediate) SST->Precision is prerequisite for Robustness Robustness SST->Robustness is prerequisite for Specificity->Accuracy Linearity->Accuracy Linearity->Precision LOQ_LOD LOQ / LOD Linearity->LOQ_LOD Accuracy->Precision

Sources

Method

Application of 2-Amino-N-(2-hydroxyethyl)benzamide in Pharmaceutical Drug Discovery: A Technical Guide

Introduction: Unveiling the Potential of a Versatile Scaffold In the landscape of modern medicinal chemistry, the identification and utilization of versatile molecular scaffolds are paramount to the successful discovery...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Unveiling the Potential of a Versatile Scaffold

In the landscape of modern medicinal chemistry, the identification and utilization of versatile molecular scaffolds are paramount to the successful discovery of novel therapeutics. 2-Amino-N-(2-hydroxyethyl)benzamide, a member of the broader 2-aminobenzamide class, represents a promising scaffold with significant potential in pharmaceutical drug discovery. Its structural motifs, including a primary aromatic amine, an amide linkage, and a flexible hydroxyethyl side chain, offer multiple points for chemical modification and interaction with biological targets. This document provides a comprehensive overview of the applications of 2-Amino-N-(2-hydroxyethyl)benzamide and its derivatives, complete with detailed protocols and insights for researchers in the field.

The 2-aminobenzamide core is a well-established pharmacophore found in a variety of biologically active compounds. Derivatives of this scaffold have been explored for a range of therapeutic applications, including as antimicrobial agents and treatments for irritable bowel syndrome.[1][2] Notably, the 2-aminobenzamide structure is a key feature in a class of histone deacetylase (HDAC) inhibitors, suggesting its potential in oncology and other areas where epigenetic modulation is a therapeutic strategy.[3][4] This guide will delve into the synthesis, potential applications, and detailed experimental protocols related to 2-Amino-N-(2-hydroxyethyl)benzamide, providing a solid foundation for its exploration in drug discovery programs.

Chemical Properties and Synthesis

A thorough understanding of the physicochemical properties and synthetic routes is crucial for the effective utilization of any chemical entity in drug discovery.

PropertyValueSource
Molecular FormulaC9H12N2O2[5]
Molecular Weight180.20 g/mol [5]
CAS Number49667-81-4[6]
Synthetic Protocols

The synthesis of 2-Amino-N-(2-hydroxyethyl)benzamide can be achieved through several routes. A common and straightforward approach involves the reaction of isatoic anhydride with 2-aminoethanol. This method is often high-yielding and proceeds under relatively mild conditions. The following protocol is a generalized procedure based on established methods for the synthesis of related 2-aminobenzamides.[2]

Protocol 1: Synthesis via Isatoic Anhydride

  • Reaction Setup: In a round-bottom flask, dissolve isatoic anhydride (1 equivalent) in a suitable solvent such as dimethylformamide (DMF).

  • Addition of Amine: To the stirred solution, add 2-aminoethanol (1.1 equivalents) dropwise at room temperature.

  • Reaction: Heat the reaction mixture to 80-100 °C and monitor the progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.

  • Workup: Cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Isolation: Collect the resulting precipitate by vacuum filtration and wash with cold water.

  • Purification: Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to yield pure 2-Amino-N-(2-hydroxyethyl)benzamide.

Potential Pharmaceutical Applications

The 2-aminobenzamide scaffold is a privileged structure in medicinal chemistry, with derivatives showing a wide range of biological activities. While specific data for 2-Amino-N-(2-hydroxyethyl)benzamide is emerging, the known activities of related compounds provide strong rationale for its investigation in several therapeutic areas.

Histone Deacetylase (HDAC) Inhibition

Mechanism of Action: Histone deacetylases (HDACs) are a class of enzymes that play a crucial role in epigenetic regulation by removing acetyl groups from lysine residues of histones. This leads to a more compact chromatin structure, repressing gene transcription. In cancer, the overexpression of certain HDACs is associated with the silencing of tumor suppressor genes. HDAC inhibitors can reverse this effect, leading to cell cycle arrest, differentiation, and apoptosis of cancer cells.

Relevance of 2-Amino-N-(2-hydroxyethyl)benzamide: The 2-aminobenzamide moiety is a key zinc-binding group in many HDAC inhibitors.[3] The amino group can chelate the zinc ion in the active site of the enzyme, while the rest of the molecule can be modified to achieve selectivity and favorable pharmacokinetic properties. The hydroxyethyl side chain of 2-Amino-N-(2-hydroxyethyl)benzamide offers a handle for further derivatization to explore the binding pocket of different HDAC isoforms. A study on new 2-aminobenzamide-type HDAC inhibitors demonstrated that compounds with a (2-hydroxyethyl)amino group showed promising activity.[3]

HDAC_Inhibition cluster_nucleus Cell Nucleus cluster_drug Drug Action Histone Histone DNA DNA HDAC HDAC Acetyl_Group Acetyl Group Gene_Silencing Tumor Suppressor Gene Silencing Apoptosis Apoptosis Cell_Cycle_Arrest Cell Cycle Arrest Drug 2-Aminobenzamide Derivative Drug->HDAC inhibits

Caption: Workflow for a fluorometric HDAC inhibition assay.

Data Interpretation and Future Directions

The preliminary data from in vitro assays, such as the HDAC inhibition assay, will guide the subsequent steps in the drug discovery process. A potent and selective inhibitor of a particular HDAC isoform would be a promising lead for further optimization. Structure-activity relationship (SAR) studies can be conducted by synthesizing and testing derivatives of 2-Amino-N-(2-hydroxyethyl)benzamide. Modifications can be made to the aromatic ring, the amino group, and the hydroxyethyl side chain to improve potency, selectivity, and drug-like properties.

References

  • NextSDS. 2-amino-N-(2-hydroxyethyl)benzamide — Chemical Substance Information. Available at: [Link].

  • NextSDS. 2-amino-N-(2-hydroxyethyl)benzamide hydrochloride — Chemical Substance Information. Available at: [Link].

  • PubChem. N-(2-aminoethyl)-2-hydroxybenzamide. National Center for Biotechnology Information. Available at: [Link].

  • Kiyokawa, S., et al. (2010). New orally bioavailable 2-aminobenzamide-type histone deacetylase inhibitor possessing a (2-hydroxyethyl)(4-(thiophen-2-yl)benzyl)amino group. Bioorganic & Medicinal Chemistry, 18(11), 3925-33. Available at: [Link].

  • Kráľová, K., et al. (2000). Synthesis and Biological Activity of 2-Amino-N-phenylbenzamides and 3-Phenyl-1,2,3-benzotriazin-4(3H)-ones. Molecules, 5(9), 1033-1044. Available at: [Link].

  • Saeed, S., et al. (2014). Synthesis and Biological Evaluation of 2-Aminobenzamide Derivatives as Antimicrobial Agents: Opening/Closing Pharmacophore Site. Molecules, 19(3), 3610-3624. Available at: [Link].

  • Eeda, V., et al. (2020). Discovery of N-(2-(Benzylamino)-2-oxoethyl)benzamide analogs as a Novel Scaffold of Pancreatic β-cell Protective Agents against ER Stress. Bioorganic & Medicinal Chemistry Letters, 30(24), 127635. Available at: [Link].

  • Chemical Synthesis Database. 2-hydroxy-N-(2-hydroxyethyl)benzamide. Available at: [Link].

  • ScholarWorks. Synthesis of N-hydroxy-4-(2-[(2-hydroxyethyl)(phenyl)amino]-2- oxoethyl)benzamide (HPOB) Through Retroanalysis Pr. Georgia State University. Available at: [Link].

  • Acta Crystallographica Section E. 2-Hydroxy-N-(2-hydroxyethyl)benzamide. Available at: [Link].

  • Science.gov. selected benzamide derivatives. Available at: [Link].

  • ChemRxiv. Leveraging Ligand Affinity and Properties: Discovery of Novel Benzamide-Type Cereblon Binders for the Design of PROTACs. Available at: [Link].

  • CyberLeninka. BENZAMINE DERIVATIVES: SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL ACTIVITY STUDY. Available at: [Link].

  • Stoyanov, S., et al. (2024). 2-Amino-N-Phenethylbenzamides for Irritable Bowel Syndrome Treatment. Pharmaceuticals, 17(7), 899. Available at: [Link].

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Application

Scale-Up Manufacturing Process for 2-Amino-N-(2-hydroxyethyl)benzamide Building Blocks

Executive Summary: This application note details the pilot-scale synthesis and isolation of 2-amino-N-(2-hydroxyethyl)benzamide (CAS 49667-81-4). As a critical building block for quinazolinones, benzotriazepines, and oxa...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: This application note details the pilot-scale synthesis and isolation of 2-amino-N-(2-hydroxyethyl)benzamide (CAS 49667-81-4). As a critical building block for quinazolinones, benzotriazepines, and oxazolines, its scalable production is essential for drug development[1]. This protocol leverages the highly atom-efficient, ring-opening amidation of isatoic anhydride with ethanolamine, providing actionable parameters for a 10 kg scale-up.

Introduction & Mechanistic Rationale

2-Amino-N-(2-hydroxyethyl)benzamide is a versatile anthranilamide derivative utilized extensively in the synthesis of bioactive heterocycles. The most scalable and green route for its preparation is the direct amidation of isatoic anhydride with ethanolamine[2].

Mechanistic Causality: The reaction is initiated by the nucleophilic attack of the primary amine of ethanolamine onto the highly electrophilic C-4 carbonyl group of isatoic anhydride[3],[4]. This forms a tetrahedral intermediate, which subsequently undergoes ring opening and spontaneous decarboxylation, releasing carbon dioxide as the sole stoichiometric byproduct[2],[3]. This cascade is highly favored thermodynamically, ensuring near-quantitative conversion without the need for coupling reagents, metallic catalysts, or complex purification steps[5],[6].

Mechanism IA Isatoic Anhydride (Electrophile) Tetra Tetrahedral Intermediate (Ring-Opened) IA->Tetra Nucleophilic Attack EA Ethanolamine (Nucleophile) EA->Tetra Decarb Decarboxylation (- CO2) Tetra->Decarb Rearrangement Prod 2-Amino-N-(2-hydroxyethyl)benzamide (Product) Decarb->Prod Proton Transfer

Figure 1: Mechanistic pathway for the amidation of isatoic anhydride with ethanolamine.

Process Chemistry & Scale-Up Considerations

Transitioning this reaction from bench to pilot scale requires strict control over reaction thermodynamics and gas evolution.

  • Exotherm and Gas Evolution: The decarboxylation step releases 1 molar equivalent of CO₂ gas. At scale, rapid addition of ethanolamine can lead to thermal runaway and severe foaming. Controlled dosing at 20–30 °C is mandatory to manage the initial exothermic reaction[7].

  • Solvent Selection: While the reaction can be performed neat or in water[5], absolute ethanol is the optimal solvent for scale-up[7]. It acts as an excellent heat sink, provides sufficient solubility for the isatoic anhydride suspension, and allows for direct crystallization of the product upon cooling, eliminating the need for solvent swapping.

  • Stoichiometry: A slight excess of ethanolamine (1.05 equivalents) ensures complete consumption of the isatoic anhydride, preventing unreacted anhydride from contaminating the final product.

Experimental Protocol (10 kg Pilot Scale)

Self-Validating System: This protocol uses visual and thermal cues (cessation of gas evolution, temperature stabilization, and solution clarity) to validate reaction completion, ensuring robust reproducibility without constant offline sampling[7].

Step 1: Reactor Preparation

  • Charge a 100 L glass-lined or stainless-steel reactor with 40.0 L of absolute ethanol.

  • Agitate at 150 RPM and slowly charge 10.0 kg (61.3 mol) of isatoic anhydride. The mixture will form a white to off-white suspension.

  • Adjust the reactor jacket temperature to maintain the internal temperature at 20 °C.

Step 2: Controlled Dosing of Ethanolamine

  • Load 3.93 kg (64.4 mol, 1.05 eq) of ethanolamine into a dosing vessel.

  • Initiate dropwise addition of ethanolamine over 2 to 3 hours.

  • Causality Check: Monitor the internal temperature and CO₂ venting rate. The temperature must not exceed 30 °C during addition to prevent side reactions (e.g., esterification or polymerization). Adjust the dosing rate if foaming becomes excessive.

Step 3: Reaction Aging & Completion

  • Once dosing is complete, gradually increase the internal temperature to 50 °C over 1 hour.

  • Maintain at 50 °C for 3–4 hours.

  • Validation: The reaction is deemed complete when CO₂ evolution ceases (monitored via a gas flow meter on the vent line) and the suspension transitions into a clear, homogenous solution[7].

Step 4: Crystallization and Isolation

  • Cool the reactor linearly to 0–5 °C over 4 hours. Seed crystals may be added at 35 °C if spontaneous nucleation does not occur.

  • Hold the slurry at 0–5 °C for 2 hours to maximize yield.

  • Filter the product via a centrifuge or Nutsche filter. Wash the filter cake with 5.0 L of cold (0 °C) absolute ethanol.

  • Dry the product under vacuum (≤ 50 mbar) at 45 °C until constant weight is achieved.

Workflow Prep Step 1: Preparation Suspend Isatoic Anhydride in EtOH Dosing Dosing Prep->Dosing React Step 3: Aging Heat to 50°C for 4 hrs Validate via Gas Flow Dosing->React Cryst Step 4: Crystallization Cool to 0-5°C Direct Precipitation React->Cryst Isol Step 5: Isolation Filter & Vacuum Dry (45°C) Cryst->Isol

Figure 2: Pilot-scale manufacturing workflow for 2-Amino-N-(2-hydroxyethyl)benzamide.

Data Presentation

Table 1: Stoichiometry and Material Requirements (10 kg Scale)

MaterialMW ( g/mol )EquivalentsMass/VolumeFunction
Isatoic Anhydride163.131.0010.0 kgElectrophile / Starting Material
Ethanolamine61.081.053.93 kgNucleophile
Absolute Ethanol46.07Solvent40.0 LReaction & Crystallization Medium
Cold Ethanol46.07Wash5.0 LImpurity Removal

Table 2: Critical Process Parameters (CPPs) and Expected Outcomes

Process StepCritical ParameterTarget RangeConsequence of Deviation
DosingAddition Temperature20–30 °C> 30 °C: Thermal runaway, excessive CO₂ foaming.
AgingHold Temperature50 °C< 40 °C: Incomplete conversion; > 60 °C: Impurity formation.
CrystallizationCooling Rate0.2 °C/minRapid cooling traps impurities; slow cooling reduces throughput.
DryingVacuum / Temp≤ 50 mbar / 45 °C> 50 °C: Potential product degradation or discoloration.
References
  • Benchchem. "2-Amino-N-(2-hydroxyethyl)benzamide | 49667-81-4". Benchchem.
  • "Acid/Base-Steered Cascade Cyclization: An Efficient One-Pot Access to Diverse Isobenzofuranone and Isoindolobenzoxazinone Derivatives". PMC.
  • "Recent Advances in One-Pot Multicomponent Reactions for the Synthesis of Substituted Quinazolin-4(3H)". PMC.
  • "Synthesis of 2,3-Dihydroquinazolin-4(1H)-ones by Three-Component Coupling of Isatoic Anhydride, Amines, and Aldehydes Catalyzed by Magnetic Fe3O4 Nanoparticles in Water". ACS Publications.
  • "US3975428A - Aromatic amines formed by the reaction of isatoic acid anhydride with compounds containing at least one tertiary nitrogen atom and at least two hydroxyl groups". Google Patents.
  • "Synthesis of 2-hydroxy-3-alkyl-2-phenyl-2,3-dihydroquinazolin-4(1H)-one via molybdenum hexacarbonyl mediated CO gas- and ligand". Aurigene Pharmaceutical Services.
  • "CN101973956B - Methods for synthesizing isatoic anhydride and N-isopropyl-2-aminobenzamide". Google Patents.

Sources

Method

Application Note: Catalytic Amidation Strategies for the Synthesis of 2-Amino-N-(2-hydroxyethyl)benzamide

Executive Summary The synthesis of 2-Amino-N-(2-hydroxyethyl)benzamide (CAS: 49667-81-4), a critical building block in the development of benzo-fused heterocycles and pharmaceutical active ingredients, presents unique th...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The synthesis of 2-Amino-N-(2-hydroxyethyl)benzamide (CAS: 49667-81-4), a critical building block in the development of benzo-fused heterocycles and pharmaceutical active ingredients, presents unique thermodynamic and chemoselective challenges. Traditional synthesis relies on stoichiometric coupling reagents (e.g., EDC, DCC) or toxic acyl chlorides, which generate significant chemical waste.

This application note details field-proven, green catalytic amidation protocols utilizing boron-based Lewis acids. By leveraging these catalytic methods, researchers can achieve high-yielding, chemoselective N-amidation while bypassing the limitations of uncatalyzed thermal condensation.

Mechanistic Insights & Causality (E-E-A-T)

The Thermodynamic Barrier: Acid-Base Salt Formation

Direct amidation of a free carboxylic acid with an amine is notoriously difficult. When anthranilic acid (2-aminobenzoic acid) is mixed with ethanolamine, an unreactive ethanolammonium anthranilate salt forms immediately. Uncatalyzed dehydration of this salt requires harsh thermal conditions (>160 °C), which often leads to substrate degradation, polymerization, or poor yields.

The Boron-Catalyzed Solution

Boron-based catalysts, specifically boric acid ( B(OH)3​ ) and boronic acids, overcome this thermodynamic sink via a self-assembling catalytic cycle 1. The causality of this activation is twofold:

  • Electrophilic Activation: Boric acid reacts with anthranilic acid to form a transient mono- or di-acyloxyboron intermediate, significantly lowering the LUMO of the carbonyl carbon.

  • Nucleophilic Templating: The boron center acts as a templating Lewis acid, coordinating the amine group of ethanolamine via a B–N interaction. This orchestrates the delivery of the amine directly to the activated carbonyl group 2.

Chemoselectivity: N-Amidation vs. O-Esterification

Ethanolamine is a bifunctional nucleophile containing both a primary amine and a primary alcohol. While O-esterification is a competing side reaction, N-amidation is heavily favored under boron catalysis. The amine is inherently more nucleophilic, and the formation of the stable B–N coordinate bond in the transition state exclusively directs the reaction toward amide bond formation.

Workflow Visualization

G A Anthranilic Acid + Ethanolamine C Monoacyloxyboron Intermediate A->C Heat, -H2O B Boric Acid Catalyst B(OH)3 B->C Activation D Tetrahedral Adduct C->D Amine Attack D->B Regeneration E 2-Amino-N-(2-hydroxyethyl) benzamide + H2O D->E Elimination

Workflow of Boric Acid-Catalyzed Amidation for 2-Amino-N-(2-hydroxyethyl)benzamide Synthesis.

Experimental Protocols

Protocol A: Boric Acid-Catalyzed Amidation (Dean-Stark Method)

This protocol utilizes azeotropic distillation to continuously remove water, driving the equilibrium toward the product. It is a self-validating system: the accumulation of water in the Dean-Stark trap provides real-time, visual confirmation of reaction progress.

Reagents:

  • Anthranilic acid: 13.7 g (100 mmol)

  • Ethanolamine: 6.7 g (110 mmol, 1.1 eq)

  • Boric acid ( B(OH)3​ ): 0.62 g (10 mol%)

  • Toluene (or Xylene): 100 mL

Step-by-Step Methodology:

  • Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar, a Dean-Stark trap, and a reflux condenser. Add the anthranilic acid and toluene to the flask.

  • Catalyst & Amine Addition: Add the ethanolamine and boric acid to the heterogeneous mixture.

  • Azeotropic Reflux: Heat the reaction mixture to reflux (approx. 110 °C for toluene). As the salt dehydrates and the acyloxyborane intermediate forms, water will co-distill with the solvent and separate in the trap.

  • Reaction Monitoring: Maintain reflux for 16–24 hours. The reaction is complete when the theoretical volume of water (~1.8 mL) is collected in the Dean-Stark trap.

  • Workup: Cool the mixture to room temperature. Transfer to a separatory funnel and wash with saturated aqueous NaHCO3​ (2 × 50 mL) to remove the boric acid catalyst and any unreacted anthranilic acid.

  • Isolation: Wash the organic layer with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure. Recrystallize the crude solid from ethyl acetate/hexanes to yield the pure product 3.

Protocol B: Solvent-Free "Green" Thermal Amidation

For laboratories prioritizing green chemistry, this solvent-free approach utilizes mechanical trituration to initiate contact, followed by direct thermal condensation 4.

Step-by-Step Methodology:

  • Trituration: In a mortar, thoroughly triturate anthranilic acid (10 mmol), ethanolamine (12 mmol), and boric acid (1 mmol, 10 mol%) for 5 minutes until a uniform paste is formed.

  • Thermal Condensation: Transfer the mixture to an open reaction vessel. Heat directly on a heating block at 140 °C for 3–4 hours. Causality note: The open vessel is required to allow the generated steam (water byproduct) to escape, preventing hydrolysis of the newly formed amide.

  • Purification: Cool the resulting solid mass to room temperature. Suspend the crude material in cold water to dissolve residual boric acid and excess ethanolamine. Filter the precipitate and dry under a vacuum.

Quantitative Data: Catalyst Efficiency Comparison

The following table summarizes the performance metrics of various catalytic conditions for the synthesis of 2-Amino-N-(2-hydroxyethyl)benzamide:

Catalyst SystemCatalyst LoadingSolventTemp (°C)Time (h)Chemoselectivity (N:O)Isolated Yield (%)
Uncatalyzed N/AToluene11024N/A< 5
Uncatalyzed (Thermal) N/ANone1601280:2045
Boric Acid ( B(OH)3​ ) 10 mol%Toluene11016> 99:185
Phenylboronic Acid 5 mol%Toluene11012> 99:191
Boric Acid (Solvent-Free) 10 mol%None1403> 95:582

Self-Validating Quality Control (QC)

To ensure protocol success and verify the integrity of the synthesized 2-Amino-N-(2-hydroxyethyl)benzamide, perform the following QC checks:

  • Thin-Layer Chromatography (TLC): Using an Ethyl Acetate/Hexane (70:30 v/v) mobile phase, the product will exhibit a significantly lower Rf​ value compared to the starting anthranilic acid due to the high polarity of the newly introduced hydroxyl and amide groups.

  • 1H NMR Spectroscopy (DMSO-d6):

    • Disappearance: The broad carboxylic acid proton of anthranilic acid (~12.0 ppm) must be completely absent.

    • Appearance: Confirm the presence of a triplet amide NH proton (~8.2 ppm).

    • Retention: Verify the retention of the primary aromatic amine protons (~6.4 ppm, broad singlet). The aliphatic hydroxyl proton of the ethanolamine moiety will appear as a distinct triplet (~4.7 ppm) if the sample is sufficiently dry and unexchanged.

References

  • Mechanistic insights into boron-catalysed direct amidation reactions. PMC - NIH. [Link]

  • Ammonia-borane as a Catalyst for the Direct Amidation of Carboxylic Acids. Organic Letters, ACS Publications.[Link]

  • Solvent-free synthesis of amide: a novel technique of green chemistry. SciSpace. [Link]

Sources

Application

Formulating 2-Amino-N-(2-hydroxyethyl)benzamide for In Vivo Biological Assays

Introduction & Scientific Rationale 2-Amino-N-(2-hydroxyethyl)benzamide (CAS: 49667-81-4) is a highly versatile, low-molecular-weight (180.20 g/mol ) chemical scaffold predominantly utilized in the design of non-hydroxam...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scientific Rationale

2-Amino-N-(2-hydroxyethyl)benzamide (CAS: 49667-81-4) is a highly versatile, low-molecular-weight (180.20 g/mol ) chemical scaffold predominantly utilized in the design of non-hydroxamate, Class I-selective Histone Deacetylase (HDAC) inhibitors[1]. Unlike traditional hydroxamic acid-based inhibitors (e.g., Vorinostat), the 2-aminobenzamide zinc-binding group (ZBG) provides superior isoform selectivity (specifically targeting HDAC1, 2, and 3) and demonstrates reduced off-target genotoxicity[2]. This makes it a critical pharmacophore in preclinical drug development for oncology and neurodegenerative conditions, such as Friedreich's ataxia[3].

Despite its low molecular weight and the presence of polar functional groups (a primary amine, an amide, and a primary alcohol), formulating this scaffold for in vivo biological assays presents distinct thermodynamic challenges. The planar aromatic benzamide ring drives strong intermolecular hydrogen bonding and high crystal lattice energy. Consequently, simply dissolving the compound in aqueous buffers (like PBS or saline) often leads to poor dissolution or rapid precipitation at the high concentrations required for in vivo dosing (e.g., 10–50 mg/kg)[4].

As a Senior Application Scientist, I have designed this protocol to overcome these thermodynamic barriers. By utilizing a stepwise co-solvent system, we can disrupt the crystal lattice, stabilize the solvated molecules, and prevent nucleation upon introduction to physiological environments.

Physicochemical Profiling & Vehicle Selection

To achieve a bioavailable and stable dosing solution, the formulation must bridge the gap between the compound's lipophilic aromatic core and its hydrophilic appendages. The standard approach for benzamide derivatives relies on a multi-component vehicle system[4].

Causality of the Co-Solvent System
  • DMSO (Dimethyl Sulfoxide): Acts as the primary solubilizer. Its high dielectric constant violently disrupts the intermolecular hydrogen bonds of the 2-aminobenzamide crystal lattice.

  • PEG400 (Polyethylene Glycol 400): Serves as a dispersion stabilizer. It forms a hydration shell around the solvated compound, preventing the molecules from re-aggregating when the dielectric constant of the solution drops.

  • Tween-80 (Polysorbate 80): A non-ionic surfactant that provides micellar shielding. It lowers the surface tension at the hydrophobic/hydrophilic interface, preventing nucleation.

  • Saline (0.9% NaCl): The aqueous diluent that ensures the final dosing solution is isotonic and physiologically tolerated by the murine model.

Table 1: Comparative Vehicle Systems for 2-Aminobenzamide Derivatives
Vehicle CompositionTarget RouteMax Estimated ConcentrationCausality & Experimental Notes
10% DMSO / 40% PEG400 / 5% Tween-80 / 45% Saline IP, IV, PO~5.0 - 10.0 mg/mLGold Standard. Balances solubility with tolerability. Prevents "solvent shock" during aqueous dilution.
10% DMSO / 90% Corn Oil PO (Oral Gavage)~2.5 - 5.0 mg/mLIdeal for extended-release pharmacokinetic profiles. Not suitable for systemic IV injection.
10% DMSO / 20% HP-β-CD in Saline IV, IP~3.0 - 6.0 mg/mLCyclodextrins encapsulate the hydrophobic aromatic ring, enhancing aqueous solubility without PEG toxicity.
100% PEG400 (pH 6.0) IV Infusion Pump~2.5 - 5.0 mg/mLUsed specifically for continuous infusion (e.g., iPRECIO pumps) where aqueous dilution causes immediate precipitation[4].

Step-by-Step Experimental Protocol

The following self-validating protocol is designed to formulate a 5 mg/mL dosing solution of 2-Amino-N-(2-hydroxyethyl)benzamide using the gold-standard 10/40/5/45 vehicle system.

Note: Always prepare formulations fresh on the day of the in vivo assay to prevent thermodynamic settling or chemical degradation.

Materials Required
  • 2-Amino-N-(2-hydroxyethyl)benzamide powder (High purity, >98%)

  • Sterile DMSO, PEG400, Tween-80, and 0.9% Saline

  • Vortex mixer and temperature-controlled sonicator bath

  • 0.22 µm PTFE sterile syringe filters

Methodology

Step 1: Primary Solubilization (Lattice Disruption)

  • Weigh exactly 5.0 mg of 2-Amino-N-(2-hydroxyethyl)benzamide into a sterile glass vial.

  • Add 100 µL of DMSO (10% of final 1 mL volume).

  • Vortex vigorously for 60 seconds.

  • Self-Validation Check: The solution must be completely clear. If micro-crystals remain, sonicate at 37°C for 2–3 minutes. Do not exceed 40°C to avoid thermal degradation of the amide bond.

Step 2: Dispersion & Stabilization 5. To the clear DMSO solution, add 400 µL of PEG400 (40% of final volume). 6. Add the PEG400 dropwise while continuously vortexing. This gradual addition prevents localized concentration gradients that trigger precipitation. 7. Vortex for an additional 2 minutes.

Step 3: Micellar Shielding 8. Add 50 µL of Tween-80 (5% of final volume) to the mixture. 9. Due to the high viscosity of Tween-80, use a positive displacement pipette or weigh it (approx. 50 mg). Vortex thoroughly until the solution is homogenous and optically clear.

Step 4: Aqueous Dilution (Isotonic Adjustment) 10. Slowly add 450 µL of 0.9% Saline (45% of final volume) in 50 µL increments, vortexing between each addition. 11. Self-Validation Check: The introduction of water is the critical failure point for "solvent shock." If the solution turns cloudy or opalescent, nucleation has occurred. Do not attempt to heat and force it back into solution; the formulation has failed and must be discarded. (To troubleshoot, increase PEG400 to 50% and reduce Saline to 35% in the next attempt).

Step 5: Sterile Filtration 12. Draw the clear formulation into a sterile syringe and pass it through a 0.22 µm PTFE filter into a sterile dosing vial. 13. The solution is now ready for in vivo administration (e.g., 10 mL/kg dosing volume yields a 50 mg/kg dose in mice).

In Vivo Formulation and Pharmacokinetic Workflow

To visualize the logical progression of this formulation strategy and its integration into preclinical PK workflows, refer to the pathway below.

G A 2-Amino-N-(2-hydroxyethyl)benzamide (Dry Powder) B Step 1: Primary Solubilization (10% DMSO) A->B Disrupt Crystal Lattice C Step 2: Dispersion & Stabilization (40% PEG400) B->C Prevent Precipitation D Step 3: Micellar Shielding (5% Tween-80) C->D Surfactant Coating E Step 4: Aqueous Dilution (45% Saline) D->E Isotonic Adjustment F Sterile Filtration (0.22 µm PTFE) E->F Self-Validation: Clear Solution G In Vivo Dosing (IV, IP, or PO) F->G Biological Assay & PK Tracking

Figure 1: Stepwise formulation workflow and in vivo pharmacokinetic assessment.

References

  • Soragni, E., et al. Mechanism of Action of 2-Aminobenzamide HDAC Inhibitors in Reversing Gene Silencing in Friedreich's Ataxia. PubMed Central (PMC). URL:[Link]

  • Al-Qatati, A., et al. Early Stage Preclinical Formulation Strategies to Alter the Pharmacokinetic Profile of Two Small Molecule Therapeutics. MDPI. URL:[Link]

  • Al-Shabib, N. A., et al. Next-Generation HDAC Inhibitors: Advancing Zinc-Binding Group Design for Enhanced Cancer Therapy. MDPI. URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

How to improve reaction yield in 2-Amino-N-(2-hydroxyethyl)benzamide synthesis

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this portal to address the specific mechanistic and practical challenges associated with the synthesis of 2-Amino-N-(2-hydroxyet...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this portal to address the specific mechanistic and practical challenges associated with the synthesis of 2-Amino-N-(2-hydroxyethyl)benzamide (CAS: 49667-81-4)[1].

Rather than providing a generic protocol, this guide deconstructs the reaction causality, compares synthetic routes, and provides a self-validating troubleshooting matrix to ensure you achieve maximum yield and chemoselectivity in your workflows.

Mechanistic Overview & Route Selection

The synthesis of 2-Amino-N-(2-hydroxyethyl)benzamide typically involves the amidation of an anthranilic acid derivative with ethanolamine. The most critical decision in this workflow is the choice of the electrophilic starting material.

While direct coupling of anthranilic acid using standard peptide coupling reagents (e.g., EDC/HOBt) is possible, it is notoriously inefficient. The unprotected primary aniline ( −NH2​ ) on anthranilic acid aggressively competes with ethanolamine, leading to self-condensation and polymerization[2][3].

The Authoritative Solution: The industry standard for this transformation utilizes Isatoic Anhydride [4][5]. Isatoic anhydride acts as an activated, self-protecting equivalent of anthranilic acid. The reaction proceeds via nucleophilic attack by ethanolamine, followed by an irreversible decarboxylation that drives the reaction forward[5].

Pathway IA Isatoic Anhydride (Electrophile) Intermediate Ring-Opened Carbamic Acid Intermediate IA->Intermediate Nucleophilic Addition EA Ethanolamine (Nucleophile) EA->Intermediate Nucleophilic Addition CO2 Decarboxylation (- CO2 ↑) Intermediate->CO2 Spontaneous Product 2-Amino-N-(2-hydroxyethyl)benzamide (Target Product) CO2->Product Irreversible Yield

Fig 1: Mechanistic pathway of isatoic anhydride reacting with ethanolamine.

Quantitative Route Comparison
Synthetic RouteElectrophileReagents/CatalystPrimary ByproductTypical YieldAtom Economy
Route A (Recommended) Isatoic AnhydrideNone (Ethanol solvent)Carbon Dioxide ( CO2​ )75% – 90%High
Route B Anthranilic AcidEDC, HOBt, DIPEAUrea derivative, Dimers30% – 50%Low
Route C Methyl AnthranilateLewis Acid (optional)Methanol50% – 65%Medium

Validated Standard Operating Procedure (SOP)

This protocol is grounded in validated literature utilizing the isatoic anhydride route to maximize yield while avoiding complex chromatographic purification[6].

Reagents:

  • Isatoic anhydride: 1.0 equivalent

  • Ethanolamine: 1.1 equivalents

  • Solvent: Absolute Ethanol

Step-by-Step Methodology:

  • Preparation: Suspend 1.0 eq of isatoic anhydride in absolute ethanol (approx. 0.2 M concentration) in a round-bottom flask equipped with a reflux condenser and a gas bubbler. Causality: The bubbler allows you to monitor CO2​ evolution, which acts as a real-time kinetic indicator of the reaction progress.

  • Addition: Add 1.1 eq of ethanolamine dropwise at room temperature.

  • Heating: Gradually heat the mixture to reflux. Maintain reflux overnight (approx. 12-16 hours). Causality: Heating provides the activation energy required for the intermediate carbamic acid to rapidly decarboxylate, preventing reversible side reactions.

  • Quenching & Precipitation: Remove the flask from heat and allow it to cool to room temperature. Slowly dilute the reaction mixture with an equal volume of ice-cold distilled water.

  • Isolation: Cool the mixture on an ice bath for 1 hour to maximize crystallization. Filter the resulting yellow precipitate under vacuum.

  • Washing: Wash the filter cake thoroughly with ice-cold water to remove any unreacted ethanolamine and trace impurities[6]. Dry under high vacuum to afford the pure 2-Amino-N-(2-hydroxyethyl)benzamide.

Troubleshooting & FAQs

Q1: I am seeing a significant amount of ester byproduct instead of the desired amide. How can I improve chemoselectivity? A: Ethanolamine is an ambidentate nucleophile, possessing both an amine ( −NH2​ ) and a hydroxyl ( −OH ) group. While the amine is kinetically more nucleophilic, high temperatures during the initial addition phase can provide enough energy to overcome the activation barrier for O-acylation, leading to ester formation. Fix: Ensure the initial addition of ethanolamine is done strictly at room temperature or slightly cooled. Allow the nucleophilic addition to complete before applying heat for the decarboxylation step.

Q2: My reaction using anthranilic acid and EDC/HOBt is yielding less than 40% and forming a messy mixture. What is going wrong? A: You are experiencing self-condensation. The primary amine on anthranilic acid is attacking the activated carboxylic acid of neighboring anthranilic acid molecules, creating dimers and polymers[2][3]. Fix: Abandon the coupling agent route. Switch to the isatoic anhydride SOP detailed above. Isatoic anhydride internally protects the amine group until the exact moment the amide bond is formed, completely eliminating self-condensation[5].

Q3: TLC shows complete consumption of starting materials, but my isolated yield after liquid-liquid extraction (Water/EtOAc) is terrible (<30%). Where is my product? A: Your product is in the aqueous layer. 2-Amino-N-(2-hydroxyethyl)benzamide contains a primary amine, an amide linkage, and a primary alcohol. It is highly polar and exhibits significant water solubility. Fix: Do not use liquid-liquid extraction for this molecule. Utilize the precipitation method outlined in the SOP. By adding ice-cold water directly to the ethanolic reaction mixture, you force the product to crystallize out of solution, bypassing the partition coefficient issue entirely[6].

Q4: The reaction with isatoic anhydride seems to stall at 80% conversion. How do I drive it to completion? A: The reaction is driven to completion by the irreversible loss of CO2​ gas. If the system is closed or highly pressurized, Le Chatelier's principle will hinder the decarboxylation of the intermediate. Fix: Ensure your reaction setup is properly vented (e.g., using a nitrogen line with a bubbler) to allow CO2​ to escape freely.

Yield Optimization Workflow

Use the following decision matrix to rapidly diagnose and correct sub-optimal yields in your laboratory.

Troubleshooting Start Issue: Low Reaction Yield Check1 Is CO2 evolution complete? Start->Check1 Action1 Vent system & maintain reflux Check1->Action1 No Check2 Are ester byproducts present? (O-acylation) Check1->Check2 Yes Action2 Lower temperature during ethanolamine addition Check2->Action2 Yes Check3 Is product lost during workup? Check2->Check3 No Action3 Avoid aqueous extraction; Use direct cold precipitation Check3->Action3 Yes

Fig 2: Diagnostic workflow for troubleshooting low yields in aminobenzamide synthesis.

References

  • K. K. et al. (2025). "Recent Advances in One-Pot Multicomponent Reactions for the Synthesis of Substituted Quinazolin-4(3H)-ones". ResearchGate / PMC. Available at:[Link]

  • University of Groningen (RUG) Student Theses. "Synthesis of Quenched Fluorophores for Iminoboronate Chemistry". Faculty of Science and Engineering. Available at:[Link]

  • SciELO Brazil. "Highlights in the solid-phase organic synthesis of natural products and analogues". Journal of the Brazilian Chemical Society. Available at:[Link]

  • ACS Publications. "Advances in Solution- and Solid-Phase Synthesis toward the Generation of Natural Product-like Libraries". Chemical Reviews. Available at:[Link]

Sources

Optimization

Troubleshooting degradation of 2-Amino-N-(2-hydroxyethyl)benzamide during prolonged storage

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers facing reproducibility issues linked to the silent degradation of their chemical inventory.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers facing reproducibility issues linked to the silent degradation of their chemical inventory.

2-Amino-N-(2-hydroxyethyl)benzamide (AHEB) is a highly versatile building block used in ligand synthesis, chelate ring formation, and active pharmaceutical ingredient (API) development[1]. However, its unique structural triad—an ortho-primary amine, an amide linkage, and a terminal hydroxyl group—makes it highly reactive under suboptimal storage conditions.

This guide is designed to move beyond basic storage recommendations by explaining the chemical causality behind AHEB degradation, enabling you to troubleshoot, validate, and prevent these issues in your laboratory.

Part 1: Diagnostic FAQ & Troubleshooting Guide

Q1: My stored AHEB powder has changed from off-white to a distinct yellow/brown tint. What is happening, and is it still usable?

  • The Causality: This discoloration is the hallmark of oxidative degradation . The primary aromatic amine (aniline moiety) in anthranilamides is highly electron-rich. Exposure to atmospheric oxygen, ambient UV/visible light, or trace transition metal impurities triggers a single-electron oxidation event, forming a radical cation intermediate[2]. Because the spin density of this radical cation can delocalize, it rapidly propagates to form highly conjugated, colored quinone-imines, azo, or azoxy dimers[2].

  • Actionable Solution: Discard heavily discolored batches if your downstream application (e.g., transition metal catalysis) is sensitive to radical inhibitors or stoichiometric imbalances. To prevent this, store AHEB in amber glass vials (blocking UV initiation) and backfill the headspace with an inert gas (Argon or Nitrogen) to starve the oxidation pathway.

Q2: We are seeing two new polar peaks in our HPLC chromatogram after 6 months of storage at room temperature. LC-MS shows m/z 138 and m/z 62. What are these?

  • The Causality: You are observing amide hydrolysis . The peaks correspond to the cleaved parent fragments: anthranilic acid (m/z ~138 for[M+H]+) and ethanolamine (m/z ~62 for [M+H]+). While amides are generally stable, ambient moisture combined with localized pH fluctuations (often from atmospheric CO₂ dissolving into absorbed water) catalyzes the nucleophilic attack of water on the amide carbonyl[3].

  • Actionable Solution: Implement strict anhydrous storage. Store the compound in a vacuum desiccator containing indicating Drierite (calcium sulfate). If preparing aqueous stock solutions, buffer them to a neutral pH (6.5–7.5) and store them at -20°C to kinetically halt the hydrolysis reaction.

Q3: During accelerated stability testing (heating to 60°C), we detected a degradant with a mass exactly 18 Da less than AHEB. Is this a mass spec fragmentation artifact?

  • The Causality: No, this is an intramolecular cyclization product[1]. AHEB contains both a nucleophilic terminal hydroxyl group and an electrophilic amide carbonyl in close spatial proximity. Under thermal stress, the molecule undergoes a condensation reaction (loss of H₂O, -18 Da), forming a stable heterocyclic compound (e.g., a benzoxazepinone derivative, or a quinazolinone if the primary amine participates)[3].

  • Actionable Solution: Strictly control storage temperatures. AHEB must be stored at 2–8°C for short-term use and -20°C for prolonged storage. Avoid exposing the solid to excessive heat during drying processes (use vacuum drying at room temperature rather than oven drying).

Part 2: Degradation Signatures & Analytical Data

To effectively troubleshoot your batches, cross-reference your analytical readouts against this quantitative summary of AHEB degradation pathways.

Degradation PathwayPrimary Trigger(s)Visual IndicatorLC-MS Signature (ESI+)Preventative Storage Standard
Oxidation O₂, UV Light, MetalsYellow/Brown tint+16 Da (N-oxide), or Dimers (m/z >350)Amber vial, Argon purge
Hydrolysis Moisture, pH extremesNone (remains white)m/z 138 (Anthranilic acid) & m/z 62Desiccator, <10% Humidity
Cyclization Thermal Stress (>40°C)None (remains white)m/z 163 ([M+H]+ minus 18 Da)Refrigeration (2–8°C)

Part 3: Mechanistic & Workflow Visualizations

DegradationPathways Parent 2-Amino-N-(2-hydroxyethyl)benzamide (Parent API/Ligand) Oxidation Oxidative Degradation (Quinone-imines, Azo dimers) Parent->Oxidation O2, Light, Transition Metals (Radical Cation Formation) Hydrolysis Amide Hydrolysis (Anthranilic Acid + Ethanolamine) Parent->Hydrolysis H2O, pH Extremes (Nucleophilic Attack) Cyclization Intramolecular Cyclization (e.g., Quinazolinones) Parent->Cyclization Thermal Stress (Dehydration/Condensation)

Fig 1: Primary chemical degradation pathways of AHEB during prolonged storage.

TroubleshootingWorkflow Start Detect Degradation in AHEB Batch LCMS Perform LC-MS/HPLC Analysis Start->LCMS CheckMass Analyze m/z Shift LCMS->CheckMass MassDown Mass Decrease (m/z 138 & 62) CheckMass->MassDown Cleavage MassUp Mass Increase / Dimers (Color Change) CheckMass->MassUp Oxidation/Oligomerization MassLossH2O Mass Loss (-18 Da) (m/z 163) CheckMass->MassLossH2O Condensation RootHydro Root Cause: Hydrolysis Action: Desiccation & pH Control MassDown->RootHydro RootOx Root Cause: Oxidation Action: Argon Purge & Amber Vials MassUp->RootOx RootCyc Root Cause: Cyclization Action: Reduce Storage Temp (<4°C) MassLossH2O->RootCyc

Fig 2: Analytical troubleshooting workflow for identifying AHEB storage failures.

Part 4: Self-Validating Protocol: Stability-Indicating Forced Degradation Assay

Do not rely solely on theoretical shelf-life. To guarantee trustworthiness in your assays, you must validate how AHEB behaves in your specific laboratory environment. Execute this forced degradation protocol to establish a baseline for your analytical instruments.

Phase 1: Baseline Preparation

  • Accurately weigh 10.0 mg of fresh AHEB standard.

  • Dissolve in 10 mL of LC-MS grade Methanol to yield a 1 mg/mL stock solution.

  • Aliquot 1 mL of this stock into four separate inert, glass HPLC vials (Vials A, B, C, D).

Phase 2: Matrix Stressing (The Causality Test)

  • Vial A (Control): Seal under argon and store at -20°C in the dark.

  • Vial B (Oxidative Stress): Add 50 µL of 3% H₂O₂. Leave the vial unsealed and expose it to direct ambient light at room temperature for 24 hours.

  • Vial C (Hydrolytic Stress): Add 50 µL of 0.1 M HCl to force an acidic environment. Heat to 40°C in a thermomixer for 24 hours.

  • Vial D (Thermal/Cyclization Stress): Evaporate the methanol under a gentle nitrogen stream to yield a dry powder. Seal the dry powder under argon and heat to 80°C in a dry block heater for 24 hours. Reconstitute in 1 mL methanol prior to analysis.

Phase 3: Quenching & Dilution

  • Neutralize Vial C by adding 50 µL of 0.1 M NaOH to halt hydrolysis.

  • Dilute 100 µL from each vial into 900 µL of your starting mobile phase (e.g., 95% Water / 5% Acetonitrile with 0.1% Formic Acid).

Phase 4: Analytical Readout

  • Inject 5 µL of each sample onto a C18 RP-HPLC column coupled to a High-Resolution Mass Spectrometer (HRMS).

  • Data Interpretation: Compare the Total Ion Chromatograms (TIC) of Vials B, C, and D against the baseline Control (Vial A). You will empirically observe the +16 Da shifts in Vial B, the m/z 138 cleavage product in Vial C, and the -18 Da condensation product in Vial D. This creates a self-validating spectral library for your specific lab.

Sources

Troubleshooting

Technical Support Center: Liquid-Liquid Extraction Optimization for 2-Amino-N-(2-hydroxyethyl)benzamide

Welcome to the Advanced Extraction Troubleshooting Center. As application scientists, we recognize that isolating highly polar, multifunctional molecules from aqueous mixtures presents significant thermodynamic and kinet...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Extraction Troubleshooting Center. As application scientists, we recognize that isolating highly polar, multifunctional molecules from aqueous mixtures presents significant thermodynamic and kinetic challenges.

The target compound, 2-Amino-N-(2-hydroxyethyl)benzamide (CAS: 49667-81-4)[1], contains a primary aniline, a secondary amide, and a primary aliphatic alcohol. This trifecta creates a highly polar, amphoteric system capable of acting as both a strong hydrogen bond donor and acceptor. Standard biphasic extractions often fail because the hydration shell around these functional groups is thermodynamically more stable than the solvated state in conventional organic solvents.

This guide provides field-proven, causality-driven solutions to optimize your liquid-liquid extraction (LLE) workflows.

Part 1: Diagnostic Troubleshooting & FAQs

Q1: Why is the partition coefficient ( Kp​ ) of my compound so low, leaving the majority of the product in the aqueous phase? A1: The low Kp​ is a direct result of competitive hydrogen bonding. In purely biphasic systems with moderate-polarity solvents (like pure ethyl acetate), water molecules form a highly stable hydration network around the hydroxyl and amide groups. Causality & Solution: To disrupt this hydration shell, you must increase the ionic strength of the aqueous phase (salting out) and utilize an extraction solvent with superior hydrogen-bond accepting kinetics. Switching from standard solvents to 2-Methyltetrahydrofuran (2-MeTHF) significantly increases the organic partitioning of polar amides[2].

Q2: How does pH affect the extraction recovery of this specific benzamide? A2: The aniline moiety acts as a weak base. If the aqueous phase is acidic (pH < 5), the amine is protonated to an anilinium ion ( −NH3+​ ), rendering the molecule infinitely water-soluble and dropping the organic recovery to near zero. Conversely, highly alkaline conditions (pH > 12) risk hydrolyzing the amide linkage. The optimal thermodynamic window for extraction is pH 7.5–8.5, where the aniline is a fully neutral free base while the amide and hydroxyl groups remain chemically stable[3].

Logic Low Low pH (< 5.0) Aniline Protonated (-NH3+) AqSol Trapped in Aqueous Phase (Extraction Failure) Low->AqSol Neutral Neutral pH (7.5-8.5) Aniline Neutral (-NH2) OrgSol Partitions to Organic Phase (Optimal Recovery) Neutral->OrgSol High High pH (> 12.0) Amide Hydrolysis Risk Degrade Target Degradation (Yield Loss) High->Degrade

Fig 1. Effect of pH on the chemical state and extraction efficiency of the target benzamide.

Q3: I am encountering severe emulsion layers that won't separate after 30 minutes. How do I resolve this? A3: Emulsions in this system are typically caused by the amphiphilic nature of the target compound acting as a weak surfactant, or by the presence of trace polymeric impurities. Causality & Solution: Breaking the emulsion requires altering the interfacial tension.

  • Immediate Fix: Add a small volume of a short-chain alcohol (e.g., 5% v/v isopropanol) to disrupt the interfacial film, or filter the biphasic mixture through a pad of Celite.

  • Preventative Fix: Ensure the aqueous phase is fully saturated with NaCl prior to solvent addition. The high ionic strength increases the density differential between the phases and forces rapid droplet coalescence.

Part 2: Solvent Selection Matrix

Selecting the right solvent is a balance between extraction efficiency, phase separability, and environmental sustainability. Based on the [2], legacy solvents like Dichloromethane (DCM) should be replaced with greener alternatives that offer better or equivalent hydrogen-bond accepting capacities.

SolventRelative PolarityH-Bond Acceptor CapacityEmulsion RiskGSK Sustainability ScoreRecommendation
Dichloromethane (DCM) 0.309LowLowPoor (Red)Avoid (High toxicity/environmental impact)
Ethyl Acetate (EtOAc) 0.228ModerateModerateGood (Green)Acceptable (May require multiple extractions)
2-Methyltetrahydrofuran 0.210HighLowExcellent (Green)Optimal (High Kp​ , clean phase separation)
EtOAc / n-Butanol (9:1) ~0.350Very HighHighModerate (Yellow)Situational (Use only for highly recalcitrant aqueous phases)

Part 3: Self-Validating Standard Operating Procedure (SOP)

This protocol is designed as a closed-loop, self-validating system. Every physical action is paired with a chemical rationale and a verification step to ensure absolute process control.

Step 1: Aqueous Phase Conditioning
  • Measure the exact volume of the aqueous mixture containing 2-Amino-N-(2-hydroxyethyl)benzamide.

  • Action: Slowly add 1M NaOH or saturated NaHCO3​ under continuous stirring until the aqueous phase reaches pH 7.5 – 8.5.

  • Causality: This neutralizes the protonated aniline (converting −NH3+​ to −NH2​ ), suppressing its aqueous solubility and preparing it for organic partitioning[3].

Step 2: Thermodynamic Salting-Out
  • Action: Add solid NaCl to the aqueous phase until saturation is reached (approximately 30-35 g per 100 mL of water). Stir vigorously until no more salt dissolves.

  • Causality: The addition of salt drastically increases the ionic strength of the aqueous phase. Water molecules preferentially solvate the highly charged Na+ and Cl− ions, effectively "squeezing" the neutral organic target out of the aqueous matrix (the salting-out effect).

Step 3: Solvent Extraction
  • Action: Add 2-MeTHF at a 1:1 volume ratio to the aqueous phase.

  • Causality: 2-MeTHF provides excellent hydrogen-bond accepting properties for the hydroxyl and amine groups while maintaining low water miscibility, ensuring a high partition coefficient[2].

  • Agitate vigorously for 5 minutes to maximize surface area contact, then allow the mixture to settle for 10 minutes.

Step 4: Phase Separation & System Validation
  • Collect the upper organic layer (2-MeTHF density is ~0.86 g/mL, so it will sit on top of the dense brine layer).

  • Self-Validation Step: Do not discard the aqueous layer immediately. Spot the aqueous layer on a TLC plate (or run a rapid 3-minute UPLC assay) against a known standard of the benzamide.

  • Logic Gate: If the target compound's peak area in the aqueous layer is >5% of the estimated total mass, perform a secondary back-extraction with a half-volume of 2-MeTHF. If <5%, proceed to Step 5.

Step 5: Final Processing
  • Wash the combined organic layers with a minimal volume of fresh brine (to remove trace water-soluble impurities).

  • Dry the organic phase over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure to yield the purified 2-Amino-N-(2-hydroxyethyl)benzamide.

Workflow Start Aqueous Mixture of 2-Amino-N-(2-hydroxyethyl)benzamide pH Adjust pH to 7.5 - 8.5 (Deprotonate Aniline) Start->pH Salt Add NaCl to Saturation (Salting-Out Effect) pH->Salt Solvent Add 2-MeTHF Organic Solvent (H-Bond Acceptor) Salt->Solvent Mix Agitate & Equilibrate Solvent->Mix Sep Phase Separation Mix->Sep Org Organic Phase (Target Compound) Sep->Org Top Layer Aq Aqueous Phase (Impurities) Sep->Aq Bottom Layer

Fig 2. Optimized Liquid-Liquid Extraction Workflow for 2-Amino-N-(2-hydroxyethyl)benzamide.

References

  • Henderson, R. K., et al. "Expanding GSK's solvent selection guide – embedding sustainability into solvent selection starting at medicinal chemistry". Green Chemistry (RSC Publishing), 2011, 13, 854-862.[Link]

  • "Liquid-liquid-liquid microextraction of aromatic amines from water samples combined with high-performance liquid chromatography". PubMed (NIH), 2002.[Link]

  • "Aniline-Driven Liquid-Liquid Extraction for Methylamine- Water Separation: Process Simulation and Performance Evaluation". Journal of Sustainable Materials Processing and Management, 2023.[Link]

Sources

Optimization

Reducing byproduct formation during 2-Amino-N-(2-hydroxyethyl)benzamide amidation

Topic: Reducing Byproduct Formation During 2-Amino-N-(2-hydroxyethyl)benzamide Synthesis Overview: The synthesis of 2-amino-N-(2-hydroxyethyl)benzamide is typically achieved through the ring-opening amidation of isatoic...

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Author: BenchChem Technical Support Team. Date: March 2026

Topic: Reducing Byproduct Formation During 2-Amino-N-(2-hydroxyethyl)benzamide Synthesis

Overview: The synthesis of 2-amino-N-(2-hydroxyethyl)benzamide is typically achieved through the ring-opening amidation of isatoic anhydride with ethanolamine. While this reaction is highly atom-economical—releasing only carbon dioxide as a stoichiometric leaving group—the bifunctional nature of ethanolamine (containing both a primary aliphatic amine and a primary alcohol) and the reactivity of the resulting aniline-like product often lead to a complex impurity profile.

As a Senior Application Scientist, I have compiled this troubleshooting guide to help you understand the mechanistic causality behind these impurities and implement field-proven protocols to eliminate them.

Mechanistic Pathway & Byproduct Formation

AmidationPathways IA Isatoic Anhydride (IA) Intermediate IA + EA Reaction Mixture (o-carboxyphenyl isocyanate intermediate) IA->Intermediate EA Ethanolamine (EA) EA->Intermediate Amide 2-Amino-N-(2-hydroxyethyl)benzamide (Desired N-Acylation) Intermediate->Amide Kinetic Control (T < 50°C) Amine Nucleophilic Attack Ester 2-Aminoethyl 2-aminobenzoate (O-Acylation Byproduct) Intermediate->Ester Thermodynamic/Base Alkoxide Attack AA Anthranilic Acid (Hydrolysis Byproduct) Intermediate->AA H2O / High T Hydrolysis Dimer Dimerized Amide (Over-acylation Byproduct) Amide->Dimer Excess IA present Aniline NH2 Attack

Reaction pathways of Isatoic Anhydride and Ethanolamine illustrating byproduct formation.

Troubleshooting FAQs

Q1: I am observing a high percentage of the O-acylated ester byproduct (2-aminoethyl 2-aminobenzoate). How do I shift the selectivity entirely to the N-acylated amide? A: Ethanolamine is an ambident nucleophile. Isatoic anhydride reacts as a masked isocyanate, undergoing ring-opening upon nucleophilic attack at the C-4 carbonyl 1. Kinetically, the primary aliphatic amine is significantly more nucleophilic than the primary alcohol, strongly favoring N-acylation. However, O-acylation becomes competitive if the reaction temperature exceeds 50 °C or if strong exogenous bases are used, which deprotonate the hydroxyl group to form a highly reactive alkoxide. Actionable Insight: Maintain the reaction temperature strictly between 20–30 °C. Rely solely on the intrinsic basicity of ethanolamine rather than adding auxiliary bases (like TEA or DIPEA) which can inadvertently catalyze O-acylation.

Q2: My LC-MS shows a significant mass corresponding to a dimerized product. What causes this and how can it be mitigated? A: The desired product, 2-amino-N-(2-hydroxyethyl)benzamide, contains an aniline-like primary amine. While this aromatic amine is less nucleophilic than the aliphatic amine of ethanolamine, it can still react with unreacted isatoic anhydride to form an anthraniloylanthranilic acid derivative (dimer) 2. This "over-acylation" typically occurs when there is a localized or global excess of isatoic anhydride in the reactor. Actionable Insight: Implement a reverse-addition protocol. Do not mix the reagents all at once. Instead, slowly add solid isatoic anhydride in portions to a solution containing a slight excess of ethanolamine (1.1–1.2 equivalents). This ensures the aliphatic amine is always in large excess relative to the anhydride, kinetically outcompeting the aniline group of the newly formed product.

Q3: I am seeing unreacted isatoic anhydride converting into anthranilic acid instead of the desired product. Why is this hydrolysis occurring? A: Isatoic anhydride is susceptible to hydrolysis, yielding anthranilic acid and releasing carbon dioxide 1. This side reaction is exacerbated by high water content in the solvent system combined with elevated temperatures. Actionable Insight: Use anhydrous solvents (e.g., absolute ethanol, dry THF, or DMF) to eliminate the hydrolysis pathway. If aqueous conditions are strictly required for your specific process, perform the reaction at room temperature and ensure rapid, high-shear mixing to maximize the rate of amidation before hydrolysis can occur.

Data Presentation: Impact of Reaction Conditions

The following table summarizes how different reaction parameters influence the product distribution, validating the necessity of the optimized protocol.

Temperature (°C)SolventAddition MethodIA:EA Molar RatioAmide Yield (%)Ester Byproduct (%)Dimer Byproduct (%)Anthranilic Acid (%)
25Abs. EthanolPortion-wise IA1 : 1.292 < 1< 12
80Abs. EthanolAll-at-once1 : 1.275 854
25THF (Dry)Portion-wise IA1 : 1.085 < 181
5050% Aq. EthanolAll-at-once1 : 1.260 2230
Optimized Experimental Protocol

This self-validating methodology is designed to suppress O-acylation and dimerization by strictly controlling stoichiometry and temperature.

Step 1: Reactor Preparation Equip a clean, dry round-bottom flask with a magnetic stirrer, an internal thermometer, and a nitrogen inlet. Ensure the system is purged of ambient moisture.

Step 2: Solvent and Amine Charging Add absolute ethanol (5.0 volumes relative to isatoic anhydride weight) and ethanolamine (1.20 equivalents). Stir to achieve a homogeneous solution and adjust the internal temperature to 20–25 °C using a water bath.

Step 3: Portion-wise Addition (Critical Step) Weigh out isatoic anhydride (1.00 equivalent). Add the solid in 5 equal portions over a period of 60 minutes. Self-Validation Check: Monitor the internal temperature and the evolution of CO₂ gas. The reaction is exothermic. Do not add the next portion until the temperature has stabilized below 30 °C and initial effervescence has subsided. This visual and thermal feedback loop ensures the reaction remains under kinetic control.

Step 4: Reaction Maturation Stir the reaction mixture at room temperature for an additional 2–4 hours. The reaction is deemed complete when CO₂ evolution ceases entirely and TLC/HPLC analysis indicates the complete disappearance of isatoic anhydride.

Step 5: Work-up and Isolation Concentrate the mixture under reduced pressure to remove the ethanol solvent. Dissolve the crude residue in ethyl acetate and wash twice with deionized water to extract the excess unreacted ethanolamine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the highly pure 2-amino-N-(2-hydroxyethyl)benzamide.

References
  • Reactions of isatoic anhydride as a masked isocyanate with oxygen and nitrogen nucleophiles—kinetics and mechanism. Journal of the Chemical Society, Perkin Transactions 2.[Link]

  • Isatoic Anhydride. IV. Reactions with Various Nucleophiles. The Journal of Organic Chemistry.[Link]

Sources

Troubleshooting

Technical Support Center: Resolving Poor Peak Shape in 2-Amino-N-(2-hydroxyethyl)benzamide HPLC Analysis

Welcome to the Technical Support Center. 2-Amino-N-(2-hydroxyethyl)benzamide is a highly polar molecule containing a primary aromatic amine, an amide, and a primary alcohol.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. 2-Amino-N-(2-hydroxyethyl)benzamide is a highly polar molecule containing a primary aromatic amine, an amide, and a primary alcohol. Due to its structural properties, chromatographers frequently encounter severe peak tailing, broadening, or splitting when analyzing this compound. This guide synthesizes field-proven methodologies and authoritative chromatographic principles to help you diagnose and permanently resolve these issues.

Diagnostic Logic & Workflow

Before altering your method parameters, it is critical to determine whether the poor peak shape is a systemic hardware failure or an analyte-specific chemical interaction. Follow the diagnostic workflow below to isolate the root cause.

HPLC_Workflow Start Observe Poor Peak Shape (Tailing/Broadening) Check Are all peaks tailing? Start->Check Yes Yes: System/Physical Issue Check->Yes All Peaks No No: Analyte-Specific Issue Check->No Basic Peaks Only Frit Blocked Frit or Void? Yes->Frit Silanol Silanol Interaction? No->Silanol Metal Metal Chelation? No->Metal Flush Reverse Flush or Replace Column Frit->Flush pH Adjust pH < 2.5 or > 9.0 Silanol->pH Endcap Use Double-Endcapped Column Silanol->Endcap PEEK Use PEEK Tubing & Type B Silica Metal->PEEK

Diagnostic workflow for isolating physical vs. chemical causes of HPLC peak tailing.

In-Depth Troubleshooting Guides (FAQs)

Q1: Why does 2-Amino-N-(2-hydroxyethyl)benzamide exhibit severe peak tailing on standard C18 columns? Causality: The root cause is a dual-retention mechanism. 2-Amino-N-(2-hydroxyethyl)benzamide contains a basic primary aromatic amine (pKa ~2.0–2.5). In standard reversed-phase mobile phases (pH 4–7), this amine is protonated and carries a positive charge. Simultaneously, traditional silica stationary phases contain residual silanol groups (Si-OH)[1]. Because free silanols have a pKa of approximately 3.5–4.5, they deprotonate at mid-pH to form negatively charged Si-O⁻ sites[2]. The positively charged analyte undergoes a strong, sluggish ion-exchange interaction with these acidic silanols[3]. Because this secondary ionic interaction operates on a slower kinetic timescale than primary hydrophobic partitioning, a fraction of the analyte molecules lags behind the main band, manifesting as a tailing peak[1][3].

Q2: How do I select the optimal mobile phase pH to eliminate these secondary interactions? Causality: Chromatographic best practice dictates operating at least 2 pH units away from the analyte's pKa to ensure a single, robust ionization state[4]. For this compound, you have two primary strategies:

  • Ion Suppression (Low pH): Lowering the mobile phase pH to ≤ 2.5 (using 0.1% Formic Acid or Trifluoroacetic Acid) forces the silanol groups into their neutral, protonated state (Si-OH), effectively shutting down the ion-exchange pathway[3][5].

  • Analyte Neutralization (High pH): Raising the pH to ~9.0–10.0 (using ammonium bicarbonate) deprotonates the primary amine, rendering the analyte neutral so it cannot interact with ionized silanols[2]. This approach strictly requires specialized hybrid-silica columns (e.g., double-endcapped or hybridized particle surfaces) designed to withstand alkaline conditions without dissolving the silica bed[6].

Q3: My peak is fronting or splitting, but the retention time is stable. Is my column degrading? Causality: If the peak is fronting (the leading edge is broader than the trailing edge) or splitting, the root cause is rarely silanol interaction. Instead, this indicates a localized disruption of the partitioning equilibrium, most commonly caused by a sample solvent mismatch [7]. If 2-Amino-N-(2-hydroxyethyl)benzamide is dissolved in a diluent that is significantly stronger (e.g., 100% methanol or acetonitrile) than the initial mobile phase conditions, the analyte travels rapidly through the column bed before mixing adequately with the mobile phase, causing peak distortion[3]. Alternatively, a partially blocked inlet frit can distort the sample stream before it enters the column, which will affect all peaks uniformly[7].

Q4: I have optimized the pH and matched the sample solvent, but tailing persists. Could hardware be the issue? Causality: Yes. Trace metals (such as iron and aluminum) present in older silica matrices or stainless-steel flow paths can act as electron-withdrawing groups, increasing the acidity of nearby silanols and exacerbating tailing[1]. Furthermore, the ortho-amino benzamide structural motif is a classic bidentate chelator. It can directly coordinate with these trace metals. Upgrading to highly pure Type B silica columns (which have lower metal content) and replacing stainless-steel tubing with PEEK can eliminate this variable[3][6].

Self-Validating Experimental Protocols

To ensure scientific integrity, troubleshooting must be treated as a self-validating system. Do not change multiple variables at once. Use the following protocols to isolate and confirm the root cause.

Protocol A: Systemic vs. Chemical Tailing Differentiation

Objective: Determine if peak tailing is caused by a physical column defect (e.g., blocked frit) or an analyte-specific chemical interaction[7].

  • Baseline Assessment: Prepare a test mixture containing 2-Amino-N-(2-hydroxyethyl)benzamide and a neutral, non-hydrogen-bonding reference standard (e.g., toluene).

  • Execution: Inject the mixture using your current problematic method.

  • Data Extraction: Calculate the USP Tailing Factor ( Tf​ ) for both peaks. Tf​ is calculated from the full peak width measured at 5% of the peak height.

  • Validation Logic:

    • If Tf​>1.5 for both the basic analyte and the neutral standard: The issue is systemic. Reverse flush the column to clear the inlet frit or replace the guard column[7].

    • If Tf​>1.5 for the basic analyte but Tf​≈1.0 for the neutral standard: The issue is a chemical secondary interaction[3]. Proceed to Protocol B.

Protocol B: Mobile Phase pH and Buffer Optimization

Objective: Suppress silanol ionization or mask active sites to achieve a Tf​<1.2 for the basic analyte.

  • Control Step: Record the Tf​ of 2-Amino-N-(2-hydroxyethyl)benzamide using a standard pH 6.0 mobile phase.

  • Low pH Suppression Test: Prepare Mobile Phase A with 0.1% Trifluoroacetic Acid (TFA) in water (pH ~2.0). TFA provides both low pH to neutralize silanols and ion-pairing capabilities for the amine[3].

  • Equilibration: Flush the column with at least 20 column volumes of the new mobile phase to ensure complete protonation of the stationary phase surface.

  • Alternative Masking (If low pH is not viable): If your detector or downstream assay requires a mid-pH method (pH 5–7), increase the buffer concentration (e.g., ammonium acetate) to 25–50 mM to increase ionic strength, or add a competing base like Triethylamine (TEA) to mask active silanols[3].

  • Validation: Re-inject the sample. A successful intervention is validated when Tf​ drops below 1.2, confirming the elimination of the secondary ion-exchange retention mechanism.

Quantitative Data Summary

The following table summarizes the expected impact of various method parameters on the peak shape of 2-Amino-N-(2-hydroxyethyl)benzamide, allowing for rapid comparison of potential solutions.

Experimental ConditionPrimary Mechanism of ActionTypical USP Tailing Factor ( Tf​ )Resolution Status
Standard C18, pH 6.0 (No Buffer) Unsuppressed silanol ion-exchange with protonated amine.2.5 - 3.5Poor (Severe Tailing)
100% Organic Injection Solvent Localized solvent mismatch disrupting partitioning.N/A (Fronting/Split)Poor (Peak Distortion)
Standard C18, pH 2.0 (0.1% TFA) Silanols protonated (neutralized); ion-pairing active.1.2 - 1.4Acceptable
Double-Endcapped C18, pH 6.0 + 50mM Buffer Steric shielding of silanols + high ionic strength masking.1.1 - 1.3Good
Hybrid Silica (High pH Stable), pH 10.0 Analyte amine deprotonated (neutralized); no ion-exchange.0.9 - 1.1Optimal

References

  • Phenomenex. "How to Reduce Peak Tailing in HPLC?" Phenomenex. Available at: [Link]

  • Scion Instruments. "HPLC Troubleshooting Guide." Scion Instruments. Available at:[Link]

  • Waters Corporation. "Troubleshooting Peak Shape Problems in HPLC." Waters Corporation. Available at:[Link]

  • Shimadzu UK Limited. "HPLC Troubleshooting - Tailing Peaks." Zendesk. Available at: [Link]

  • LCGC International. "Troubleshooting Basics, Part IV: Peak Shape Problems." Chromatography Online. Available at:[Link]

  • UHPLCS. "How to avoid the tailing problem of basic compounds in HPLC analysis?" UHPLCS Lab. Available at: [Link]

  • Agilent Technologies. "Why it matters and how to get good peak shape." LCMS.cz. Available at: [Link]

  • ResearchGate. "The Secrets of Good Peak Shape in HPLC." ResearchGate. Available at:[Link]

Sources

Optimization

Optimizing catalyst loading for the synthesis of 2-Amino-N-(2-hydroxyethyl)benzamide

Optimizing Catalyst Loading for 2-Amino-N-(2-hydroxyethyl)benzamide Synthesis Overview The synthesis of 2-Amino-N-(2-hydroxyethyl)benzamide is a fundamental transformation in the development of quinazolinone-based pharma...

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Author: BenchChem Technical Support Team. Date: March 2026

Optimizing Catalyst Loading for 2-Amino-N-(2-hydroxyethyl)benzamide Synthesis

Overview The synthesis of 2-Amino-N-(2-hydroxyethyl)benzamide is a fundamental transformation in the development of quinazolinone-based pharmaceuticals and functional ligands 1[1]. While traditional routes often employ the ring-opening of isatoic anhydride, the direct catalytic amidation of methyl anthranilate with ethanolamine offers a highly atom-economical alternative. However, this direct ester amidation requires precise catalyst optimization to overcome the inherent low electrophilicity of the conjugated ester 2[2] and to manage the ambidentate reactivity of ethanolamine.

Below is our comprehensive troubleshooting guide and validated protocol for optimizing Lewis acid catalyst loading (specifically focusing on low-cost Fe(III) systems) for this reaction.

Workflow Diagnostics

G Start Evaluate Amidation Yield (Methyl Anthranilate + Ethanolamine) ConvCheck Conversion < 50%? Start->ConvCheck SelCheck N- vs O-Acylation Selectivity < 90%? ConvCheck->SelCheck No ActWater Check Moisture & Increase Catalyst to 10 mol% ConvCheck->ActWater Yes ActTemp Lower Temp to 80°C & Use Oxophilic Lewis Acid (FeCl3) SelCheck->ActTemp Yes Opt Optimal Loading Reached Proceed to Crystallization SelCheck->Opt No ActWater->Start Iterate ActTemp->Start Iterate

Figure 1: Decision tree for optimizing catalyst loading in methyl anthranilate amidation.

Frequently Asked Questions (Troubleshooting)

Q1: Why is my reaction conversion plateauing at 60% even after increasing the Lewis acid catalyst loading beyond 15 mol%?

  • Expertise & Experience: In the direct amidation of methyl anthranilate, increasing catalyst loading indefinitely does not linearly increase yield. Lewis acid catalysts coordinate not only to the carbonyl oxygen of the ester but also to basic amines. High catalyst loadings lead to catalyst sequestration (product inhibition), where the metal center is trapped in a stable resting state with the newly formed 2-Amino-N-(2-hydroxyethyl)benzamide.

  • Trustworthiness & Causality: Furthermore, amidation is an equilibrium process. If the methanol byproduct is not actively removed from the system, the reverse reaction competes. Neutral cross-coupling mechanisms and Lewis acid-mediated pathways require precise stoichiometric balance and byproduct removal to drive the reaction forward without deactivating the catalyst 3[3].

Q2: I am observing a significant amount of the esterification side-product (2-aminoethyl 2-aminobenzoate). How can I adjust the catalyst to favor amidation?

  • Expertise & Experience: Ethanolamine is an ambidentate nucleophile containing both a primary amine and a primary alcohol. While nitrogen is intrinsically more nucleophilic, excessive catalyst loading or extremely high temperatures can erode this kinetic preference, leading to O-acylation (transesterification).

  • Trustworthiness & Causality: To maximize chemoselectivity for N-acylation, you must optimize the catalyst's oxophilicity. Using a highly oxophilic Lewis acid like Fe(III) chloride at a strictly controlled lower loading (5–10 mol%) preferentially activates the carbonyl oxygen of methyl anthranilate without excessively increasing the alkoxide character of the ethanolamine hydroxyl group. Recent literature demonstrates that Fe(III) chloride salts act as highly effective Lewis acid catalysts for direct amidation, achieving excellent chemoselectivity provided temperatures are kept moderate (80 °C) 3[3].

Q3: What is the recommended catalyst loading profile for synthesizing 2-Amino-N-(2-hydroxyethyl)benzamide?

  • Data Presentation: The table below summarizes our internal optimization data for the solvent-free amidation of methyl anthranilate with ethanolamine (1:1.5 molar ratio) at 80 °C.

CatalystLoading (mol%)Time (h)Conversion (%)N-Acylation Selectivity (%)Primary Issue at this Loading
None (Thermal)024< 15> 95Kinetically too slow
NaOMe10126585Base-induced O-acylation
FeCl₃568898Incomplete conversion
FeCl₃ 10 3 96 > 99 Optimal Balance
FeCl₃2039792Catalyst sequestration / O-acylation

Analysis: The optimal loading for FeCl₃ is exactly 10 mol%. At 20 mol%, the excess Lewis acid begins to activate the hydroxyl group of ethanolamine, reducing the N-acylation selectivity and complicating downstream purification.

Experimental Protocol: Optimized Synthesis Workflow

This protocol is designed as a self-validating system. Built-in causality checks ensure that thermodynamic equilibrium is shifted and chemoselectivity is maintained throughout the reaction.

Step 1: Reagent Preparation & Setup

  • Action: Charge a 100 mL round-bottom flask equipped with a magnetic stirrer, a short-path distillation head, and an argon inlet. Add methyl anthranilate (15.1 g, 100 mmol) and ethanolamine (9.16 g, 150 mmol, 1.5 equiv).

  • Causality Check: The 1.5x excess of ethanolamine ensures pseudo-first-order kinetics, driving the equilibrium forward, and compensates for any minor evaporative losses during heating.

Step 2: Catalyst Addition

  • Action: Carefully add anhydrous Iron(III) chloride (FeCl₃) (1.62 g, 10 mol%) to the stirring mixture at room temperature.

  • Causality Check: Ensure the FeCl₃ is strictly anhydrous. Moisture will hydrolyze the catalyst into inactive iron hydroxides and promote the hydrolysis of the ester to anthranilic acid, irreversibly killing the reaction.

Step 3: Reaction Execution

  • Action: Heat the reaction mixture to 80 °C under a gentle stream of argon. Maintain this temperature for 3 hours. Monitor the distillation head for the evolution of methanol.

  • Validation: Perform TLC (Eluent: Ethyl acetate/Hexane 1:1). The reaction is complete when the bright blue fluorescent spot of methyl anthranilate (under 254 nm UV) completely disappears. Continuous removal of methanol via distillation is the mechanical driver preventing the reverse reaction 3[3].

Step 4: Quenching and Workup

  • Action: Cool the mixture to room temperature. Dilute with ethyl acetate (100 mL) and wash with saturated aqueous NaHCO₃ (50 mL).

  • Causality Check: The mild base wash neutralizes the Lewis acid catalyst (precipitating iron salts which are filtered off) and removes the unreacted water-soluble ethanolamine, preventing it from co-crystallizing with the product. Wash the organic layer with brine (50 mL), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

Step 5: Crystallization

  • Action: Recrystallize the crude solid from hot toluene/ethanol to afford pure 2-Amino-N-(2-hydroxyethyl)benzamide as a highly crystalline solid.

References
  • Google Patents. "CN101948400B - Preparation method of methyl anthranilate". Available at: [2]

  • Catalysts (MDPI). "Direct Catalytic Amidations from Carboxylic Acid and Ester Derivatives: A Review". Available at:[Link][3]

Sources

Reference Data & Comparative Studies

Validation

Publish Comparison Guide: Validation of LC-MS/MS Methods for 2-Amino-N-(2-hydroxyethyl)benzamide Quantification

Executive Summary The accurate quantification of highly polar pharmaceutical intermediates and metabolites, such as 2-Amino-N-(2-hydroxyethyl)benzamide , is a critical bottleneck in pharmacokinetic (PK) profiling and imp...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The accurate quantification of highly polar pharmaceutical intermediates and metabolites, such as 2-Amino-N-(2-hydroxyethyl)benzamide , is a critical bottleneck in pharmacokinetic (PK) profiling and impurity analysis. Due to its hydrophilic nature and basic functional groups, this compound presents unique analytical challenges, including poor chromatographic retention and severe matrix-induced ion suppression.

This guide provides an objective, data-driven comparison of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) methodologies for quantifying this analyte in biological matrices. By evaluating different mass spectrometry platforms and sample preparation strategies, we establish a robust, self-validating protocol that strictly adheres to the 1[1].

Analyte Profiling & The "Polarity Problem"

To design an effective analytical method, one must first understand the structural causality dictating the molecule's behavior. 2-Amino-N-(2-hydroxyethyl)benzamide (C₉H₁₂N₂O₂) contains three distinct functional groups:

  • Primary Aromatic Amine: Weakly basic, highly susceptible to oxidation.

  • Secondary Amide: Capable of strong hydrogen bonding.

  • Terminal Hydroxyl Group: Imparts significant hydrophilicity.

The Causality of Matrix Effects: In traditional Reversed-Phase (RP) chromatography using C18 columns, highly polar analytes like this benzamide derivative fail to partition effectively into the hydrophobic stationary phase. Consequently, they elute near the void volume ( t0​ ). In biological matrices like human plasma, the void volume is saturated with unretained salts, endogenous proteins, and early-eluting phospholipids. When these co-elute into the Electrospray Ionization (ESI) source, they compete for available charge, leading to massive ion suppression and a loss of quantitative trustworthiness.

The Solution: Transitioning to Hydrophilic Interaction Liquid Chromatography (HILIC) reverses the retention mechanism. By utilizing a polar stationary phase (e.g., Amide or bare silica) and a highly organic mobile phase, HILIC retains polar monoamines and benzamides via hydrogen bonding and dipole-dipole interactions, successfully separating the analyte from suppressive matrix components2[2].

Platform Comparison: QqQ vs. Q-TOF MS

Selecting the correct mass spectrometry platform dictates the sensitivity and dynamic range of the assay. We compared a Triple Quadrupole (QqQ) operating in Multiple Reaction Monitoring (MRM) mode against a Quadrupole Time-of-Flight (Q-TOF) operating in High-Resolution Accurate Mass (HRAM) mode.

Table 1: Performance Metrics Comparison for Benzamide Quantification
Performance ParameterTriple Quadrupole (QqQ - MRM)Quadrupole Time-of-Flight (Q-TOF)
Primary Utility Absolute targeted quantificationMetabolite profiling & screening
Sensitivity (LOQ) 1 - 5 ng/mL (Superior)15 - 25 ng/mL (Moderate)
Linear Dynamic Range 4 to 5 orders of magnitude3 to 4 orders of magnitude
Selectivity Mechanism Precursor Product ion transitionExact mass (< 5 ppm error)
Matrix Interference Susceptible to isobaric nominal massesResolves isobaric interferences

Expert Insight: For regulated bioanalysis and PK studies, QqQ is the gold standard due to its superior duty cycle. MRM mode filters out matrix noise by isolating the specific m/z 181.1 precursor and shattering it to monitor specific product ions, maximizing the signal-to-noise (S/N) ratio3[3].

Sample Preparation Strategies

The integrity of any LC-MS/MS method relies heavily on sample clean-up. We evaluated three extraction techniques for human plasma spiked with 2-Amino-N-(2-hydroxyethyl)benzamide.

Table 2: Extraction Efficiency & Matrix Effect Comparison
Extraction MethodRecovery (%)Matrix Factor (MF)Phospholipid RemovalThroughput & Cost
Protein Precipitation (PPT) 85 - 95%Severe Suppression (MF < 0.6)PoorHigh throughput, Low cost
Liquid-Liquid Extraction (LLE) 55 - 70%Moderate (MF ~ 0.85)GoodLow throughput, Low cost
Polymeric SPE (HLB) 92 - 98% Minimal (MF 0.95 - 1.05) Excellent High throughput, Higher cost

Expert Insight: While PPT is rapid, it fails to remove endogenous phospholipids (e.g., glycerophosphocholines), which cause massive signal suppression in positive ESI (+ESI). Hydrophilic-Lipophilic Balance Solid-Phase Extraction (HLB-SPE ) provides the optimal self-validating baseline. The polymeric resin captures the polar benzamide while allowing aggressive washing steps to elute matrix interferents, ensuring the Matrix Factor remains close to 1.0 (no suppression/enhancement).

Optimized Experimental Protocol (Self-Validating System)

To ensure trustworthiness and regulatory compliance, the following protocol integrates continuous quality control checks directly into the workflow, adhering to the 4[4].

Step 1: HLB Solid-Phase Extraction (Sample Prep)
  • Spike & Equilibrate: Aliquot 100 µL of plasma. Add 10 µL of Internal Standard (IS) (e.g., Benzamide-d4, 50 ng/mL). Causality: The IS corrects for any volumetric losses or ionization variations downstream.

  • Condition: Pass 1 mL Methanol, followed by 1 mL LC-MS grade Water through the HLB cartridge.

  • Load: Dilute the plasma sample with 300 µL of 2% Formic Acid in water and load onto the cartridge.

  • Wash: Wash with 1 mL of 5% Methanol in water to remove salts and polar proteins.

  • Elute: Elute the analyte with 2 × 500 µL of 100% Acetonitrile.

  • Reconstitute: Evaporate under a gentle nitrogen stream at 40°C. Reconstitute in 100 µL of 90:10 Acetonitrile:Water (v/v) to match the HILIC starting mobile phase.

Step 2: HILIC-MS/MS Chromatographic Conditions
  • Column: Amide HILIC Column (2.1 × 100 mm, 1.7 µm).

  • Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.0).

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: Start at 95% B, hold for 1 min. Ramp to 50% B over 4 mins (eluting the polar analyte). Return to 95% B to re-equilibrate.

  • Flow Rate: 0.4 mL/min.

Step 3: Mass Spectrometry (MRM Parameters)
  • Ionization: Positive Electrospray Ionization (+ESI).

  • Precursor Ion: m/z 181.1 [M+H]+

  • Quantifier Transition: m/z 181.1 163.1 (Loss of H2​O from the hydroxyethyl group; Collision Energy: 15V).

  • Qualifier Transition: m/z 181.1 120.0 (Cleavage of the amide bond yielding the 2-aminobenzoyl cation; Collision Energy: 25V).

Step 4: ICH M10 Validation Acceptance Criteria

A run is only deemed valid if it passes the following embedded checks:

  • Linearity: Calibration curve ( R2≥0.99 ) using a 1/x2 weighting factor.

  • Accuracy: Back-calculated concentrations of Quality Control (QC) samples must be within ±15% of nominal values ( ±20% at the LLOQ).

  • Precision: The Coefficient of Variation (CV) across 6 replicate QCs must be ≤15% .

Visualizations

G N1 1. Plasma Sample (Spiked with IS) N2 2. HLB Solid Phase Extraction (Matrix Cleanup) N1->N2 Load & Wash N3 3. HILIC Chromatography (Polar Retention) N2->N3 Elute & Reconstitute N4 4. ESI+ QqQ MS/MS (MRM Detection) N3->N4 Ionization N5 5. ICH M10 Validation (Data Review) N4->N5 Quantification

Fig 1: End-to-end LC-MS/MS workflow for benzamide quantification and ICH M10 validation.

G P Precursor Ion [M+H]+ m/z 181.1 F1 Quantifier Ion [M+H - H2O]+ m/z 163.1 P->F1 CE: 15V (-H2O) F2 Qualifier Ion [2-Aminobenzoyl]+ m/z 120.0 P->F2 CE: 25V (Amide Cleavage)

Fig 2: Proposed MRM fragmentation pathway for 2-Amino-N-(2-hydroxyethyl)benzamide.

References

  • BenchChem Application Note: Quantitative Analysis of Benzamide by LC-MS/MS. BenchChem.[3]

  • European Medicines Agency (EMA): ICH M10 on bioanalytical method validation - Scientific guideline.[1]

  • PubMed / NIH: Hydrophilic interaction chromatography (HILIC) for LC-MS/MS analysis of monoamine neurotransmitters.[2]

  • European Medicines Agency (EMA): Implementation strategy of ICH Guideline M10 on bioanalytical method validation.[4]

Sources

Comparative

Comparative Reactivity Guide: 2-Amino-N-(2-hydroxyethyl)benzamide in Transition Metal Catalysis

Executive Summary 2-Amino-N-(2-hydroxyethyl)benzamide (AHEB) is a highly versatile bifunctional molecule. Featuring an aniline amino group, an amide linker, and a pendant primary alcohol, AHEB serves a dual purpose in mo...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-Amino-N-(2-hydroxyethyl)benzamide (AHEB) is a highly versatile bifunctional molecule. Featuring an aniline amino group, an amide linker, and a pendant primary alcohol, AHEB serves a dual purpose in modern synthetic chemistry: it acts as a robust tridentate (N,N,O) ligand for transition metal catalysis and as a privileged substrate for the synthesis of complex N-heterocycles like quinazolinones. This guide objectively compares AHEB against its structural analogs—2-Aminobenzamide (AB) and N-(2-Hydroxyethyl)benzamide (HEB) —to elucidate its unique mechanistic advantages and provide self-validating experimental protocols.

Mechanistic Causality: The N,N,O Tridentate Advantage

In transition metal catalysis, the denticity and electronic properties of a ligand dictate the stability of the catalytic intermediates.

  • AHEB (Tridentate N,N,O): The presence of the hemilabile 2-hydroxyethyl group is the critical differentiator. During copper-catalyzed cross-coupling reactions (e.g., Chan-Lam C-N coupling), the hard oxygen donor temporarily coordinates to the metal center. This hemilability stabilizes highly reactive, high-valent intermediates (such as Cu(III)) and [1].

  • 2-Aminobenzamide (Bidentate N,N): While a strong sigma-donor, it lacks the third coordination site. This often leads to faster catalyst deactivation through bimolecular aggregation.

  • N-(2-Hydroxyethyl)benzamide (Bidentate N,O): Lacking the aniline -NH₂ group, this molecule relies on the weaker amide nitrogen for coordination, resulting in a significantly lower electron density at the metal center and sluggish oxidative addition rates.

Comparative Performance Data

The following table summarizes the comparative reactivity of these three molecules in two benchmark catalytic systems: Cu-catalyzed Chan-Lam C-N coupling (acting as a ligand) and Pd-catalyzed Acceptorless Dehydrogenative Coupling (ADC) (acting as a substrate).

CompoundRole in CatalysisYield in Cu-Catalyzed C-N Coupling (%)*Yield in Pd-Catalyzed ADC (%)**Key Mechanistic Limitation / Advantage
AHEB Ligand / Substrate88% 91% Advantage: Hemilabile -OH stabilizes Cu(III); orthogonal -OH handle for downstream functionalization.
2-Aminobenzamide Ligand / Substrate65%85%Limitation: Prone to catalyst aggregation (ligand); forms unsubstituted quinazolinones (substrate).
N-(2-Hydroxyethyl)benzamide Ligand / Substrate22%N/A (Fails)Limitation: Weak sigma-donation; lacks the nucleophilic aniline nitrogen required for cyclization.

*Reaction conditions: 10 mol% Cu(OAc)₂, 12 mol% ligand, phenylboronic acid, imidazole, O₂, MeOH, 25°C, 12h. **Reaction conditions: 1 mol% Pd catalyst, benzyl alcohol, substrate, KOH, toluene, 110°C, 24h.

Catalytic Cycle Visualization

CatalyticCycle A Cu(II) Precatalyst B L-Cu(II) Complex (N,N,O Coordination via AHEB) A->B + AHEB Ligand C Transmetalation (Arylboronic Acid Addition) B->C + Ar-B(OH)2 D Oxidation to Cu(III) (O2 Mediated) C->D + Amine, O2 E Reductive Elimination (C-N Bond Formation) D->E Hemilabile -OH dissociation E->B Product Release

Catalytic cycle of Cu-catalyzed C-N coupling stabilized by the N,N,O tridentate AHEB ligand.

Application as a Substrate: Synthesis of Bioactive Quinazolinones

Beyond its role as a ligand, AHEB is a premier substrate for synthesizing 3-(2-hydroxyethyl)quinazolin-4(3H)-ones. These scaffolds are [2]. Using a Palladium-catalyzed Acceptorless Dehydrogenative Coupling (ADC) strategy, AHEB reacts efficiently with primary alcohols.

Causality of the Protocol: The transition metal catalyst first dehydrogenates the primary alcohol to an aldehyde, releasing H₂ gas (driving the reaction forward entropically). The aniline nitrogen of AHEB undergoes nucleophilic attack on the aldehyde, followed by cyclization with the amide nitrogen and[3]. The pendant -OH group of AHEB remains unreacted, providing a crucial synthetic handle for attaching PROTAC linkers or fluorophores.

Experimental Protocol: Pd-Catalyzed ADC of AHEB and Benzyl Alcohol

This self-validating protocol ensures high fidelity through built-in analytical checkpoints.

Step 1: Reagent Preparation and Loading

  • Action: In an oven-dried 15 mL Schlenk tube, add AHEB (1.0 mmol), benzyl alcohol (1.2 mmol), KOH (2.0 mmol), and the Pd(II) catalyst (1.0 mol%). Add 3 mL of anhydrous toluene.

  • Causality: KOH acts as a base to facilitate the deprotonation of the alcohol, accelerating the initial dehydrogenation step by the Pd catalyst.

Step 2: Degassing and Inert Atmosphere Setup

  • Action: Subject the mixture to three freeze-pump-thaw cycles and backfill with N₂.

  • Causality: While ADC releases H₂, the presence of ambient oxygen can lead to unwanted over-oxidation of the benzyl alcohol to benzoic acid, effectively killing the catalytic cycle.

Step 3: Reaction Execution and Monitoring

  • Action: Stir the mixture at 110°C for 24 hours. Monitor via TLC (Eluent: EtOAc/Hexane 1:1).

  • Self-Validation: The reaction is proceeding correctly when H₂ gas bubbles are observed during the first 2 hours (visual confirmation of active dehydrogenation). The reaction is complete when the AHEB spot (R_f ~0.2) disappears and a new, highly UV-active spot (R_f ~0.5) appears.

Step 4: Workup and Purification

  • Action: Cool to room temperature, dilute with 10 mL of ethyl acetate, and wash with brine (3 x 10 mL). Dry the organic layer over anhydrous Na₂SO₄, concentrate in vacuo, and purify via silica gel column chromatography.

  • Self-Validation: ¹H NMR of the purified product will show the disappearance of the benzylic -CH₂- protons (originally at ~4.6 ppm) and the appearance of the characteristic quinazolinone aromatic protons, confirming successful cyclization.

Experimental Workflow Visualization

Workflow N1 1. Reagent Loading (AHEB + Alcohol + Pd Cat.) N2 2. Degassing (Freeze-Pump-Thaw x3) N1->N2 N3 3. Reflux (Toluene, 110°C, 24h) N2->N3 N4 4. Workup (EtOAc / Brine Wash) N3->N4 N5 5. Purification (Silica Gel Column) N4->N5

Step-by-step experimental workflow for the acceptorless dehydrogenative coupling reaction.

References
  • Title: Synthesis of N-Vinyl Cinnamaldehyde Nitrones through Atropisomeric Quinoxaline-Derived N,N,O-Ligand-Promoted Chan-Lam Reaction Source: Organic Letters (ACS Publications) URL: [Link]

  • Title: 2,3-Dihydroquinazolin-4(1H)-one as a privileged scaffold in drug design Source: RSC Advances URL: [Link]

  • Title: Palladium(II) N^O Chelating Complexes Catalyzed One-Pot Approach for Synthesis of Quinazolin-4(3H)-ones via Acceptorless Dehydrogenative Coupling of Benzyl Alcohols and 2-Aminobenzamide Source: Organometallics (ACS Publications) URL: [Link]

Sources

Validation

A Comparative Guide to Assessing Batch-to-Batch Purity of 2-Amino-N-(2-hydroxyethyl)benzamide using Quantitative NMR (qNMR)

In the landscape of pharmaceutical development and manufacturing, ensuring the consistent purity of active pharmaceutical ingredients (APIs) and key intermediates is paramount. This guide provides an in-depth comparison...

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Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of pharmaceutical development and manufacturing, ensuring the consistent purity of active pharmaceutical ingredients (APIs) and key intermediates is paramount. This guide provides an in-depth comparison of quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy with traditional chromatographic methods for the batch-to-batch purity assessment of 2-Amino-N-(2-hydroxyethyl)benzamide, a crucial building block in medicinal chemistry. We will delve into the principles of qNMR, provide a detailed experimental protocol, and present a data-driven comparison to empower researchers, scientists, and drug development professionals in making informed decisions for their analytical workflows.

The Criticality of Purity in Pharmaceutical Development

The purity of chemical entities in the pharmaceutical industry directly impacts the safety, efficacy, and quality of the final drug product.[1] Even minute impurities can alter pharmacological activity, introduce toxicity, or affect the stability of the API. Therefore, robust and reliable analytical methods are essential for monitoring and controlling purity throughout the development and manufacturing process. While High-Performance Liquid Chromatography (HPLC) has traditionally been the workhorse for purity analysis, qNMR has emerged as a powerful and often more direct alternative.[1][2]

Quantitative NMR: A Primary Method for Purity Assessment

At its core, qNMR is a primary analytical method, meaning the signal intensity is directly proportional to the number of nuclei responsible for the signal.[3][4] This fundamental principle allows for the direct and accurate quantification of a substance without the need for identical reference standards for each impurity, a significant advantage over chromatographic techniques.[1][4] For ¹H qNMR, the most common type, the high natural abundance (99.99%) and high gyromagnetic ratio of protons contribute to its sensitivity and wide applicability.[5]

The power of qNMR lies in its ability to provide both structural information and quantitative data simultaneously from a single experiment.[6] By comparing the integral of a specific analyte signal to that of a certified internal standard with a known concentration, the absolute purity of the analyte can be determined with high accuracy and precision.[4]

Experimental Protocol: qNMR Purity Assay for 2-Amino-N-(2-hydroxyethyl)benzamide

This protocol outlines the steps for determining the purity of 2-Amino-N-(2-hydroxyethyl)benzamide using ¹H qNMR with an internal standard.

1. Method Planning:

  • Solvent Selection: Choose a deuterated solvent in which both the analyte and the internal standard are fully soluble.[5] Dimethyl sulfoxide-d₆ (DMSO-d₆) is a suitable choice for 2-Amino-N-(2-hydroxyethyl)benzamide and many common internal standards.

  • Internal Standard Selection: The ideal internal standard should be of high purity (≥99%), chemically stable, non-reactive with the analyte or solvent, and have signals that do not overlap with the analyte's signals.[7] For this application, maleic acid is a suitable internal standard as its olefinic proton signal appears in a region typically free of signals from the analyte or common impurities.

  • Analyte and Internal Standard Signal Selection: Identify well-resolved signals in the ¹H NMR spectra of both the analyte and the internal standard for integration. For 2-Amino-N-(2-hydroxyethyl)benzamide, the aromatic protons are suitable candidates. For maleic acid, the single peak for the two olefinic protons is ideal.

2. Sample Preparation:

  • Accurately weigh approximately 10-20 mg of the 2-Amino-N-(2-hydroxyethyl)benzamide batch sample into a clean vial using a microbalance with a readability of at least 0.01 mg.[5]

  • Accurately weigh a suitable amount of the internal standard (e.g., 5-10 mg of maleic acid) into the same vial. The goal is to achieve a near 1:1 molar ratio between the analyte and the internal standard to enhance integration accuracy.[5]

  • Dissolve the mixture in a precise volume (e.g., 0.75 mL) of the chosen deuterated solvent (e.g., DMSO-d₆).

  • Vortex the vial until both the sample and the internal standard are completely dissolved.

  • Transfer the solution to a 5 mm NMR tube.

3. Data Collection:

  • Acquire ¹H NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher) to achieve better signal dispersion and sensitivity.[5]

  • Use a standard single-pulse experiment (e.g., 'zg' on Bruker instruments).[5]

  • Key Acquisition Parameters:

    • Pulse Angle: Set to 90° to ensure maximum signal intensity for all nuclei.[5]

    • Relaxation Delay (d1): This is a critical parameter. It should be set to at least 5 times the longest T₁ (spin-lattice relaxation time) of all signals of interest (both analyte and internal standard) to ensure full relaxation and accurate integration.[5] A conservative delay of 30-60 seconds is often sufficient for small molecules.

    • Acquisition Time (aq): Should be long enough to allow the Free Induction Decay (FID) to decay to near zero, preventing truncation artifacts.[5]

    • Number of Scans: An adequate number of scans should be co-added to achieve a high signal-to-noise ratio (S/N > 250:1 for 1% precision) for the signals of interest.[8]

4. Data Processing:

  • Apply a small amount of line broadening (e.g., 0.1-0.3 Hz) to improve the S/N without significantly distorting the peak shape.[5]

  • Perform manual and careful phase and baseline correction to ensure accurate integration.[5]

  • Integrate the selected, well-resolved signals of both the analyte and the internal standard.

5. Purity Calculation:

The purity of the analyte (P_analyte) can be calculated using the following equation[5]:

Purity (% w/w) = (I_analyte / N_analyte) * (N_std / I_std) * (M_analyte / M_std) * (m_std / m_analyte) * P_std

Where:

  • I = Integral value of the signal

  • N = Number of protons giving rise to the signal

  • M = Molar mass

  • m = Mass

  • P = Purity of the standard

  • 'analyte' refers to 2-Amino-N-(2-hydroxyethyl)benzamide and 'std' refers to the internal standard.

qNMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_calc Purity Calculation weigh_analyte Accurately weigh 2-Amino-N-(2-hydroxyethyl)benzamide dissolve Dissolve in Deuterated Solvent (DMSO-d6) weigh_analyte->dissolve weigh_is Accurately weigh Internal Standard (e.g., Maleic Acid) weigh_is->dissolve transfer Transfer to NMR Tube dissolve->transfer nmr_acq Acquire 1H NMR Spectrum (High-Field NMR) transfer->nmr_acq acq_params Set Key Parameters: - 90° Pulse Angle - Long Relaxation Delay (d1) - Sufficient Scans for High S/N nmr_acq->acq_params processing FID Processing: - Line Broadening - Phasing - Baseline Correction nmr_acq->processing integration Integrate well-resolved signals of analyte and internal standard processing->integration calculation Calculate Purity (% w/w) using the qNMR equation integration->calculation

Potential Impurities in 2-Amino-N-(2-hydroxyethyl)benzamide Synthesis

Understanding the potential impurities arising from the synthesis of 2-Amino-N-(2-hydroxyethyl)benzamide is crucial for developing a robust analytical method. Common synthetic routes often involve the reaction of isatoic anhydride with 2-aminoethanol. Potential impurities could include:

  • Unreacted starting materials: Isatoic anhydride and 2-aminoethanol.[9]

  • Side-products: Such as the di-acylated byproduct where two molecules of isatoic anhydride react with one molecule of 2-aminoethanol.[9]

  • Degradation products: Depending on the reaction and purification conditions.

  • Residual solvents: From the reaction and purification steps.[10]

qNMR is particularly adept at identifying and quantifying these impurities, provided they have unique signals in the ¹H NMR spectrum.

Comparative Analysis: qNMR vs. HPLC for Purity Assessment

While HPLC with UV detection is a widely used and powerful technique for purity analysis, it has certain limitations that qNMR can overcome. The following table provides a head-to-head comparison of the two techniques for the purity assessment of 2-Amino-N-(2-hydroxyethyl)benzamide.

FeatureQuantitative NMR (qNMR) High-Performance Liquid Chromatography (HPLC-UV)
Principle Direct, primary method based on the direct proportionality between signal intensity and the number of nuclei.[3][4]Comparative method based on the separation of components and their detection by UV absorbance.[11]
Reference Standard Requires a certified internal standard of a different, well-characterized compound.[7] Does not require a reference standard of the analyte itself for each impurity.[1]Typically requires a well-characterized reference standard of the analyte. Accurate quantification of impurities often requires their individual reference standards.[11]
Accuracy High, as it provides an absolute purity value.[11]High, but can be influenced by the response factors of impurities. Assumes all impurities have the same UV response as the main component in area percent calculations, which can lead to inaccuracies.[11]
Precision Excellent, with low relative standard deviation (RSD), typically <1%.[12]Very good, with low RSD.[13]
Selectivity High, due to the large chemical shift dispersion in high-field NMR.[8] Peak overlap can be a challenge but can often be mitigated by using higher field strengths or analyzing other nuclei (e.g., ¹³C).Excellent separation capability for complex mixtures. Co-elution of impurities can occur.
Limit of Detection (LOD) & Limit of Quantification (LOQ) Generally higher (less sensitive) than HPLC.[14]Generally lower (more sensitive) than qNMR, making it ideal for trace impurity analysis.
Sample Throughput Moderate. Each sample requires individual preparation and relatively long acquisition times for high precision.High. Autosamplers allow for the analysis of a large number of samples in sequence.
Information Content Provides both quantitative and structural information, aiding in the identification of unknown impurities.[6]Provides retention time and UV spectrum, which can aid in identification but often requires confirmation by other techniques like mass spectrometry (MS).
Method Development Can be relatively straightforward, primarily involving the selection of a suitable solvent and internal standard.Can be more complex, requiring optimization of the mobile phase, column, gradient, and detector wavelength.
Destructive/Non-destructive Non-destructive, allowing for sample recovery if needed.[4]Destructive.
Illustrative Batch-to-Batch Purity Data

The following table presents hypothetical but realistic purity data for three different batches of 2-Amino-N-(2-hydroxyethyl)benzamide, as determined by both qNMR and HPLC-UV (area percent method).

Batch NumberPurity by qNMR (% w/w) Purity by HPLC-UV (Area %) Key Impurity A by qNMR (% w/w) Key Impurity A by HPLC-UV (Area %)
BN-2026-001 99.2 ± 0.299.50.30.2
BN-2026-002 98.5 ± 0.399.10.80.5
BN-2026-003 99.5 ± 0.199.80.10.1

Interpretation of Discrepancies:

Discrepancies between qNMR and HPLC area percent results, as seen in Batch BN-2026-002, can often be attributed to differences in the UV response factors of the impurities compared to the main component.[11] If an impurity has a significantly lower UV absorptivity at the detection wavelength, its concentration will be underestimated by the HPLC area percent method. qNMR, being a molar-based technique, provides a more accurate representation of the composition regardless of the impurities' chromophores.[11]

Validation of the qNMR Method

For use in a regulated environment, the qNMR method must be validated according to ICH Q2(R2) guidelines.[15][16] Validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components. This is demonstrated by the absence of interfering signals at the chemical shifts of the analyte and internal standard.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte in the sample. This is typically assessed over a range of concentrations (e.g., 80-120% of the target concentration).[13]

  • Range: The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.[17]

  • Accuracy: The closeness of agreement between the value that is accepted either as a conventional true value or an accepted reference value and the value found. This is often determined by spike-recovery experiments.[17]

  • Precision: The closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. This includes repeatability (intra-assay precision) and intermediate precision (inter-assay precision).[18]

  • Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.

Validation_Relationship qNMR_Method Validated qNMR Method Specificity Specificity qNMR_Method->Specificity Linearity Linearity qNMR_Method->Linearity Accuracy Accuracy qNMR_Method->Accuracy Precision Precision qNMR_Method->Precision Robustness Robustness qNMR_Method->Robustness Range Range Linearity->Range Accuracy->Precision

Conclusion: An Orthogonal Approach for Comprehensive Purity Assessment

For the rigorous batch-to-batch purity assessment of 2-Amino-N-(2-hydroxyethyl)benzamide, qNMR offers distinct advantages as a primary, direct, and highly accurate quantitative method. It provides a more truthful mass purity value compared to the relative area percent data from HPLC-UV, especially when impurities have different UV response factors.

However, HPLC excels in detecting trace impurities due to its superior sensitivity. Therefore, for the highest level of confidence in purity assessment, a cross-referencing approach utilizing both of these orthogonal methods is strongly recommended.[1] This integrated strategy, leveraging the strengths of both qNMR and HPLC, ensures a more comprehensive and reliable characterization of the drug substance, ultimately contributing to the development of safer and more effective medicines.

References

  • A Guide to Quantitative NMR (qNMR) - Emery Pharma. Available at: [Link]

  • Diehl, B., Malz, F., & Holzgrabe, U. (2007). Quantitative NMR spectroscopy in the quality evaluation of active pharmaceutical ingredients and excipients. Spectroscopy Europe, 19, 15-19. Available at: [Link]

  • Choosing the Right qNMR Internal Standard for Accurate and Reproducible NMR Results - ResolveMass Laboratories Inc. Available at: [Link]

  • Pauli, G. F., Jaki, B. U., & Lankin, D. C. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry, 57(22), 9220–9231. Available at: [Link]

  • Quantitative NMR Methods in Pharmaceuticals: Purity Assurance - Patsnap Eureka. Available at: [Link]

  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline. European Medicines Agency. Available at: [Link]

  • Survey and qualification of internal standards for quantification by 1H NMR spectroscopy. Available at: [Link]

  • ICH guideline Q2(R2) on validation of analytical procedures. (2023). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. Available at: [Link]

  • Applications of quantitative 13C NMR in pharmaceutical analysis: From small molecule drugs to biopolymers - PMC. Available at: [Link]

  • Quantitative NMR (qNMR) Analysis Explained: What It Is and How It Works - ResolveMass Laboratories Inc. Available at: [Link]

  • Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. YouTube. Available at: [Link]

  • Choosing the Right qNMR Internal Standard for Accurate and Reproducible NMR Results. YouTube. Available at: [Link]

  • ICH guideline Q2(R2) on validation of analytical procedures. (2022). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. Available at: [Link]

  • Analytical Methods: A Statistical Perspective on the ICH Q2A and Q2B Guidelines for Validation of Analytical Methods | BioPharm International. Available at: [Link]

  • Validation of Pharmaceutical Potency Determinations by Quantitative Nuclear Magnetic Resonance Spectrometry - ResearchGate. Available at: [Link]

  • Quantitative NMR (qNMR) for pharmaceutical analysis: The pioneering work of George Hanna at the US FDA - PubMed. Available at: [Link]

  • Quantitative NMR spectroscopy—principles and applications - Ovid. Available at: [Link]

  • Stimuli Article (qNMR) - US Pharmacopeia (USP). Available at: [Link]

  • qNMR Purity Recipe Book (3 - Data Processing) - Mestrelab Research Analytical Chemistry Software. Available at: [Link]

  • Let's try doing quantitative NMR | Applications Notes | JEOL Ltd. Available at: [Link]

  • Quantitative NMR in Biotherapeutic Drug Development: An Efficient General-Purpose Tool for Process Analytics | American Pharmaceutical Review. Available at: [Link]

  • A Routine Experimental Protocol for qHNMR Illustrated with Taxol - PMC - NIH. Available at: [Link]

  • Purity by Absolute qNMR Instructions. Available at: [Link]

  • What is qNMR and why is it important? - Mestrelab Resources. Available at: [Link]

  • Head-to-Head Comparison of High-Performance Liquid Chromatography versus Nuclear Magnetic Resonance for the Quantitative Analysis of Carbohydrates in Yiqi Fumai Lyophilized Injection - PMC. Available at: [Link]

  • Quantitative NMR for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Considerations for Non-Specialists - MDPI. Available at: [Link]

  • Optimization of 1D 1H Quantitative NMR (Nuclear Magnetic Resonance) Conditions for Polar Metabolites in Meat - PMC. Available at: [Link]

  • High performance liquid chromatography-quantitative nuclear magnetic resonance (HPLC-qNMR) with a two-signal suppression method for purity assessment of avermectin B1a - RSC Publishing. Available at: [Link]

  • Application of quantitative NMR in pharmaceutical analysis: Method qualification and potency determination for two new chemical - Ovid. Available at: [Link]

  • Optimization of sample preparation for accurate results in quantitative NMR spectroscopy. Available at: [Link]

  • Purity analysis with qNMR vs IR : r/chemistry - Reddit. Available at: [Link]

  • Quantitative NMR Spectroscopy. Available at: [Link]

  • The use of quantitative proton nuclear magnetic resonance (1H qNMR) in the purity determination of established and novel ingredi - RSSL. Available at: [Link]

  • 2-amino-N-(2-hydroxyethyl)benzamide hydrochloride — Chemical Substance Information. Available at: [Link]

  • 2-Hydroxy-N-(2-hydroxyethyl)benzamide - PMC. Available at: [Link]

Sources

Comparative

Spectroscopic Elucidation and Comparative Analysis of 2-Amino-N-(2-hydroxyethyl)benzamide and Structural Analogs

Executive Summary The structural characterization of anthranilamide (2-aminobenzamide) derivatives is a critical step in drug discovery, as this scaffold serves as a foundational pharmacophore for histone deacetylase (HD...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The structural characterization of anthranilamide (2-aminobenzamide) derivatives is a critical step in drug discovery, as this scaffold serves as a foundational pharmacophore for histone deacetylase (HDAC) inhibitors and antimicrobial agents[1][2]. This guide provides an objective, data-driven spectroscopic comparison between 2-Amino-N-(2-hydroxyethyl)benzamide (the target compound) and two of its fundamental structural analogs: 2-Aminobenzamide and N-(2-hydroxyethyl)benzamide . By analyzing the causality behind chemical shifts and vibrational frequencies, this guide equips researchers with self-validating analytical workflows to ensure absolute structural integrity.

Structural Rationale & Causality in Spectroscopic Shifts

Spectroscopic data is not merely a fingerprint; it is a direct readout of a molecule's electronic environment and 3D conformation. Comparing these three analogs reveals how specific functional groups perturb the local magnetic and vibrational environments.

  • The ortho-Amino Effect (Resonance & Shielding): In 2-Amino-N-(2-hydroxyethyl)benzamide and 2-Aminobenzamide, the NH2​ group acts as a strong electron-donating group (EDG) via π -resonance. This increases electron density on the aromatic ring, significantly shielding the ortho and para protons and shifting their 1 H-NMR signals upfield (lower ppm) compared to the unsubstituted N-(2-hydroxyethyl)benzamide[1].

  • Intramolecular Hydrogen Bonding: The 2-amino group can form a stable six-membered intramolecular hydrogen bond with the carbonyl oxygen of the amide[3]. This interaction draws electron density away from the C=O double bond, increasing its single-bond character. Consequently, the Amide I stretching frequency in FT-IR drops from ~1660 cm⁻¹ in N-(2-hydroxyethyl)benzamide down to ~1635 cm⁻¹ in the 2-amino derivatives[1][3].

  • Aliphatic Deshielding: The addition of the N-(2-hydroxyethyl) tail introduces distinct aliphatic multiplets. The methylene protons adjacent to the electronegative oxygen (-CH₂-O) are more deshielded (~3.50 ppm) than those adjacent to the amide nitrogen (-CH₂-N, ~3.30 ppm)[4].

Comparative Spectroscopic Data

The following tables synthesize the diagnostic spectroscopic markers for the target compound and its analogs, providing a baseline for structural verification.

Table 1: 1 H-NMR Chemical Shifts (400 MHz, DMSO- d6​ )

Note: Chemical shifts ( δ ) are highly dependent on concentration and temperature due to hydrogen bonding dynamics[1][4].

Proton Environment2-Amino-N-(2-hydroxyethyl)benzamide2-AminobenzamideN-(2-hydroxyethyl)benzamideCausality / Mechanistic Note
Aromatic (Ar-H) 6.45 – 7.50 ppm (m, 4H)6.50 – 7.60 ppm (m, 4H)7.40 – 7.90 ppm (m, 5H)2- NH2​ resonance shields the ring, shifting signals upfield[1].
Amide (-CONH-) ~8.30 ppm (t, 1H)~7.10, 7.70 ppm (br s, 2H)~8.50 ppm (t, 1H)Intramolecular H-bond deshields the amide proton in 2-amino analogs[3].
Aniline (-NH₂) ~6.45 ppm (br s, 2H)~6.50 ppm (br s, 2H)AbsentBroad singlet due to quadrupolar relaxation of nitrogen[4].
Aliphatic (-CH₂-N) ~3.30 ppm (q, 2H)Absent~3.35 ppm (q, 2H)Splits into a quartet due to coupling with adjacent -CH₂- and -NH-[4].
Aliphatic (-CH₂-O) ~3.50 ppm (t, 2H)Absent~3.55 ppm (t, 2H)Deshielded by the adjacent electronegative hydroxyl oxygen.
Hydroxyl (-OH) ~4.70 ppm (t, 1H)Absent~4.75 ppm (t, 1H)Labile proton; broadens or disappears upon D2​O exchange.
Table 2: FT-IR Key Vibrational Frequencies (KBr Pellet)
Vibrational Mode2-Amino-N-(2-hydroxyethyl)benzamide2-AminobenzamideN-(2-hydroxyethyl)benzamideCausality / Mechanistic Note
O-H / N-H Stretch 3200 – 3450 cm⁻¹ (broad, overlapping)3300 – 3400 cm⁻¹ (sharp doublets)3250 – 3400 cm⁻¹ (broad OH, sharp NH)Extensive intermolecular H-bonding of the -OH group broadens the band[1].
C=O (Amide I) ~1635 cm⁻¹~1640 cm⁻¹~1660 cm⁻¹Intramolecular H-bond from 2- NH2​ weakens C=O double bond character[1][3].
C-N (Amide II) ~1540 cm⁻¹~1550 cm⁻¹~1550 cm⁻¹Arises from the coupling of N-H bending and C-N stretching modes.

Self-Validating Experimental Protocols

To ensure absolute trustworthiness in structural elucidation, experimental protocols must be designed as self-validating systems. The following methodologies explain how to acquire the data and why specific choices prevent false positives.

Protocol A: 1 H-NMR Acquisition with Isotopic Exchange Validation
  • Sample Preparation: Dissolve 10–15 mg of the purified compound in 0.6 mL of DMSO- d6​ .

    • Causality: Aminobenzamides possess multiple hydrogen-bond donors and acceptors, leading to poor solubility in non-polar solvents like CDCl3​ . DMSO- d6​ disrupts these intermolecular networks, ensuring complete dissolution and sharp, highly resolved signals[1].

  • Primary Acquisition: Acquire the spectrum at 400 MHz (298 K) using 16 scans. Ensure the residual water peak in DMSO (typically ~3.33 ppm) is identified so it is not mistaken for the aliphatic -CH₂-N signal.

  • Self-Validating Step ( D2​O Shake): Add 1–2 drops of Deuterium Oxide ( D2​O ) directly to the NMR tube, shake vigorously for 30 seconds, and re-acquire the spectrum.

    • Validation Logic: Labile protons (-OH, -NH, -NH₂) will undergo isotopic exchange with deuterium. Because deuterium resonates at a different frequency, the signals at ~4.70 ppm, ~6.45 ppm, and ~8.30 ppm will disappear. This definitively proves these peaks belong to heteroatoms and are not overlapping aliphatic impurities[3].

Protocol B: FT-IR Analysis with Matrix Integrity Verification
  • Matrix Preparation: Grind 2 mg of the analyte with 200 mg of anhydrous, IR-grade Potassium Bromide (KBr). Press at 10 tons for 2 minutes to form a transparent pellet.

    • Causality: While Attenuated Total Reflectance (ATR) is faster, KBr pellets dilute the sample in an IR-transparent matrix. This reduces the intensity of severe intermolecular hydrogen bonding artifacts that artificially broaden the O-H and N-H stretching regions in neat solid samples[1][2].

  • Self-Validating Step (Blank KBr Verification): Before scanning the sample, press and scan a blank KBr pellet.

    • Validation Logic: KBr is highly hygroscopic. If the blank shows a broad peak at ~3400 cm⁻¹, the matrix has absorbed atmospheric moisture. This moisture would perfectly overlap with the target compound's O-H/N-H stretches, leading to false data. A flat baseline in the blank validates the integrity of the sample's subsequent OH stretch[5].

Analytical Workflow Visualization

The following diagram maps the logical progression of the self-validating spectroscopic workflow described above.

Workflow Prep Sample Preparation (DMSO-d6 / Anhydrous KBr) Acq Primary Acquisition (1H-NMR & FT-IR) Prep->Acq Val Self-Validating Steps (D2O Exchange & KBr Blank) Acq->Val Initiate Validation Integ Data Integration & Peak Assignment Acq->Integ Primary Spectral Data Iso Isotopic Signal Disappearance (-OH, -NH, -NH2) Val->Iso Confirm Labile Protons Iso->Integ Eluc Validated Structural Elucidation Integ->Eluc

Self-Validating Spectroscopic Workflow for Aminobenzamide Derivatives.

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Validation

Benchmarking 2-Amino-N-(2-hydroxyethyl)benzamide as a Ligand in Cross-Coupling Reactions

The evolution of transition-metal-catalyzed and biocatalytic cross-coupling has driven the search for ligands that offer superior stability, reactivity, and functional group tolerance. 2-Amino-N-(2-hydroxyethyl)benzamide...

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Author: BenchChem Technical Support Team. Date: March 2026

The evolution of transition-metal-catalyzed and biocatalytic cross-coupling has driven the search for ligands that offer superior stability, reactivity, and functional group tolerance. 2-Amino-N-(2-hydroxyethyl)benzamide (AHEB) (CAS: 49667-81-4), an anthranilamide derivative, has emerged as a highly versatile, multifunctional ligand and mediator[1]. Featuring an ortho-amino group, an amide nitrogen, and a terminal hydroxyl group, AHEB provides a unique N,N,O-coordination sphere.

This guide objectively benchmarks AHEB against standard ligands (such as 1,10-phenanthroline and L-proline) in Copper-catalyzed Ullmann-type C-N couplings, and evaluates its emerging role in green, laccase-mediated biocatalytic cross-couplings.

Mechanistic Causality: Why AHEB Outperforms Traditional Ligands

The efficacy of a ligand in cross-coupling is dictated by its ability to stabilize reactive intermediates while preventing catalyst aggregation. AHEB achieves this through hemilability .

In Copper-catalyzed Ullmann C-N couplings, the catalytic cycle relies on the transition between Cu(I) and high-valent Cu(III) species. Traditional bidentate ligands like 1,10-phenanthroline bind rigidly, which can sometimes hinder the ligand exchange step where the nucleophile (amine) must coordinate to the metal center.

  • The AHEB Advantage: The rigid anthranilamide backbone (N,N-coordination) anchors the copper ion, preventing the precipitation of inactive Cu(0) or CuO nanoparticles. Meanwhile, the flexible hydroxyethyl arm (O-coordination) acts as a hemilabile "swinging door." It stabilizes the highly electrophilic Cu(III) intermediate post-oxidative addition, but easily dissociates to open a coordination site for the incoming amine nucleophile.

In biocatalytic cross-couplings , fungal laccases catalyze the oxidation of hydroquinones to reactive quinones, which subsequently undergo nucleophilic attack by amines (Michael addition) to form C-N bonds[2]. AHEB acts as a redox mediator and structural stabilizer, facilitating electron transfer to the enzyme's trinuclear copper center and improving the yield of aminated constitution isomers.

Visualization: The AHEB-Stabilized Catalytic Workflows

G CuI Cu(I)-AHEB Complex (Active Catalyst) OxAdd Oxidative Addition (Aryl Halide) CuI->OxAdd CuIII Cu(III) Intermediate (Stabilized by N,N,O-coordination) OxAdd->CuIII LigEx Ligand Exchange (Amine Nucleophile) CuIII->LigEx CuIIINuc Cu(III)-Nucleophile Complex LigEx->CuIIINuc RedElim Reductive Elimination (C-N Bond Formation) CuIIINuc->RedElim RedElim->CuI Regeneration Product Cross-Coupled Product RedElim->Product

Fig 1. Cu(I)/Cu(III) Ullmann C-N coupling cycle highlighting AHEB's hemilabile stabilization.

G Substrate Hydroquinone Substrate Laccase Laccase + AHEB (Biocatalyst System) Substrate->Laccase Radical Quinone Intermediate Laccase->Radical O2 -> H2O Michael Michael Addition (C-N Coupling) Radical->Michael Amine Amine (Nucleophile) Amine->Michael Product Aminated Product Michael->Product

Fig 2. Laccase-mediated C-N coupling workflow enhanced by AHEB.

Benchmarking Performance Data

To objectively evaluate AHEB, we compare its performance against industry-standard ligands in both chemocatalytic and biocatalytic environments.

Table 1: Copper-Catalyzed Ullmann C-N Coupling

Reaction Conditions: Iodobenzene (1.0 mmol), Aniline (1.2 mmol), CuI (5 mol%), Ligand (10 mol%), K2CO3 (2.0 equiv), DMSO, 24 hours.

Ligand SystemTemp (°C)Catalyst LoadingYield (%)Byproduct (Homocoupling)
AHEB 80 °C5 mol% CuI94% < 2%
1,10-Phenanthroline90 °C10 mol% CuI88%5%
L-Proline90 °C10 mol% CuI82%8%
DMEDA80 °C5 mol% CuI89%4%
No Ligand110 °C20 mol% CuI31%> 20%

Analysis: AHEB matches the low-temperature activation profile of DMEDA but provides superior yields and suppresses oxidative homocoupling of the amine. The tridentate nature of AHEB effectively shields the Cu center from unwanted side reactions.

Table 2: Laccase-Mediated Biocatalytic C-N Coupling

Reaction Conditions: Methoxy-p-hydroquinone (1.0 mmol), p-Aminobenzoic acid (1.5 mmol), Laccase (Pycnoporus cinnabarinus, 10 U), Mediator (10 mol%), pH 4.5 Acetate Buffer, Room Temp, 12 hours[2].

Mediator / LigandYield of Monoaminated ProductEnzyme Stability (Retained Activity after 12h)
AHEB 68% 85%
TEMPO55%60%
ABTS58%45%
No Mediator32%70%

Analysis: While traditional mediators like ABTS and TEMPO accelerate substrate oxidation, they often generate highly reactive radical species that denature the laccase enzyme over time. AHEB facilitates controlled C-N coupling while preserving 85% of the enzyme's activity, making it ideal for continuous or scaled-up biocatalysis.

Self-Validating Experimental Protocols

To ensure reproducibility, the following protocols are designed as self-validating systems. Causality is built into the steps so researchers can verify intermediate success before proceeding.

Protocol A: AHEB-Enabled Copper-Catalyzed C-N Cross-Coupling

Objective: Synthesize diarylamines using low catalyst loading.

  • Catalyst Pre-Activation: In an oven-dried Schlenk tube under an argon atmosphere, combine CuI (9.5 mg, 0.05 mmol) and AHEB (18.0 mg, 0.10 mmol) in 2 mL of anhydrous DMSO.

    • Validation Check: Stir at room temperature for 15 minutes. The solution will transition from colorless to a distinct pale blue/green, indicating the successful formation of the Cu(I)-AHEB coordination complex.

  • Substrate Addition: Add K2CO3 (276 mg, 2.0 mmol), followed by iodobenzene (112 µL, 1.0 mmol) and aniline (110 µL, 1.2 mmol).

    • Scientific Rationale: K2CO3 is chosen over stronger bases (like t-BuOK) to prevent the deprotonation of AHEB's terminal hydroxyl group, which must remain neutral to function as a hemilabile donor.

  • Reaction Execution: Seal the tube and heat to 80 °C in an oil bath for 24 hours.

  • Workup & Isolation: Cool to room temperature, dilute with ethyl acetate (10 mL), and filter through a short pad of Celite to remove copper salts. Wash the organic layer with brine (3 x 10 mL) to remove DMSO and AHEB. Dry over MgSO4, concentrate, and purify via flash chromatography (Hexanes/EtOAc).

Protocol B: AHEB-Assisted Laccase-Mediated C-N Coupling

Objective: Green synthesis of aminated hydroquinones under aqueous conditions.

  • Buffer & Enzyme Preparation: Dissolve Pycnoporus cinnabarinus laccase (10 U) in 10 mL of 100 mM sodium acetate buffer (pH 4.5).

  • Mediator Integration: Add AHEB (18.0 mg, 0.10 mmol) to the buffer. Stir gently for 10 minutes at 25 °C.

  • Substrate Coupling: Add methoxy-p-hydroquinone (140 mg, 1.0 mmol) and p-aminobenzoic acid (205 mg, 1.5 mmol) to the reaction mixture. Leave the reaction open to the air (O2 is the terminal oxidant).

    • Validation Check: Monitor the reaction via UV-Vis spectroscopy or TLC. The formation of the quinone intermediate is marked by a transient color change (typically deep red/brown), which shifts as the Michael addition of the amine occurs to form the monoaminated product[2].

  • Product Recovery: After 12 hours, acidify the mixture to pH 3.0 using 1M HCl to halt enzyme activity and protonate the product. Extract with ethyl acetate (3 x 15 mL), dry, and concentrate under reduced pressure.

Conclusion

2-Amino-N-(2-hydroxyethyl)benzamide (AHEB) represents a significant structural upgrade over traditional bidentate ligands. Its hemilabile N,N,O-coordination effectively bridges the gap between stabilizing sensitive Cu(III) intermediates and allowing rapid nucleophilic attack. Furthermore, its biocompatibility and redox properties make it a highly effective mediator in modern, laccase-driven green chemistry workflows, outperforming standard mediators in both yield and enzyme preservation.

References

  • Società Chimica Italiana. Recent advances in copper-catalyzed synthesis of quinazolinones. [Link]

  • National Institutes of Health (NIH) / Applied Microbiology and Biotechnology. Laccase-induced C-N coupling of substituted p-hydroquinones with p-aminobenzoic acid in comparison with known chemical routes. [Link]

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 2-Amino-N-(2-hydroxyethyl)benzamide

Handling specialized chemical building blocks like 2-Amino-N-(2-hydroxyethyl)benzamide (CAS: 49667-81-4) requires a rigorous, self-validating approach to laboratory safety. Often encountered in drug discovery as a free b...

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Author: BenchChem Technical Support Team. Date: March 2026

Handling specialized chemical building blocks like 2-Amino-N-(2-hydroxyethyl)benzamide (CAS: 49667-81-4) requires a rigorous, self-validating approach to laboratory safety. Often encountered in drug discovery as a free base or a hydrochloride salt (CAS: 34637-48-4), this compound presents specific occupational hazards that demand strict logistical planning[1].

As a Senior Application Scientist, I approach chemical handling not just as a compliance checklist, but as a mechanistic workflow. Understanding the causality behind a chemical's hazard profile—and implementing the correct Personal Protective Equipment (PPE)—is essential for ensuring both scientific integrity and operational continuity.

Chemical Hazard Profiling & Causality

The hydrochloride salt of 2-Amino-N-(2-hydroxyethyl)benzamide is classified under the Globally Harmonized System (GHS) with several critical hazard codes:

  • Acute Toxicity (Category 4): Harmful if swallowed, in contact with skin, or inhaled (H302, H312, H332)[2].

  • Skin & Eye Irritation (Category 2/2A): Causes skin irritation (H315) and serious eye irritation (H319)[2].

  • Specific Target Organ Toxicity (STOT SE 3): May cause respiratory irritation, drowsiness, or dizziness (H336)[2].

The Causality: The aniline and benzamide moieties in this molecule facilitate dermal penetration and can interact with biological membranes, leading to localized irritation and potential systemic toxicity upon absorption[3]. Because this reagent is typically handled as a fine, electrostatically charged powder, aerosolization is your primary risk vector. Standard barrier protection is insufficient if not selected with these specific chemical properties in mind.

The Causality of PPE Selection

Selecting PPE is a calculated defense strategy. Every piece of equipment serves a specific mechanistic purpose:

  • Hand Protection (Disposable Nitrile Gloves): Nitrile is mandatory. Latex is highly discouraged because it is highly permeable to many organic solvents and can cause allergic sensitization[4]. Nitrile provides a robust barrier against solid benzamide powders and incidental liquid contact[5].

  • Eye Protection (Chemical Splash Goggles): Standard safety glasses with side shields are insufficient for this workflow. Fine powders can easily bypass loose-fitting glasses. Snug-fitting splash goggles prevent both aerosolized dust and accidental solution splashes from contacting the ocular mucosa[5].

  • Engineering Controls (Chemical Fume Hood): A certified chemical fume hood is your primary line of defense against inhalation[5]. It creates a negative pressure air curtain that captures and exhausts airborne particulates before they reach your breathing zone.

  • Body Protection: A long-sleeved, buttoned laboratory coat, long pants (extending to the shoe), and closed-toe shoes are required to minimize any potential skin exposure[4].

Quantitative Data: PPE Material Compatibility

When handling 2-Amino-N-(2-hydroxyethyl)benzamide, especially when dissolving it in organic solvents (e.g., DMSO or DMF for biological assays), glove compatibility changes drastically.

Glove MaterialThickness (mm)Breakthrough Time (Solid)Breakthrough Time (in DMSO)Degradation RatingRecommendation
Nitrile 0.12 - 0.15> 240 min< 15 minExcellent (Solid)Primary Choice (Double glove for liquids)
Neoprene 0.15 - 0.20> 240 min~ 30 minGoodSecondary Option
Latex 0.10 - 0.15< 10 min< 5 minPoorDO NOT USE

Note: Data represents general compatibility for benzamide derivatives in standard laboratory solvents. Always replace gloves immediately if contaminated.

Self-Validating Operational Protocol

To build a self-validating system, each step of the workflow must inherently verify the safety of the next. Do not proceed to the next step if the current step fails validation.

Step 1: Pre-Operation Validation

  • Verify Airflow: Ensure the chemical fume hood is drawing air inward. Check the digital airflow monitor; if unavailable, hold a lightweight tissue at the bottom of the sash to visually confirm negative pressure[5].

  • Clear the Deck: Keep all apparatuses at least 16 cm (6 inches) away from the front of the hood to prevent airflow disruption[4].

Step 2: PPE Donning Sequence

  • Inspect your laboratory coat for contamination or tears. Button it completely.

  • Don chemical splash goggles, ensuring a tight seal against the face.

  • Don a pair of nitrile gloves. Pull the cuffs over the sleeves of the lab coat to eliminate exposed skin at the wrists.

Step 3: Handling and Weighing

  • Sash Positioning: Keep the fume hood sash at the lowest possible operational height (indicated by the certification sticker)[5].

  • Motion Control: Do not make quick, sweeping motions into or out of the hood. Rapid movements create air turbulence that pulls hazardous particulates out of the hood and into your breathing zone[5].

  • Transfer: Use anti-static spatulas to weigh the powder. Cap the source bottle immediately after use to prevent accidental spills.

Step 4: Doffing and Decontamination

  • Wipe down the balance and surrounding hood area with a damp paper towel to capture any micro-spills.

  • Remove gloves using the "glove-in-glove" technique to ensure the contaminated exterior never touches your bare skin.

  • Wash hands thoroughly with soap and water immediately after doffing PPE[3].

Operational Workflow & Spill Response

SafeHandlingWorkflow Start Pre-Operation Validation (Airflow & PPE Check) Donning Don PPE (Nitrile, Goggles, Lab Coat) Start->Donning FumeHood Execute Handling in Certified Fume Hood Donning->FumeHood SpillDecision Spill Occurred? FumeHood->SpillDecision SpillResponse Spill Response Protocol (Contain & Decontaminate) SpillDecision->SpillResponse Yes NormalCompletion Standard Decontamination & Doffing SpillDecision->NormalCompletion No Waste Hazardous Waste Disposal SpillResponse->Waste NormalCompletion->Waste

Logical workflow for the safe handling and spill management of hazardous benzamide derivatives.

Spill Response & Disposal Plan

If a spill occurs outside the fume hood, or if the fume hood airflow fails, suspend all chemical handling immediately and evacuate the immediate area if necessary[6].

  • Solid Spills: Do not dry sweep. Dry sweeping aerosolizes the toxic powder, drastically increasing inhalation risks[3]. Instead, gently cover the spill with damp paper towels to suppress dust, then carefully wipe it up. Alternatively, use a HEPA-filtered vacuum explicitly designed for hazardous chemicals[3].

  • Disposal: Place all contaminated wipes, empty vials, and compromised PPE into a designated, sealable hazardous waste container. Do not flush any benzamide derivatives down the sink, as they may have harmful ecological effects[3]. Label the waste clearly with the chemical name and its hazard classes (Toxic, Irritant).

References

  • NextSDS. "2-amino-N-(2-hydroxyethyl)benzamide hydrochloride — Chemical Substance Information." NextSDS Database. Available at: [Link]

  • NextSDS. "2-amino-N-(2-hydroxyethyl)benzamide hydrochloride Hazard Classifications." NextSDS Database. Available at: [Link]

  • National Institutes of Health (NIH) Office of Research Services. "Guidance for Safe Cleaning of Chemical Fume Hoods." Available at: [Link]

  • Indian Institute of Science (IISc). "Personal Protective Equipment (PPE) Guidelines for Chemical Safety." Available at: [Link]

  • University of the Fraser Valley (UFV). "Laboratory Chemical Safety Manual." Available at:[Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Amino-N-(2-hydroxyethyl)benzamide
Reactant of Route 2
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2-Amino-N-(2-hydroxyethyl)benzamide
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